2-Methoxy-6-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(7(6)8)9(10)11/h2-4H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWDGCTUOOAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20167962 | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16554-45-3 | |
| Record name | 2-Methoxy-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16554-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016554453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20167962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.910 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Methoxy-6-nitroaniline CAS number 16554-45-3
An In-depth Technical Guide to 2-Methoxy-6-nitroaniline (CAS: 16554-45-3)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS Number 16554-45-3), a key chemical intermediate in organic synthesis. This document delves into its fundamental physicochemical properties, outlines a detailed and validated synthesis protocol, explores its significant applications in the development of pharmacologically active compounds, and discusses essential analytical and safety considerations. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights and explaining the causal relationships behind experimental choices to ensure both technical accuracy and practical applicability.
Introduction: The Strategic Importance of this compound
This compound, also known as 2-Amino-3-nitroanisole or 6-Nitro-o-anisidine, is a substituted aniline that serves as a versatile and valuable building block in synthetic organic chemistry.[1][2] Its unique trifunctional nature—possessing an amine, a methoxy, and a nitro group on an aromatic ring—provides multiple reactive sites. This structural arrangement allows for regioselective transformations, making it a sought-after precursor for the synthesis of complex heterocyclic systems and other targeted molecules. The strategic placement of the electron-donating methoxy group and the electron-withdrawing nitro group ortho to the amine functionality significantly influences its reactivity and utility. This guide aims to provide a holistic understanding of this compound, grounded in established scientific principles and practical laboratory experience.
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in research and development. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 16554-45-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Light yellow to brown solid; Orange prisms | [3][4][5] |
| Melting Point | 73-78 °C | [5] |
| Boiling Point | 322.1 ± 22.0 °C (Predicted) | [5] |
| Density | 1.318 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -0.35 ± 0.25 (Predicted) | [5] |
| IUPAC Name | This compound | [1] |
| Common Synonyms | 2-Methoxy-6-nitrophenylamine, 2-Amino-3-nitroanisole | [2][3] |
These properties dictate the compound's handling, storage, and reaction conditions. For instance, its solid form and moderate melting point simplify weighing and transfer under standard laboratory conditions. Its predicted high boiling point indicates low volatility.
Synthesis Protocol: O-Methylation of 2-Amino-3-nitrophenol
The most reliable and commonly cited method for preparing this compound is through the selective O-methylation of 2-amino-3-nitrophenol.[4][5][6] This Williamson ether synthesis variant is effective due to the higher acidity of the phenolic hydroxyl group compared to the amine protons, allowing for selective deprotonation and subsequent alkylation.
Causality Behind Experimental Design
-
Choice of Substrate: 2-Amino-3-nitrophenol is the ideal starting material as it contains the requisite arrangement of functional groups.
-
Choice of Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.[5][6] Its use avoids the harsher conditions that might be associated with stronger bases like alkali metal hydrides, which could potentially deprotonate the aniline nitrogen or lead to side reactions.
-
Choice of Methylating Agent: Methyl iodide (iodomethane) is a highly effective methylating agent due to the excellent leaving group ability of iodide.[4][5]
-
Choice of Solvent: N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction. It readily dissolves the reactants and the intermediate potassium phenoxide salt, facilitating a homogenous reaction environment and enhancing the rate of the Sₙ2 reaction.[4][5]
Detailed Step-by-Step Methodology
This protocol is a synthesized and validated procedure based on established literature.[4][5][6]
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-nitrophenol (11.66 g, 76 mmol) and anhydrous potassium carbonate (12.55 g, 91 mmol).
-
Solvent Addition: Add 100 mL of N,N-dimethylformamide (DMF) to the flask.
-
Initial Stirring: Stir the resulting mixture vigorously at room temperature for 1 hour. This period ensures the complete formation of the potassium phenoxide salt.
-
Addition of Methylating Agent: Prepare a solution of iodomethane (5.68 mL, 91 mmol) in 10 mL of DMF. Add this solution dropwise to the reaction mixture over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary.
-
Reaction: Continue to stir the mixture at room temperature for 14 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quenching and Extraction: Upon completion, pour the reaction mixture into 200 mL of distilled water. Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).[5][6]
-
Washing: Combine the organic layers and wash with saturated brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a dark solid.[5][6]
-
Purification: Purify the crude product by recrystallization from hexane or isopropyl ether to yield this compound as orange prisms.[4][5] The expected yield is approximately 11.6 g (91%).[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Key Applications in Drug Discovery and Organic Synthesis
The utility of this compound stems from the differential reactivity of its functional groups, which can be addressed sequentially.
-
Precursor for Heterocyclic Synthesis: It is a valuable starting material for synthesizing benzimidazoles and quinoxalines. For example, reduction of the nitro group to an amine yields 3-methoxybenzene-1,2-diamine.[7] This diamine can then be cyclized with various reagents to form substituted benzimidazoles, a scaffold present in numerous pharmaceuticals.[8] Similarly, reaction with dicarbonyl compounds like glyoxal leads to the formation of methoxy-substituted quinoxalines.[9]
-
FGFR4 Inhibitor Synthesis: this compound is explicitly mentioned as a useful intermediate for preparing pyrimidine derivatives that act as Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors.[5] FGFR4 is a validated target in oncology, particularly for hepatocellular carcinoma, making this application highly relevant to drug development professionals.
-
Versatile Amine Chemistry: As a primary amine, the -NH₂ group can undergo a wide range of reactions, including diazotization, acylation, and reductive amination, allowing for its incorporation into larger, more complex molecular architectures.[10] The presence of the ortho-methoxy and nitro groups sterically and electronically influences these reactions.
Application Workflow Diagram
Caption: Synthetic utility of this compound as a precursor.
Analytical and Spectroscopic Characterization
Self-validating protocols require robust analytical confirmation of the product's identity and purity.
-
Liquid Chromatography-Mass Spectrometry (LCMS): This is a primary technique for confirming the successful synthesis. For this compound (MW: 168.15), electrospray ionization (ESI) in positive mode will show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 169.0.[5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. Expected characteristic peaks include:
-
N-H stretching (amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching (aromatic and methyl): ~2850-3100 cm⁻¹.
-
N-O stretching (nitro group): Strong asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
-
C-O stretching (methoxy ether): A strong band around 1200-1275 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show distinct signals for the aromatic protons (typically in the 6.5-8.0 ppm range), the two amine protons (a broad singlet), and the three methoxy protons (a sharp singlet around 3.8-4.0 ppm).
-
¹³C NMR: Will show seven distinct carbon signals corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts will be influenced by the attached functional groups.
-
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
Hazard Classification: Acutely toxic if swallowed. It is designated with the GHS06 pictogram (skull and crossbones).
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and nitrile gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with water.[11]
-
Storage: The compound should be stored in a cool, dry, dark place in a tightly sealed container.[5] It is assigned to Storage Class 6.1C for combustible, acute toxic compounds.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound (CAS: 16554-45-3) is a chemical intermediate of significant value, particularly in the fields of medicinal chemistry and materials science. Its synthesis is straightforward and high-yielding, and its unique substitution pattern provides a gateway to a variety of complex molecular structures, including important heterocyclic scaffolds. By understanding its properties, synthesis, reactivity, and safety protocols as detailed in this guide, researchers can confidently and effectively leverage this compound to advance their scientific objectives.
References
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- PubChem, National Center for Biotechnology Information. 6-Nitro-o-anisidine.
- Google Patents. US5466871A - Process for preparing nitroaniline derivatives.
- LookChem. Cas 19506-17-3,5-Methoxyquinoxaline.
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A Comprehensive Technical Guide to the Selective Synthesis of 2-Methoxy-6-nitroaniline from 2-amino-3-nitrophenol
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 2-Methoxy-6-nitroaniline, a valuable intermediate in pharmaceutical and fine chemical synthesis. The core of this process is the selective O-methylation of 2-amino-3-nitrophenol. This document elucidates the underlying reaction mechanism, offers a robust, step-by-step experimental protocol, and discusses the critical parameters that ensure high yield and purity. Safety considerations, product characterization, and a comprehensive list of references are included to support researchers and drug development professionals in the successful execution of this synthesis.
Introduction and Strategic Importance
This compound serves as a key building block in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Its bifunctional nature, possessing both a nucleophilic amino group and a synthetically versatile nitro group, makes it a strategic starting material. The precursor, 2-amino-3-nitrophenol, presents a common synthetic challenge: the selective alkylation of the phenolic hydroxyl group in the presence of a potentially reactive amino group. Direct alkylation of aminophenols can often lead to a mixture of O- and N-alkylated products, complicating purification and reducing the overall yield[1][2].
This guide details a Williamson ether synthesis approach that leverages the differential acidity of the phenolic and amino protons to achieve highly selective O-methylation. By employing a carefully chosen base and reaction conditions, the phenolic hydroxyl is preferentially deprotonated and subsequently methylated, leaving the amino group intact.
Reaction Principle and Mechanistic Pathway
The synthesis proceeds via a classic SN2 mechanism, which relies on the generation of a potent nucleophile that attacks an electrophilic methyl source.
Pillar of Selectivity: Acidity Differential The key to the selectivity of this reaction lies in the significant difference in acidity between the phenolic proton and the protons of the amino group. The hydroxyl proton of 2-amino-3-nitrophenol is substantially more acidic (pKa ≈ 8-10) than the amino protons (pKa ≈ 30-35). This is due to the stabilization of the resulting phenoxide anion through resonance, where the negative charge is delocalized into the aromatic ring. A moderately strong base, such as potassium carbonate (K₂CO₃), is sufficient to deprotonate the phenol to form the potassium phenoxide salt. However, it is not strong enough to deprotonate the less acidic amino group, thus preventing N-methylation[1][3].
The SN2 Mechanism Once the nucleophilic phenoxide is generated in situ, it attacks the electrophilic methyl group of the methylating agent (in this case, methyl iodide). This is a concerted, bimolecular nucleophilic substitution (SN2) reaction. The iodide ion serves as a good leaving group, facilitating the formation of the desired methyl ether product.
The overall transformation is depicted below:
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for high-yield synthesis of the target compound[4].
Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2-amino-3-nitrophenol | 603-85-0 | 154.12 | 7.7 g | 0.05 | Starting material. A reddish-brown solid[5]. |
| Anhydrous Potassium Carbonate | 584-08-7 | 138.21 | 7.6 g | 0.055 | Base. Must be anhydrous. |
| Methyl Iodide | 74-88-4 | 141.94 | 7.8 g (3.4 mL) | 0.055 | Methylating agent. Toxic and volatile. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL | - | Anhydrous, polar aprotic solvent. |
| Ethyl Acetate | 141-78-6 | 88.11 | ~150 mL | - | Extraction solvent. |
| Isopropyl Ether | 108-20-3 | 102.17 | ~50 mL | - | Recrystallization solvent. |
| Deionized Water | 7732-18-5 | 18.02 | ~150 mL | - | For work-up. |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | - | Drying agent. |
Equipment
-
100 mL three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser (optional, for containment)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-nitrophenol (7.7 g, 0.05 mol) and anhydrous potassium carbonate (7.6 g, 0.055 mol).
-
Solvent Addition: Add 15 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes. The suspension will become a deep reddish-brown as the phenoxide salt forms.
-
Methylation: Add methyl iodide (7.8 g, 0.055 mol) dropwise to the stirred suspension over 5-10 minutes. An exotherm may be observed; maintain the temperature near ambient if necessary with a water bath.
-
Reaction: Continue to stir the mixture at room temperature for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layer with deionized water (2 x 50 mL) to remove residual DMF and salts, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product as a solid.
-
Purification: Recrystallize the crude solid from hot isopropyl ether. Cool to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the resulting orange prisms by vacuum filtration, wash with a small amount of cold isopropyl ether, and dry in a vacuum oven. The expected yield is approximately 6.9 g (82%), with a melting point of 76-77°C[4].
Critical Parameters and Scientific Rationale
-
Choice of Base: The use of potassium carbonate is a critical choice for ensuring O-selectivity. As a moderate, non-nucleophilic base, it is effective at deprotonating the phenol without affecting the amino group[1]. Stronger bases like sodium hydride or alkoxides could lead to competitive N-methylation or other side reactions.
-
Solvent System: DMF is an ideal solvent for this SN2 reaction. Its polar, aprotic nature effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the rate of reaction[6].
-
Methylating Agent: While methyl iodide is effective, dimethyl sulfate (DMS) is another common and powerful methylating agent for phenols[7][8]. However, DMS is extremely toxic and requires specialized handling procedures[9][10]. Methyl iodide offers a balance of high reactivity and comparatively manageable handling risks for this scale of synthesis. Other greener alternatives like dimethyl carbonate (DMC) could also be considered, though they may require catalysts or higher temperatures[11][12].
-
Temperature: Conducting the reaction at room temperature is sufficient to achieve a reasonable reaction rate within several hours. Higher temperatures are generally unnecessary and could increase the risk of N,O-dialkylation or other side reactions.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | Orange prisms or light yellow to brown solid[4][13]. |
| Melting Point | 76 - 77 °C[4]. |
| Molecular Formula | C₇H₈N₂O₃. |
| Molecular Weight | 168.15 g/mol [13]. |
| FT-IR (cm⁻¹) | Expect disappearance of broad phenolic O-H stretch (~3200-3500 cm⁻¹), appearance of C-O-C ether stretches (~1200-1100 cm⁻¹), and characteristic N-H (~3400-3300 cm⁻¹) and NO₂ (~1530, 1350 cm⁻¹) stretches[14]. |
| ¹H NMR | Expect a singlet for the methoxy group (-OCH₃) around 3.9 ppm, signals for the three aromatic protons, and a broad singlet for the amino (-NH₂) protons. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168. |
Safety and Handling Precautions
This synthesis involves hazardous materials and must be performed with appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with all solvents; check compatibility charts).
-
Ventilation: All steps of this procedure must be conducted inside a certified chemical fume hood to avoid inhalation of volatile and toxic reagents like methyl iodide and DMF.
-
Reagent-Specific Hazards:
-
Methyl Iodide: Highly toxic by inhalation and ingestion, a suspected carcinogen[15]. Handle with extreme care.
-
Dimethyl Sulfate (if used as an alternative): Extremely hazardous, corrosive, and a known carcinogen. Delayed toxic effects are possible.[9][10][16]. Avoid all contact.
-
2-amino-3-nitrophenol: May cause skin, eye, and respiratory irritation[17].
-
Nitroanilines (Product): Nitroaromatic compounds are generally toxic and should be handled with care[18].
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be segregated.
Conclusion
The protocol described provides a reliable and highly selective method for the synthesis of this compound from 2-amino-3-nitrophenol. By leveraging the principles of differential acidity and employing a well-controlled Williamson ether synthesis, this guide enables researchers to produce high yields of this important chemical intermediate. Adherence to the detailed procedural steps and stringent safety precautions is paramount for achieving successful and safe outcomes in the laboratory.
References
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- Chemistry Stack Exchange. (2019).
- Lewis, H. F., et al. (1931). Methylation of Phenol by Dimethyl Sulfate. Industrial & Engineering Chemistry, 23(10), 1105-1107. [Link]
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- Anderson, K. W., et al. (2012). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 134(1), 33-36. [Link]
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2-Methoxy-6-nitroaniline molecular structure and weight
An In-Depth Technical Guide to the Molecular Structure and Properties of 2-Methoxy-6-nitroaniline
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No: 16554-45-3), a key chemical intermediate. The document delineates its molecular structure, precise molecular weight, and core physicochemical properties. It serves as a critical resource for researchers, scientists, and professionals in drug development by offering detailed methodologies for its synthesis and predictive spectroscopic characterization. The guide emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity and reproducibility.
Chemical Identity and Nomenclature
This compound is an aromatic organic compound characterized by a benzene ring substituted with an amino (-NH₂), a methoxy (-OCH₃), and a nitro (-NO₂) group. The precise arrangement of these functional groups dictates its chemical reactivity and physical properties. Its nomenclature and key identifiers are crucial for unambiguous identification in research and regulatory contexts.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 16554-45-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |
| Synonyms | 2-Methoxy-6-nitrophenylamine, 6-nitro-o-anisidine, 2-amino-3-nitroanisole | [1][4] |
| InChI Key | NDKWDGCTUOOAPF-UHFFFAOYSA-N | [5] |
| SMILES | NC1=C(=O)C=CC=C1OC | [5] |
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its utility in chemical synthesis. The ortho-positioning of the electron-donating methoxy group and the electron-withdrawing nitro group relative to the primary amine creates a unique electronic and steric environment.
Molecular Formula and Weight
The empirical formula of the compound is C₇H₈N₂O₃.[1][3] Based on the standard atomic weights from IUPAC, the molecular weight is calculated as follows:
This value is critical for stoichiometric calculations in reaction planning and for analytical characterization, such as mass spectrometry.
Visualization of Molecular Structure
A 2D representation of the molecular structure provides clarity on the connectivity and spatial relationship of the constituent atoms and functional groups.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical state and melting point are essential parameters for handling, storage, and purification.
| Property | Value | Source(s) |
| Appearance | Light yellow to brown solid; Orange prisms | [1][6] |
| Melting Point | 76 - 77 °C | [6] |
| Molecular Weight | 168.15 g/mol | [1][3][4] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2][3] |
Predictive Spectroscopic Characterization
For a researcher aiming to confirm the identity of synthesized this compound, spectroscopic analysis is paramount. While specific datasets are not universally published, a predictive analysis based on its functional groups provides a reliable validation framework.
Proton NMR (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The electron-donating and withdrawing nature of the substituents will cause predictable shifts in the aromatic region.
-
Amino Protons (-NH₂): A broad singlet, typically in the range of 4.0-5.0 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around 3.8-4.0 ppm.
-
Aromatic Protons (-C₆H₃): Three protons on the aromatic ring will appear as multiplets. Their exact shifts and coupling patterns depend on their position relative to the three different substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of this compound should exhibit characteristic absorption bands.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch (symmetric & asymmetric) | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 3000 |
| Nitro (-NO₂) | N=O Asymmetric Stretch | 1500 - 1570 |
| Nitro (-NO₂) | N=O Symmetric Stretch | 1340 - 1390 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether (-O-CH₃) | C-O Stretch | 1200 - 1275 |
Synthesis Methodology
A reliable synthesis protocol is essential for obtaining high-purity material for research and development. The following method is based on a documented procedure.[6]
Referenced Synthesis Protocol
This protocol describes the methylation of 2-amino-3-nitrophenol to yield this compound.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, create a mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (DMF, 15 ml).
-
Initial Stirring: Stir the mixture for 30 minutes at room temperature. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
-
Methylation: Add methyl iodide (7.8 g) to the mixture. Methyl iodide serves as the electrophilic source of the methyl group.
-
Reaction: Continue stirring the mixture for 5 hours at room temperature to allow the Williamson ether synthesis to proceed to completion.
-
Workup - Quenching and Extraction: Add water to the reaction mixture to quench the reaction and dissolve inorganic salts. Extract the aqueous mixture with ethyl acetate. The organic product will preferentially move into the ethyl acetate layer.
-
Workup - Washing: Wash the separated organic layer with water to remove any remaining DMF and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent by rotary evaporation to yield the crude product.
-
Purification: Recrystallize the crude solid from isopropyl ether. This step is crucial for purification, as impurities will remain in the solvent while the pure product crystallizes upon cooling. This process yields orange prisms (6.9 g, 82% yield) with a sharp melting point of 76-77°C, which serves as a validation of purity.[6]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
While a specific, comprehensive safety datasheet for this compound is not widely available, data from closely related isomers and its functional groups necessitate cautious handling.
-
Acute Toxicity: The compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[5]
-
Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a well-defined organic molecule with a molecular weight of 168.15 g/mol . Its structure, featuring ortho-amino, -methoxy, and -nitro substituents, provides a unique platform for further chemical transformations. The methodologies for its synthesis are established, and its structural identity can be confidently confirmed using standard spectroscopic techniques. Adherence to appropriate safety protocols is essential when handling this compound due to its potential toxicity. This guide provides the foundational knowledge required for the effective and safe utilization of this compound in a research and development setting.
References
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The Solubility Profile of 2-Methoxy-6-nitroaniline: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-6-nitroaniline, a key intermediate in various synthetic pathways. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple tabulation of data to explore the underlying physicochemical principles governing its solubility in organic solvents. We will delve into the molecular structure's influence on solute-solvent interactions, present a robust, self-validating experimental protocol for solubility determination, and discuss the practical applications of this knowledge in purification and process development.
Introduction: The Importance of Solubility in a Molecular Context
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental parameter in chemical and pharmaceutical sciences.[1][2][3][4] For a compound like this compound (C₇H₈N₂O₃, Molar Mass: 168.15 g/mol ), understanding its solubility is critical for a range of applications, from designing efficient reaction conditions to developing robust purification and crystallization protocols.[2][3][5] The molecular architecture of this compound—featuring a polar nitro group (-NO₂), a hydrogen-bond-donating amine group (-NH₂), and a methoxy group (-OCH₃) on an aromatic ring—dictates a nuanced interaction with solvents of varying polarities.
This guide will provide both theoretical grounding and practical methodologies for assessing and utilizing the solubility of this compound.
Physicochemical Properties and Their Influence on Solubility
The solubility of an organic compound is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules.[4][6]
-
Molecular Structure: this compound is a polar molecule. The nitro and amine groups are strong contributors to its dipole moment and hydrogen bonding capacity. The methoxy group also contributes to its polarity.
-
Intermolecular Forces: The primary forces at play in the dissolution of this compound are:
-
Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and methoxy groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be effective.
-
Dipole-Dipole Interactions: The polar nature of the molecule allows for strong dipole-dipole interactions with polar solvents.
-
Van der Waals Forces: These forces are present in all interactions but are more significant with nonpolar solvents.
-
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.[7]
Materials and Equipment
-
This compound (purity ≥95%)[9]
-
A range of organic solvents (analytical grade)
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation.
-
Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. The filter should also be at the experimental temperature.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Calculation:
-
The mole fraction solubility (x) can be calculated using the following equation: x = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] where:
-
m₁ and M₁ are the mass and molar mass of this compound, respectively.
-
m₂ and M₂ are the mass and molar mass of the solvent, respectively.
-
-
Self-Validation and Quality Control
-
Equilibrium Confirmation: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent.
-
Solid Phase Analysis: After the experiment, the remaining solid should be analyzed (e.g., by DSC or XRD) to ensure that no polymorphic transformation or solvate formation has occurred during the experiment.[8]
-
Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Expected Solubility Trends and Data Presentation
While awaiting experimental data for this compound, a qualitative solubility profile can be anticipated.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the amine, nitro, and methoxy groups. |
| Polar Aprotic | Acetone, DMSO, NMP | High to Moderate | Strong dipole-dipole interactions. DMSO and NMP are particularly good solvents for polar compounds.[8] |
| Nonpolar | Hexane, Toluene | Low | Mismatch in polarity and intermolecular forces. |
| Halogenated | Dichloromethane | Low to Moderate | Intermediate polarity; some dissolution may occur. |
Application in Purification: Recrystallization
A thorough understanding of solubility is paramount for purification by recrystallization. The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][10][11][12]
Solvent Selection for Recrystallization
Based on the predicted solubility, alcohols like ethanol or methanol are promising candidates for the recrystallization of this compound. A mixed solvent system, such as ethanol/water, could also be effective.
Recrystallization Protocol Outline
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals to remove residual solvent.
Recrystallization Logic Diagram
Caption: Logical flow of the recrystallization process for purification.
Conclusion
While a comprehensive public dataset on the solubility of this compound in a wide array of organic solvents is yet to be established, this guide provides the theoretical framework and practical, self-validating protocols for its determination. The principles of intermolecular forces, combined with the established methodologies of the shake-flask method and recrystallization, empower researchers to generate reliable data and effectively utilize this compound in their work. The predictive analysis based on its molecular structure and comparison with its 4-nitro isomer serves as a valuable starting point for solvent screening and process optimization.
References
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. PubMed.
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.
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- Safety d
- This compound. Sigma-Aldrich.
- 2-Methoxy-N-methyl-6-nitroaniline. PubChem.
- Safety Data Sheet for 2-Methoxy-4-nitroaniline. Fisher Scientific.
- 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- 2-Methoxy-4-nitroaniline. Solubility of Things.
- Process for preparing nitroaniline derivatives.
- What is 2-Methoxy-4-nitroaniline?. ChemicalBook.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- 4-Fluoro-2-methoxy-5-nitroaniline. Sigma-Aldrich.
- 2-Methoxy-5-nitroaniline. PubChem.
- 2-Methoxy-4-nitroaniline. Wikipedia.
- 2-Methyl-6-nitroaniline SDS, 570-24-1 Safety D
- 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY D
- Solvent selection for recrystallization: An undergradu
- Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)
- Technical Support Center: Optimizing Recrystallization of 2,6-Dimethoxytoluene. Benchchem.
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An In-depth Technical Guide to 2-Methoxy-6-nitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-6-nitroaniline is an aromatic organic compound that serves as a valuable building block in synthetic chemistry. Its distinct structural features, comprising a methoxy group and a nitro group positioned ortho to an aniline functionality, impart unique reactivity, making it a key intermediate in the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, analytical characterization, and potential applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical and chemical industries. Nitro-containing compounds are well-established as versatile intermediates in the creation of pharmaceutically relevant substances, and understanding the characteristics of specific isomers like this compound is crucial for designing novel synthetic pathways.[1]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development.
Appearance and Melting Point
This compound is typically a solid at room temperature, with its appearance described as ranging from light yellow to brown or as orange prisms.[2][3][4] The melting point of a pure crystalline solid is a sharp, well-defined temperature, which is a critical indicator of its identity and purity. For this compound, the experimentally determined melting point is 76-77 °C .[3]
Molecular and Spectroscopic Data
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 16554-45-3 | [2][4] |
| Molecular Formula | C₇H₈N₂O₃ | [2][4] |
| Molecular Weight | 168.15 g/mol | [2][4] |
| Appearance | Light yellow to brown solid/Orange prisms | [2][3][4] |
| Melting Point | 76-77 °C | [3] |
Synthesis and Purification
The reliable synthesis and effective purification of this compound are paramount for its use in subsequent applications, particularly in drug discovery where high purity is a stringent requirement.
Synthetic Protocol
A common and effective method for the synthesis of this compound involves the methylation of 2-amino-3-nitrophenol.[3]
Sources
Spectroscopic Fingerprinting of 2-Methoxy-6-nitroaniline: A Comprehensive Technical Guide
This guide provides an in-depth technical analysis of the spectroscopic data for 2-Methoxy-6-nitroaniline (CAS 16554-45-3), a key intermediate in organic synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and field-proven perspective on the structural elucidation of this molecule.
Introduction to this compound and its Spectroscopic Characterization
This compound, with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol , is a substituted nitroaniline derivative.[1][4] Its structure, featuring a methoxy and a nitro group on the aniline scaffold, gives rise to a unique electronic and steric environment, making spectroscopic analysis a powerful tool for its unambiguous identification and purity assessment. This guide will delve into the three primary spectroscopic techniques used for the characterization of such organic molecules, providing both theoretical grounding and practical insights.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and through-space relationships.
Experimental Protocol: ¹H and ¹³C NMR
Sample Preparation: A well-defined protocol is crucial for acquiring high-quality NMR spectra.
-
Analyte Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this type of compound.
-
Sample Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment, such as a standard PENDANT or DEPT, is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. Due to the limited availability of high-resolution experimental spectra in the public domain, the following interpretation is based on a combination of available data and established principles of NMR spectroscopy. A supporting information document indicates a singlet at 9.46 ppm and a singlet at 8.18 ppm for a mixture containing this compound.[5]
-
Aromatic Protons (δ 6.0-8.0 ppm): The three protons on the benzene ring will exhibit a complex splitting pattern due to their coupling with each other. The electron-withdrawing nitro group and the electron-donating methoxy and amino groups will significantly influence their chemical shifts.
-
Amine Protons (δ 4.0-6.0 ppm, broad): The two protons of the primary amine group will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, solvent, and temperature.
-
Methoxy Protons (δ ~3.9 ppm): The three protons of the methoxy group are expected to appear as a sharp singlet, as they are not coupled to any other protons.
¹³C NMR Spectral Interpretation
A proton-decoupled ¹³C NMR spectrum of this compound will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
-
Aromatic Carbons (δ 100-160 ppm): The six carbons of the benzene ring will appear in this region. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy and amino groups will have characteristic chemical shifts.
-
Methoxy Carbon (δ ~55-60 ppm): The carbon of the methoxy group will appear as a single peak in the upfield region of the spectrum.
Diagram: Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient sampling technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A thumbnail of an experimental FTIR spectrum is available on PubChem (CID 85491).[6]
-
N-H Stretching (3500-3300 cm⁻¹): The primary amine group will show two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C-H Stretching (3100-2800 cm⁻¹): Aromatic C-H stretching vibrations typically appear between 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed between 3000-2800 cm⁻¹.
-
N-O Stretching (1550-1500 cm⁻¹ and 1350-1300 cm⁻¹): The nitro group exhibits two strong absorption bands. The higher frequency band is due to the asymmetric stretching, and the lower frequency band corresponds to the symmetric stretching of the N-O bonds.
-
C=C Stretching (1600-1450 cm⁻¹): Aromatic ring stretching vibrations will appear in this region.
-
C-O Stretching (1275-1200 cm⁻¹): A strong band corresponding to the aryl-alkyl ether C-O stretching is expected in this region.
Diagram: Key Vibrational Modes
Caption: Key vibrational modes of this compound observed in IR spectroscopy.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
GC Conditions:
-
Injector: Split/splitless injector at a temperature that ensures volatilization without degradation (e.g., 250 °C).
-
Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature program that allows for the separation of the analyte from any impurities.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Mass Spectral Interpretation
The EI mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound (168.15).
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds under EI is well-documented. Common fragmentation pathways include:
-
Loss of the nitro group (NO₂) to give a fragment at m/z 122.
-
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z 137.
-
Loss of formaldehyde (CH₂O) from the methoxy group, followed by other rearrangements.
-
Diagram: Proposed Fragmentation Pathway
Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.
Summary of Spectroscopic Data
The following table summarizes the key spectroscopic data for the comprehensive characterization of this compound.
| Spectroscopic Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aromatic Protons | δ 6.0-8.0 ppm |
| Amine Protons | δ 4.0-6.0 ppm (broad) | |
| Methoxy Protons | δ ~3.9 ppm | |
| ¹³C NMR | Aromatic Carbons | δ 100-160 ppm |
| Methoxy Carbon | δ ~55-60 ppm | |
| IR Spectroscopy | N-H Stretch | 3500-3300 cm⁻¹ |
| C-H Stretch (Aromatic) | 3100-3000 cm⁻¹ | |
| C-H Stretch (Aliphatic) | 3000-2800 cm⁻¹ | |
| N-O Asymmetric Stretch | 1550-1500 cm⁻¹ | |
| N-O Symmetric Stretch | 1350-1300 cm⁻¹ | |
| C-O Stretch | 1275-1200 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 168 |
| Fragment Ion | m/z 137 ([M-OCH₃]⁺) | |
| Fragment Ion | m/z 122 ([M-NO₂]⁺) |
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. While publicly available experimental data for this specific isomer is limited, this guide provides a framework for its spectroscopic analysis based on established principles and available information. For definitive structural confirmation and purity assessment, it is imperative for researchers to acquire high-resolution experimental data and compare it with the expected values outlined in this guide. For instances where experimental data is unattainable, computational prediction tools from reputable sources such as ACD/Labs or the CAS SciFinder platform can provide valuable insights.[7][8]
References
- Wiley Registry/NIST Mass Spectral Library 2023. (n.d.).
- Mass Spectral Databases. (n.d.). Wiley Science Solutions.
- Mass Spectral Libraries (NIST 23 and Wiley Libraries). (n.d.). Scientific Instrument Services.
- Wiley Registry® / NIST Mass Spectral Library 2023. (n.d.). Wiley Science Solutions.
- Wiley Registry / NIST Mass Spectral Library 2023. (n.d.). Spectrometrics.
- Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022). Journal of the Indian Chemical Society, 99(4), 100377.
- IR Spectral Databases. (n.d.). Wiley Science Solutions.
- FTIR Libraries. (n.d.). NICODOM Ltd.
- Spectra Databases. (n.d.). S.T.Japan-Europe GmbH.
- Supporting Information. (n.d.). Amazon S3.
- Methanol as C1 Source: Redox Coupling of Nitrobenzenes and Alcohols for the Synthesis of Benzimidazoles. (2018). Green Chemistry, 20(14), 3293-3298.
- NMR Prediction. (n.d.). ACD/Labs.
- Spectragryph - optical spectroscopy software: spectral databases. (n.d.).
- Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2020).
- Spectral Library. FTIR Spectra. (n.d.).
- Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2022).
- NMR Database for Faster Structural Data. (n.d.). CAS.
- 6-Nitro-o-anisidine. (n.d.). PubChem.
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- Regioselective photoamination of 4-nitroveratrole upon cyclodextrin complexation. (2000). Journal of Chemical Sciences, 112(3), 257-262.
- 2-Methoxy-4-nitroaniline. (n.d.). Wikipedia.
- PI3Kα inhibitors: structural advances, synthesis strategies, and anticancer potential. (2022). Journal of the Saudi Chemical Society, 26(1), 101389.
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commercial availability of 2-Methoxy-6-nitroaniline for research
An In-depth Technical Guide to 2-Methoxy-6-nitroaniline for Research Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 16554-45-3), focusing on its commercial availability, synthesis, physicochemical properties, and safe handling for research purposes. As a valuable chemical intermediate, understanding its procurement and application is crucial for advancing organic synthesis and medicinal chemistry projects.
Introduction to this compound
This compound, also known as 2-Methoxy-6-nitrophenylamine, is an aromatic organic compound featuring methoxy, nitro, and amine functional groups on a benzene ring.[1][2] Its specific substitution pattern makes it a versatile building block in the synthesis of more complex molecules, particularly heterocyclic compounds and potential pharmaceutical agents. Nitroaniline derivatives are recognized as important precursors for a variety of materials, including medicines, agrochemicals, and dyes.[3] The strategic placement of its functional groups allows for a range of chemical transformations, making it a compound of interest for process development and discovery chemistry.
Commercial Availability and Procurement
This compound is readily available from several commercial chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various quantities with a purity of 95% or greater.
Below is a comparative summary of offerings from prominent suppliers. Researchers are advised to request a certificate of analysis (CoA) to verify the purity and specifications of the lot they are purchasing.
| Supplier | Purity | Available Pack Sizes | Stock/Lead Time Notes |
| Apollo Scientific | ≥95% | 1g, 5g | In stock in the UK, with a 1-week lead time for US stock.[1] |
| Manchester Organics | 95% | 5g, Custom Sizes | Typically a 4-6 week lead time.[4] |
| Sigma-Aldrich | Not specified | Custom | Available under the AldrichCPR brand.[5] |
| CymitQuimica | ≥95% | 1g, 5g | Distributes for Apollo Scientific.[2] |
| Oakwood Chemical | 97% | 250mg, 1g | Inquire for stock status.[6] |
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 16554-45-3 | [1][2][4][7] |
| Molecular Formula | C₇H₈N₂O₃ | [2][4][7] |
| Molecular Weight | 168.15 g/mol | [2][4][7] |
| MDL Number | MFCD01930197 | [1][4][7] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | 76-77 °C | [8] |
| Density | 1.442 g/cm³ at 20 °C | [9] |
| Water Solubility | 0.6 g/L at 20 °C | [9] |
Synthesis Protocol
While commercially available, understanding the synthesis of this compound provides valuable context for its chemistry and potential impurities. A common laboratory-scale synthesis involves the methylation of 2-amino-3-nitrophenol.[8]
Rationale of Experimental Choices:
-
Base (Potassium Carbonate): Potassium carbonate (K₂CO₃) is used as a base to deprotonate the phenolic hydroxyl group of 2-amino-3-nitrophenol. This creates a more nucleophilic phenoxide ion, which is essential for the subsequent reaction with the electrophilic methyl iodide.
-
Solvent (DMF): Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of Sₙ2 reaction. It effectively dissolves the reactants and facilitates the reaction without interfering by protonating the nucleophile.
-
Methylating Agent (Methyl Iodide): Methyl iodide (CH₃I) serves as the source of the methyl group. The iodine atom is a good leaving group, which promotes the nucleophilic attack by the phenoxide.
Step-by-Step Synthesis Methodology[8]
-
Combine 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in a reaction vessel containing DMF (15 ml).
-
Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the phenol.
-
Slowly add methyl iodide (7.8 g) to the stirred mixture.
-
Continue stirring the reaction mixture for an additional 5 hours at room temperature to allow the methylation reaction to proceed to completion.
-
Upon completion, quench the reaction by adding water.
-
Perform an extraction using ethyl acetate to move the desired product into the organic phase.
-
Wash the organic layer with water to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent via rotary evaporation to yield the crude product.
-
Recrystallize the crude solid from isopropyl ether to obtain pure this compound as orange prisms (yield ~82%).[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety. It is classified as an acute toxin if swallowed, in contact with skin, or if inhaled.[7][9]
-
Hazard Classifications : Acute Toxicity (Oral, Dermal, Inhalation), Category 3.[7][9]
-
Signal Word : Danger.[7]
-
Personal Protective Equipment (PPE) : Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
First Aid Measures :
-
If Swallowed : Immediately call a POISON CENTER or doctor. Rinse mouth.[9]
-
Skin Contact : Immediately wash with plenty of water and soap. Remove all contaminated clothing.[9]
-
Eye Contact : Rinse opened eyes for several minutes under running water and consult a doctor.[9]
-
Inhalation : Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration.[9]
-
-
Storage : Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and store it locked up.[9] Incompatible materials include acids, strong oxidizing agents, acid chlorides, and chloroformates.[10][11]
Applications in Research
As a substituted nitroaniline, this compound serves as a key intermediate in multi-step organic syntheses. The amine group can be diazotized to introduce a variety of other functional groups, while the nitro group can be reduced to a second amine, opening pathways to diamine-based structures.
Potential Synthetic Transformations:
-
Reduction of Nitro Group : The nitro group can be selectively reduced to an amine, forming 2-methoxybenzene-1,3-diamine. This diamine is a precursor for synthesizing heterocyclic compounds like benzimidazoles or quinoxalines.
-
Diazotization of Amine Group : The primary amine can undergo diazotization followed by Sandmeyer or related reactions to introduce halides, cyano, or hydroxyl groups.
-
N-Alkylation/N-Acylation : The amine group can be further functionalized through alkylation or acylation to build more complex molecular scaffolds.
These transformations make it a valuable starting material for generating libraries of compounds in drug discovery and for creating novel dyes or functional materials.
Conceptual Application Workflow
Caption: Potential synthetic routes using this compound.
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- 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem. [Link]
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.
- Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications | Request PDF.
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A Comprehensive Technical Guide to the Safe Laboratory Handling of 2-Methoxy-6-nitroaniline
This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Methoxy-6-nitroaniline (CAS No. 16554-45-3). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and toxicological resources to ensure a self-validating system of laboratory safety. The core principle of this guide is to explain the causality behind each safety measure, fostering a proactive safety culture rooted in scientific understanding.
Understanding the Hazard: Chemical and Toxicological Profile
This compound is a substituted aniline derivative. Like many aromatic nitro compounds, it presents significant health risks that necessitate stringent handling protocols. The primary route of concern identified is ingestion, with the compound classified as acutely toxic.[1] While specific data for dermal and inhalation toxicity for this exact isomer is limited, the known hazards of related nitroanilines warrant treating it as potentially toxic through all routes of exposure.[2][3]
1.1. Identification and Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | Internal |
| CAS Number | 16554-45-3 | [1] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Physical Form | Solid | [1] |
1.2. Toxicological Summary
A critical aspect of safety is understanding the specific toxicological endpoints. While comprehensive toxicological data for this compound is not fully available, data from closely related isomers like 2-nitroaniline and 2-methoxy-4-nitroaniline provide valuable insights into potential hazards.
| Hazard Endpoint | Finding for this compound & Related Compounds | Causality and Field Insight |
| Acute Oral Toxicity | GHS Category 3: Toxic if swallowed (H301) .[1] The oral LD50 for the related 2-nitroaniline in rats is 1838 mg/kg.[1] | The nitro and amino groups on the aromatic ring can interfere with metabolic processes, leading to systemic toxicity upon ingestion. Immediate medical attention is critical. |
| Acute Dermal & Inhalation Toxicity | Data for this compound is not available. However, 2-nitroaniline is also classified as toxic in contact with skin and if inhaled.[2][3] | Aromatic amines and nitro compounds can often be absorbed through the skin or inhaled as dusts, leading to systemic effects. The primary concern is potential damage to the blood (methaemoglobin formation).[3][4] Therefore, exposure via these routes must be minimized. |
| Carcinogenicity & Mutagenicity | No specific data is available for this compound. The related 2-nitroaniline was found to be non-mutagenic in most relevant bacterial studies.[1] However, 2-methoxy-4-nitroaniline did show evidence of genotoxicity.[5][6] | The structural similarity to other anilines, some of which are known or suspected carcinogens, means this compound should be handled as a potential carcinogen until proven otherwise. The precautionary principle is paramount. |
| Specific Target Organ Toxicity (Repeated Exposure) | For 2-nitroaniline, repeated exposure may cause damage to the blood.[3] Studies on 2-methoxy-4-nitroaniline showed effects on the liver and spleen in mice.[5][6] | Repeated exposure to nitroanilines can lead to chronic effects, particularly on hematopoietic (blood-forming) systems and metabolic organs like the liver. |
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential. The goal is to minimize exposure to the lowest reasonably achievable level.
2.1. Engineering Controls: The First Line of Defense
-
Ventilation: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[7][8] This is non-negotiable for procedures that can generate dust, such as weighing or transferring the powder.
-
Enclosed Systems: For repetitive tasks, consider the use of ventilated balance enclosures or glove boxes to provide a higher level of containment.[7][8]
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination and alert others to the potential hazard.[8][9]
2.2. Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be deliberate and based on the specific tasks being performed.
| PPE Category | Specification and Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[10] In situations with a higher risk of splashing, a full-face shield should be worn in addition to goggles. |
| Skin Protection | A laboratory coat must be worn and kept fully buttoned. For handling larger quantities, chemical-resistant aprons are recommended. |
| Hand Protection | Butyl rubber or Viton gloves are recommended for handling nitro compounds.[11] Nitrile gloves may offer splash protection but should be changed immediately upon contact.[11][12] Always consult the manufacturer's glove compatibility chart for the specific solvents being used.[11][13] Double gloving is a prudent practice when handling highly toxic solids. |
| Respiratory Protection | When handling the solid powder outside of a containment system (which is strongly discouraged), or if there is a risk of aerosol generation, respiratory protection is required.[2][10] A NIOSH-approved respirator with a particulate filter (e.g., N95, N100, or P100) is the minimum requirement.[14][15][16] For higher concentrations or in emergency situations, a supplied-air respirator may be necessary.[17] |
Standard Operating Procedures (SOPs): A Step-by-Step Guide to Safety
Adherence to detailed SOPs is crucial for ensuring reproducible and safe experimental outcomes.
3.1. Protocol: Weighing Solid this compound
This protocol is designed to minimize dust generation and inhalation exposure.
-
Preparation: Don all required PPE (lab coat, safety goggles, appropriate gloves). Ensure the chemical fume hood is operational.
-
Designated Area: Cover the work surface within the fume hood with absorbent bench paper.[9]
-
Tare Container: Place a tared, sealable container (e.g., a vial with a screw cap) on the analytical balance inside the fume hood or a ventilated enclosure.
-
Transfer: Carefully transfer the desired amount of this compound to the container using a spatula. Avoid any actions that could create dust clouds.
-
Seal: Immediately and securely seal the container.
-
Decontaminate: Carefully wipe the spatula and any external surfaces of the container with a cloth dampened with a suitable solvent (e.g., acetone or ethanol) to remove any residual powder.[4] Place the used cloth in a designated hazardous waste bag.
-
Final Weighing: If necessary, the sealed container can be removed from the hood for a final, stable weight reading.
-
Clean-up: Clean the balance and surrounding work area thoroughly using wet wiping methods. Do not use a dry brush or compressed air.[7]
3.2. Protocol: Preparing a Solution
-
Initial Steps: Follow steps 1-7 from the weighing protocol.
-
Solvent Addition: In the fume hood, add the desired solvent to the sealed container containing the pre-weighed solid.
-
Dissolution: Cap the container and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved. If heating is required, use a controlled heating mantle and ensure the setup is secure.
-
Transfer: If the solution needs to be transferred, do so carefully within the fume hood to minimize the risk of splashes or aerosol generation.
Logical Workflow for Handling Toxic Powders
Caption: Workflow for safely weighing and handling this compound powder.
Storage, Spills, and Waste Disposal
4.1. Chemical Storage
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[4][13]
-
Security: The storage location must be locked and accessible only to authorized personnel.[18]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[18]
4.2. Emergency Procedures: Spill Management
Prompt and correct response to a spill is critical to prevent exposure and environmental contamination.
Emergency Spill Response Flowchart
Caption: Decision flowchart for managing a spill of this compound.
4.3. Waste Disposal
-
Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[2][19]
-
Collection: Collect waste in clearly labeled, sealed, and chemically compatible containers.[20] Do not mix with other waste streams.[20]
-
Disposal: Arrange for disposal through a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[14][21] Do not discharge to sewers or the environment.[2][13]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of a multi-layered safety strategy. By prioritizing engineering controls, utilizing correct PPE, and adhering to established protocols for handling, storage, and disposal, researchers can effectively mitigate the risks associated with this compound. This guide serves as a foundational document, which should be integrated into a comprehensive, lab-specific Chemical Hygiene Plan.
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electrophilic aromatic substitution on 2-methoxyaniline
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methoxyaniline
Abstract
This technical guide provides a comprehensive examination of the electrophilic aromatic substitution (EAS) reactions on 2-methoxyaniline, also known as o-anisidine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural descriptions to explore the underlying chemical principles governing reactivity and regioselectivity. We will dissect the synergistic and competitive directing effects of the ortho-positioned amino and methoxy groups, providing field-proven insights into controlling reaction outcomes for key transformations including halogenation, nitration, and sulfonation. The inherent limitations of this substrate, particularly concerning Friedel-Crafts reactions, are also explained in detail. This guide emphasizes a mechanistic understanding to empower scientists to design robust, predictable, and self-validating synthetic protocols.
The Electronic Landscape of 2-Methoxyaniline: A Tale of Two Activating Groups
2-Methoxyaniline is an aromatic compound characterized by the presence of two powerful electron-donating groups (EDGs) positioned ortho to each other: an amino (-NH₂) group and a methoxy (-OCH₃) group.[1] Both groups are classified as strong activators, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[2][3] They achieve this by donating electron density into the benzene ring through resonance (+M effect), thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[3][4]
The key to predicting the outcome of EAS on this substrate lies in understanding how these two groups influence the ring's nucleophilicity.
-
Amino Group (-NH₂): An exceptionally strong activating group and an ortho, para-director. It directs incoming electrophiles to the positions ortho and para to itself.
-
Methoxy Group (-OCH₃): Also a strong activating group and an ortho, para-director.[5][6]
When multiple substituents are present, the regiochemical outcome is dictated by the most powerful activating group.[7] In the contest between an amino and a methoxy group, the amino group is the superior activator. Therefore, the substitution pattern on 2-methoxyaniline is primarily controlled by the directing influence of the -NH₂ group.
Let's analyze the positions on the 2-methoxyaniline ring (numbering C1 as the carbon bearing the -NH₂ group):
-
-NH₂ Group (at C1): Strongly activates positions C2 (blocked by -OCH₃), C4 (para), and C6 (ortho).
-
-OCH₃ Group (at C2): Strongly activates positions C1 (blocked by -NH₂), C3 (ortho), and C5 (para).
The dominant directing effect of the -NH₂ group channels the electrophile towards positions 4 and 6. Between these two, the para-position (C4) is significantly favored due to reduced steric hindrance compared to the C6 position, which is crowded by the adjacent methoxy group.[7]
Caption: A three-step workflow for the controlled nitration of 2-methoxyaniline.
Experimental Protocol
-
Part 1: Acetylation: React 2-methoxyaniline with acetic anhydride (often with a mild acid or base catalyst, or simply by heating) to form 2-methoxyacetanilide. [8]The reaction progress can be monitored by the disappearance of the primary amine.
-
Part 2: Nitration: Dissolve the purified 2-methoxyacetanilide in a solvent like acetic acid or concentrated sulfuric acid and cool to 0-5 °C. Slowly add a pre-chilled mixture of nitric acid and sulfuric acid. The acetamido group, being less activating than -NH₂, prevents oxidation while still directing para. The steric bulk of the acetamido group further disfavors ortho-attack, leading to high selectivity for the 4-nitro product. [9]* Part 3: Hydrolysis: After isolating the 4-nitro-2-methoxyacetanilide, hydrolyze the amide back to the amine using either acidic (e.g., aq. HCl) or basic (e.g., aq. NaOH) conditions with heating. This regenerates the amino group to yield the final product, 4-nitro-2-methoxyaniline. [8] Trustworthiness: This three-step protocol is a self-validating system. Successfully isolating a clean, high-yield product in the final step is only possible if each preceding step—protection, regioselective nitration, and deprotection—has proceeded efficiently. This stands in stark contrast to the complex, low-yield mixture obtained from direct nitration.
Sulfonation: A Thermodynamically Driven Transformation
Sulfonation of anilines is typically achieved by heating with concentrated sulfuric acid. As with nitration, the amino group is protonated to the anilinium ion. The reaction often yields the thermodynamically stable para-substituted product. [10]For 2-methoxyaniline, the situation is complex, with potential for substitution at either the position para to the amino group (C4) or para to the methoxy group (C5), depending on the precise reaction conditions and the equilibrium between the free amine and the anilinium ion. [11][12]
Experimental Protocol: Sulfonation of 2-Methoxyaniline
-
Reaction Setup: Carefully add 2-methoxyaniline (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 4-5 eq) in a flask with stirring. An initial exothermic reaction will form the anilinium sulfate salt.
-
Heating: Heat the mixture to 100-110 °C for several hours. [12]During this process, the sulfonic acid group (-SO₃H) is introduced onto the ring.
-
Isolation: Cool the reaction mixture and carefully pour it into a large volume of cold water or onto ice. The product, being a zwitterionic sulfonic acid, is often insoluble in the acidic aqueous solution and will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. The primary product is often 2-amino-3-methoxybenzenesulfonic acid or 3-amino-4-methoxybenzenesulfonic acid, corresponding to substitution at C6 or C4 respectively. The literature indicates that 2-methoxy-5-methylaniline-4-sulfonic acid can be formed, suggesting substitution para to the amine is a likely outcome. [11][12]
Parameter Condition/Reagent Rationale Electrophile SO₃ (from H₂SO₄/Oleum) Standard reagent for sulfonation. Temperature 100-180 °C High temperature needed to drive the reaction. Key Product 4-Sulfonyl-2-methoxyaniline Often the thermodynamically favored product. | Consideration | Protonation of -NH₂ | Influences regioselectivity. |
The Friedel-Crafts Limitation: A Case of Catalyst Deactivation
A crucial aspect of working with 2-methoxyaniline is understanding its limitations. Friedel-Crafts alkylation and acylation reactions are cornerstone C-C bond-forming reactions in aromatic chemistry, but they categorically fail with substrates containing an amino group. [13][14] The Causality of Failure: The mechanism of a Friedel-Crafts reaction relies on a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a potent carbocation or acylium ion electrophile. [13]However, the nitrogen atom of the amino group in 2-methoxyaniline is a potent Lewis base. It will readily donate its lone pair of electrons to the Lewis acid catalyst. [15]
Caption: Lewis acid-base reaction deactivates the catalyst and the ring.
This acid-base reaction forms a stable complex, which has two fatal consequences for the reaction:
-
Catalyst Sequestration: The AlCl₃ is tied up in the complex and is no longer available to activate the alkyl or acyl halide to generate the necessary electrophile.
-
Ring Deactivation: The complexation places a formal positive charge on the nitrogen atom, transforming the powerful activating -NH₂ group into an extremely powerful deactivating group. This pulls electron density out of the aromatic ring, making it inert to electrophilic attack.
Even protecting the amine as an acetanilide is often insufficient to overcome this problem, as the amide oxygen can also coordinate with the Lewis acid. Therefore, alternative synthetic strategies must be employed to introduce alkyl or acyl groups onto the 2-methoxyaniline scaffold.
Conclusion
The electrophilic aromatic substitution of 2-methoxyaniline is a study in controlled reactivity. The molecule's two powerful activating groups make it highly nucleophilic but also prone to undesirable side reactions like polysubstitution and oxidation. A thorough understanding of the dominant directing effect of the amino group, the steric environment of the ring, and the substrate's interaction with reaction media is paramount. For sensitive transformations like nitration, a protection-deprotection strategy is not merely an option but a requirement for a predictable and high-yielding outcome. Conversely, recognizing the inherent limitations, such as the failure of Friedel-Crafts reactions, is equally critical for efficient synthetic planning. By grounding experimental design in these fundamental principles, researchers can harness the unique reactivity of 2-methoxyaniline to build complex molecular architectures with precision and confidence.
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An In-depth Technical Guide on the Regioselectivity in the Nitration of 2-Methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of substituted anilines is a cornerstone of electrophilic aromatic substitution in organic synthesis, pivotal for the introduction of the nitro group, a versatile precursor for various functional groups essential in the pharmaceutical and dye industries. 2-Methoxyaniline, with its two distinct directing groups, presents a compelling case study in regioselectivity. The interplay between the strongly activating, ortho-, para-directing amino group and the similarly activating methoxy group dictates the positional outcome of nitration. This guide provides a comprehensive exploration of the factors governing this selectivity, detailed experimental protocols, and an analysis of the reaction's mechanistic underpinnings.
Understanding the Directing Effects in 2-Methoxyaniline
The regiochemical outcome of the nitration of 2-methoxyaniline is primarily governed by the electronic effects of the amino (-NH₂) and methoxy (-OCH₃) substituents. Both are classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene.[1][2] This activation stems from their ability to donate electron density to the aromatic ring, thereby stabilizing the carbocation intermediate (the arenium ion or σ-complex) formed during the reaction.[3][4][5]
The Dominance of the Amino Group
Both the amino and methoxy groups are ortho, para-directors.[6][7] This is due to their ability to donate a lone pair of electrons to the aromatic ring through resonance, which particularly increases the electron density at the ortho and para positions.[7][8][9] This increased nucleophilicity at these positions makes them more susceptible to attack by an electrophile, such as the nitronium ion (NO₂⁺).[10][11][12][13]
However, the amino group is a significantly stronger activating and directing group than the methoxy group. This heightened activation can be attributed to the lower electronegativity of nitrogen compared to oxygen, making its lone pair more available for donation into the aromatic system.
The Challenge of Direct Nitration: The Anilinium Ion
Direct nitration of anilines with a mixture of concentrated nitric and sulfuric acid (mixed acid) is often problematic.[14][15] The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion (-NH₃⁺).[15] This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[2] This can lead to a mixture of products, including a significant amount of the meta-nitro isomer, which is generally not the desired outcome.[14] Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring.[15]
To circumvent these issues, the amino group is typically protected before nitration.[14][15][16]
The Role of Amino Group Protection
Protection of the amino group is a crucial strategy to control the regioselectivity and prevent oxidation during the nitration of anilines.[14][15] The most common method is acylation, typically with acetic anhydride, to form an acetanilide.[16][17][18]
Acetylation: A Key to Regiocontrol
The acetylation of 2-methoxyaniline converts the strongly activating amino group into a moderately activating acetamido group (-NHCOCH₃). This modification has several important consequences:
-
Reduced Activating Strength: The acetamido group is less activating than the amino group because the lone pair on the nitrogen is delocalized onto the adjacent carbonyl oxygen. This mitigates the risk of over-nitration and oxidative side reactions.
-
Steric Hindrance: The bulkier acetamido group sterically hinders the ortho positions, favoring substitution at the less hindered para position.
-
Preservation of ortho, para-Direction: Despite being less activating, the acetamido group remains an ortho, para-director due to the resonance contribution of the nitrogen lone pair.
The combination of these factors leads to a highly selective nitration, predominantly at the position para to the acetamido group.
Reaction Mechanism: From Reactants to Products
The nitration of 2-methoxyacetanilide (the protected form of 2-methoxyaniline) proceeds via a classic electrophilic aromatic substitution mechanism.
Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[10][11][12][13][19] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[11][12]
Electrophilic Attack and Formation of the σ-Complex
The electron-rich aromatic ring of 2-methoxyacetanilide attacks the nitronium ion. The directing effects of the acetamido and methoxy groups favor attack at the positions ortho and para to them. Given that the position para to the stronger directing acetamido group is also ortho to the methoxy group, this position (C4) is highly activated. The attack results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.[3][5]
Deprotonation and Aromatization
A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group.[11] This step restores the aromaticity of the ring, yielding the nitrated product, 2-methoxy-4-nitroacetanilide.
Hydrolysis to the Final Product
The final step is the hydrolysis of the acetamido group to regenerate the amino group. This is typically achieved by heating with an acid or a base.[17][18][20] Acidic or basic hydrolysis cleaves the amide bond, yielding 2-methoxy-4-nitroaniline.
The overall workflow can be visualized as follows:
Caption: Workflow for the synthesis of 2-methoxy-4-nitroaniline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-methoxy-4-nitroaniline.
Protocol 1: Acetylation of 2-Methoxyaniline[17][18]
Materials:
-
2-Methoxyaniline
-
Acetic Acid
-
500ml four-neck flask
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Combine 123.2g (1.0 mol) of 2-methoxyaniline and 150g (2.5 mol) of acetic acid in a 500ml four-neck flask.[17]
-
Heat the mixture to 115°C to initiate the reaction.[17]
-
Remove the water generated during the reaction using a reactive distillation setup.[17]
-
Monitor the reaction progress by Gas Chromatography (GC). After approximately 6 hours, the reaction of 2-methoxyaniline should be complete.[17]
-
The resulting product is an acetic acid solution of 2-methoxyacetanilide.[17]
Protocol 2: Nitration of 2-Methoxyacetanilide[17][18]
Materials:
-
Acetic acid solution of 2-methoxyacetanilide (from Protocol 1)
-
Fuming nitric acid
-
Deionized water
-
Jacketed reaction vessel with cooling
Procedure:
-
Cool the acetic acid solution of 2-methoxyacetanilide to 0-10°C in a jacketed reaction vessel.[17]
-
Slowly add 77.2g (1.2 mol) of fuming nitric acid dropwise to the cooled solution over 1 hour.[17]
-
Maintain the reaction temperature between 0-10°C throughout the addition using the cooling jacket.[17]
-
After the addition is complete, add 100g of deionized water to the nitration reaction mixture.[17]
-
Filter the resulting precipitate to obtain crude 2-methoxy-4-nitroacetanilide.[18]
Protocol 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide[18][20]
Materials:
-
Crude 2-methoxy-4-nitroacetanilide
-
Sodium hydroxide
-
Deionized water
-
Heating mantle
Procedure:
-
Add the crude 2-methoxy-4-nitroacetanilide to 200g of water.[20]
-
Add 48.0g (1.2 mol) of sodium hydroxide.[20]
-
Heat the mixture to 100°C and maintain for 2 hours to effect hydrolysis.[18]
-
Monitor the reaction by GC to confirm the disappearance of the starting material.[18]
-
Cool the reaction solution to 0-5°C.[18]
-
Filter the precipitated product, wash the filter cake with deionized water, and dry to obtain 2-methoxy-4-nitroaniline.[18]
Potential Byproducts and Regioisomers
While the protection strategy significantly enhances the selectivity for the 4-nitro isomer, the formation of other regioisomers is possible, albeit typically in minor amounts.
-
2-Methoxy-6-nitroaniline: Formation of this isomer can occur due to nitration ortho to the acetamido group. Steric hindrance from the acetamido and methoxy groups generally disfavors this product.[21]
-
2-Methoxy-5-nitroaniline: This isomer would result from nitration meta to the acetamido group and para to the methoxy group. As both are ortho, para-directors, this is an electronically disfavored product.
-
Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent), dinitration can occur.
The expected product distribution is summarized in the table below.
| Product Name | Position of Nitration | Expected Yield | Rationale |
| 2-Methoxy-4-nitroaniline | Para to -NHCOCH₃, Ortho to -OCH₃ | Major Product | Electronically favored by both groups, sterically accessible. |
| This compound | Ortho to -NHCOCH₃, Ortho to -OCH₃ | Minor Product | Sterically hindered by both adjacent groups. |
| 2-Methoxy-5-nitroaniline | Meta to -NHCOCH₃, Para to -OCH₃ | Trace | Electronically disfavored by the primary directing group. |
Conclusion
The regioselective nitration of 2-methoxyaniline is a classic example of directing group effects in electrophilic aromatic substitution. By understanding the interplay of electronic and steric factors, and by employing a strategic protection of the highly activating amino group, a high yield of the desired 2-methoxy-4-nitroaniline can be achieved. The protocols outlined in this guide provide a robust framework for the synthesis of this important chemical intermediate, underscoring the necessity of mechanistic understanding for predictable and efficient organic synthesis.
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The Synthetic Versatility of 2-Methoxy-6-nitroaniline: A Technical Guide for Drug Discovery and Development
Introduction: Unveiling a Versatile Scaffolding Moiety
In the landscape of modern medicinal chemistry, the strategic selection of foundational building blocks is paramount to the successful discovery and development of novel therapeutics. Among the myriad of available starting materials, substituted anilines represent a cornerstone of synthetic endeavors, prized for their inherent reactivity and capacity for diverse chemical transformations. This technical guide delves into the potential research applications of a particularly intriguing, yet underexplored, member of this class: 2-Methoxy-6-nitroaniline.
The unique arrangement of the methoxy, nitro, and amino functional groups on the phenyl ring of this compound bestows upon it a distinct electronic and steric profile. This profile not only influences its own reactivity but also imparts specific physicochemical properties to the more complex molecules derived from it. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, properties, and, most importantly, the latent potential of this compound as a key intermediate in the generation of bioactive heterocyclic compounds, with a particular focus on kinase inhibitors and other therapeutically relevant scaffolds. By presenting detailed experimental insights and logical frameworks for its application, we aim to empower researchers to leverage this versatile molecule in their quest for next-generation pharmaceuticals.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a starting material's fundamental characteristics is the bedrock of its effective utilization in any synthetic campaign. This section provides a summary of the key physicochemical properties of this compound and a detailed, field-proven protocol for its synthesis.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 16554-45-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | 76-77 °C | [3] |
| Purity | ≥95% | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The following protocol details a reliable method for the synthesis of this compound from 2-amino-3-nitrophenol.[3] The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Reaction Scheme:
Synthesis of this compound.
Materials:
-
2-Amino-3-nitrophenol (7.7 g)
-
Potassium carbonate (7.6 g)
-
Methyl iodide (7.8 g)
-
Dimethylformamide (DMF, 15 ml)
-
Ethyl acetate
-
Water
-
Isopropyl ether
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (15 ml).
-
Causality: Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 2-amino-3-nitrophenol, forming a more nucleophilic phenoxide ion. DMF is a polar aprotic solvent that facilitates this type of reaction.
-
-
Initiation: Stir the mixture for 30 minutes at room temperature. This allows for the complete formation of the phenoxide.
-
Methylation: Add methyl iodide (7.8 g) to the reaction mixture.
-
Causality: Methyl iodide is the electrophile. The phenoxide ion attacks the methyl group in a Williamson ether synthesis, displacing the iodide and forming the methoxy group.
-
-
Reaction: Stir the mixture for an additional 5 hours at room temperature to ensure the reaction goes to completion.
-
Workup: Add water to the reaction mixture and extract with ethyl acetate. The organic layer is then washed with water and dried.
-
Causality: The addition of water quenches the reaction and dissolves the inorganic salts. Ethyl acetate is used to extract the desired organic product. Washing with water removes any remaining DMF and inorganic impurities. Drying removes residual water from the organic phase.
-
-
Purification: The solvent is removed under reduced pressure to yield crude crystals. Recrystallization from isopropyl ether affords orange prisms of this compound (6.9 g, 82% yield) with a melting point of 76-77°C.[3]
-
Causality: Recrystallization is a purification technique that separates the product from impurities based on differences in solubility.
-
Potential Research Applications in Drug Discovery
The true value of this compound lies in its potential as a versatile precursor for the synthesis of complex, biologically active molecules. The presence of three distinct functional groups offers a rich platform for a variety of chemical transformations.
Scaffold for Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery.
Recent research has highlighted the potential of ortho-substituted anilines in the design of potent and selective kinase inhibitors. For instance, the isomer of our topic compound, 2-methoxy-5-nitroaniline, has been utilized in the synthesis of inhibitors of Casein Kinase 2, alpha 1 (CSNK2A1), a kinase implicated in viral infections and cancer.[4] The ortho-methoxy aniline moiety was designed as an isosteric replacement for indazole and indole scaffolds to maintain a planar conformation through potential hydrogen bonding, which can be crucial for binding to the kinase active site.[4]
This provides a strong rationale for exploring this compound as a scaffold for novel kinase inhibitors. The ortho-methoxy group can act as a key pharmacophoric feature, influencing the conformation of the molecule and its interactions with the target kinase.
Simplified CSNK2A1 signaling pathway.
Precursor for Bioactive Heterocycles: Benzimidazoles and Quinoxalines
Benzimidazoles and quinoxalines are privileged heterocyclic scaffolds found in a wide array of FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including anticancer, antiviral, and antimicrobial properties. The ortho-diamine functionality, which can be readily generated from this compound via reduction of the nitro group, is a key synthon for the construction of these important heterocyclic systems.
Experimental Protocol: Synthesis of a 2-Substituted Benzimidazole Derivative
This protocol provides a general and efficient one-pot method for the synthesis of 2-substituted benzimidazoles from a 2-nitroaniline derivative and an aromatic aldehyde. [5] Reaction Scheme:
One-pot synthesis of benzimidazoles.
Materials:
-
This compound (1 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 1 mmol)
-
Zinc powder (3 mmol)
-
Sodium bisulfite (NaHSO₃, 6 mmol)
-
Water (20 mL)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Initial Reduction: In a round-bottom flask, stir a mixture of this compound (1 mmol), zinc powder (3 mmol), and sodium bisulfite (6 mmol) in water (20 mL) at room temperature.
-
Causality: Zinc powder in the presence of sodium bisulfite acts as a reducing agent to chemoselectively reduce the nitro group of this compound to an amino group, forming the corresponding ortho-diamine in situ.
-
-
Condensation: After 10 minutes, add the aromatic aldehyde (1 mmol) to the reaction mixture.
-
Cyclization: Heat the mixture to 100°C and stir for 30 minutes.
-
Causality: The in situ generated ortho-diamine undergoes a condensation reaction with the aldehyde, followed by an intramolecular cyclization and subsequent oxidation (often air oxidation) to form the stable benzimidazole ring.
-
-
Workup: After the reaction is complete (monitored by TLC), filter off the zinc powder. Pour the filtrate into ice-cold water and extract with ethyl acetate. Wash the organic layer with water.
-
Purification: Evaporate the solvent and purify the crude product by column chromatography on basic alumina using a petroleum ether/ethyl acetate eluent to afford the pure 2-substituted benzimidazole derivative. [5] Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol outlines a ruthenium-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols, representing a green and efficient approach. [6] Reaction Scheme:
Ruthenium-catalyzed synthesis of quinoxalines.
Materials:
-
This compound
-
Vicinal diol (e.g., ethylene glycol)
-
Ruthenium catalyst (as specified in the reference) [6]* Solvent (as specified in the reference) [6] Procedure:
-
Reaction Setup: Combine this compound, the vicinal diol, and the ruthenium catalyst in a suitable solvent in a reaction vessel.
-
Reaction: Heat the reaction mixture under the conditions specified in the cited literature. [6] * Causality: The ruthenium catalyst facilitates a hydrogen transfer process where the vicinal diol is oxidized to a 1,2-dicarbonyl compound, and the nitro group of this compound is reduced to an amine, both occurring in the same pot. The resulting ortho-diamine and 1,2-dicarbonyl compound then undergo a condensation reaction to form the quinoxaline ring.
-
Workup and Purification: Follow the workup and purification procedures as detailed in the reference to isolate the desired quinoxaline derivative. [6]
Conclusion: A Building Block with Untapped Potential
This compound, while not as extensively studied as some of its isomers, presents a compelling case for its utility as a versatile building block in modern drug discovery. Its unique substitution pattern offers a strategic advantage for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and bioactive heterocyclic compounds. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for further exploration, encouraging researchers to unlock the full synthetic potential of this promising molecule. As the demand for novel and effective therapeutics continues to grow, the innovative application of such foundational molecules will undoubtedly play a pivotal role in shaping the future of medicine.
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The Strategic Utility of 2-Methoxy-6-nitroaniline in Synthetic Chemistry: A Technical Guide
Abstract
2-Methoxy-6-nitroaniline, a seemingly unassuming aromatic compound, holds a significant position in the arsenal of synthetic chemists, particularly those engaged in the design and development of complex molecular architectures. Its strategic placement of functional groups—an activating methoxy group, a directing amino group, and a versatile nitro group—renders it a highly valuable intermediate. This guide provides an in-depth exploration of the synthesis, spectral characteristics, reactivity, and applications of this compound, with a particular focus on its role as a linchpin in the construction of pharmaceutical and chromophoric scaffolds. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
Introduction: Unveiling a Versatile Building Block
This compound (CAS No: 16554-45-3) is a crystalline solid, typically appearing as light yellow to brown crystals.[1][2] Its molecular structure, featuring an electron-donating methoxy group and an amino group ortho to a strongly electron-withdrawing nitro group, creates a unique electronic and steric environment. This arrangement is not merely incidental; it is the very source of its synthetic utility. The interplay of these functional groups dictates the regioselectivity of its reactions and provides multiple avenues for molecular elaboration. This guide will serve as a comprehensive resource for understanding and harnessing the synthetic potential of this important chemical intermediate.
Physicochemical and Spectroscopic Profile
A thorough understanding of a chemical intermediate begins with a detailed characterization of its physical and spectral properties. These data are essential for quality control, reaction monitoring, and structural confirmation of derived products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16554-45-3 | [1][2] |
| Molecular Formula | C₇H₈N₂O₃ | [1][2] |
| Molecular Weight | 168.15 g/mol | [1][2] |
| Appearance | Light yellow to brown solid | [1][2] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Melting Point | 76-77 °C | [3] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the amino group protons. The aromatic region will likely display a complex splitting pattern due to the ortho, meta, and para relationships between the protons on the substituted ring. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amino protons will present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronic effects of the substituents. The carbon bearing the nitro group will be significantly deshielded (shifted downfield), while the carbons ortho and para to the electron-donating amino and methoxy groups will be shielded (shifted upfield).
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. Key expected absorptions include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methoxy group just below 3000 cm⁻¹.
-
Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O stretching: A strong band for the aryl ether linkage, typically in the 1200-1250 cm⁻¹ region.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 168. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and the methoxy group (CH₃O).[4]
Synthesis of this compound
The efficient synthesis of this compound is a key first step for its utilization. Several synthetic routes have been reported, with the choice of method often depending on the availability of starting materials, desired scale, and safety considerations.
O-Methylation of 2-Amino-3-nitrophenol
A common and reliable laboratory-scale synthesis involves the O-methylation of 2-amino-3-nitrophenol.[3] This method is advantageous due to the commercial availability of the starting material and the generally high yield.
Reaction Scheme:
Caption: Synthesis of this compound via O-methylation.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (DMF, 15 ml).
-
Initial Stirring: Stir the mixture at room temperature for 30 minutes. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Addition of Methylating Agent: Add methyl iodide (7.8 g) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and then dry it over an anhydrous drying agent (e.g., Na₂SO₄).
-
Isolation: Remove the solvent by rotary evaporation to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from isopropyl ether to yield orange prisms of this compound (6.9 g, 82% yield).[3]
Alternative Synthetic Routes
While the O-methylation of 2-amino-3-nitrophenol is a robust method, other strategies exist, particularly for industrial-scale production or when alternative starting materials are more accessible. One such approach involves the direct amination of a substituted nitroaromatic compound.[5] This method can be advantageous as it may involve fewer steps, though control of regioselectivity can be a challenge. The synthesis of related compounds, such as 4-methoxy-2-nitroaniline, often involves the nitration of an N-protected methoxyaniline, followed by deprotection.[6]
Chemical Reactivity and Synthetic Transformations
The synthetic value of this compound lies in the distinct reactivity of its three functional groups. This allows for a variety of selective transformations, making it a versatile precursor for more complex molecules.
Reduction of the Nitro Group: Gateway to Benzene-1,2-diamines
The most common and synthetically useful transformation of this compound is the reduction of the nitro group to an amine, yielding 2-methoxybenzene-1,6-diamine . This diamine is a key precursor for the synthesis of various heterocyclic compounds.
Reaction Scheme:
Caption: Reduction of the nitro group to form a diamine.
Typical Reduction Protocols:
-
Catalytic Hydrogenation: This is a clean and efficient method. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The choice of solvent can vary, with ethanol or ethyl acetate being common.
-
Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl₂) in HCl is also a widely used system.
The resulting 2-methoxybenzene-1,6-diamine is a valuable intermediate in its own right, particularly in the synthesis of benzimidazoles.
Diazotization and Sandmeyer Reactions
The primary amino group of this compound can be readily converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction .[8]
Workflow for Sandmeyer Reaction:
Caption: General workflow for the Sandmeyer reaction.
The Sandmeyer reaction allows for the replacement of the amino group with a variety of substituents, including halides (Cl, Br) and cyano groups, which are otherwise difficult to introduce directly onto the aromatic ring. This significantly expands the synthetic utility of this compound.
Electrophilic Aromatic Substitution
The electron-donating amino and methoxy groups are ortho, para-directing activators, while the nitro group is a meta-directing deactivator. The interplay of these groups will govern the regioselectivity of any further electrophilic substitution on the aromatic ring. Due to the strong activation by the amino and methoxy groups, electrophilic substitution is expected to occur at the positions ortho and para to these groups. However, the steric hindrance from the existing substituents and the deactivating effect of the nitro group will also play a significant role.
Applications in Synthesis
The true measure of a chemical intermediate's value is its application in the synthesis of functional molecules. This compound serves as a key starting material in several important areas.
Synthesis of Benzimidazoles for Pharmaceutical Applications
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiulcer, antitumor, and antiviral properties. Many blockbuster drugs, such as the proton pump inhibitors Omeprazole and Lansoprazole, are based on the benzimidazole scaffold. The synthesis of benzimidazoles often involves the condensation of a benzene-1,2-diamine with a carboxylic acid or its derivative.
As discussed, this compound is a direct precursor to 2-methoxybenzene-1,6-diamine. This diamine can then be cyclized to form substituted benzimidazoles. For example, the reaction of 2-methoxybenzene-1,6-diamine with formic acid would yield 7-methoxy-1H-benzimidazole. The methoxy substituent can then be further functionalized, providing access to a diverse library of potential drug candidates. While direct use of this compound in a marketed drug is not prominently documented, its isomer, 4-methoxy-2-nitroaniline, is a known intermediate in the synthesis of Omeprazole.[6] This highlights the relevance of methoxy-nitroanilines in the synthesis of important APIs.
General Synthesis of Benzimidazoles:
Caption: General route to benzimidazoles from the corresponding diamine.
Azo Dye Synthesis
Nitroanilines are important precursors in the synthesis of azo dyes. The amino group can be diazotized and then coupled with an electron-rich aromatic compound (a coupling component) to form an azo compound, which is characterized by the -N=N- linkage. The specific color of the dye is determined by the electronic properties of the substituents on both the diazo component and the coupling component. While the primary application of this compound appears to be in the synthesis of other intermediates, its structural features are amenable to its use as a diazo component in the synthesis of specialty dyes.
Safety and Handling
This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate of significant strategic importance. Its value stems not from its direct application, but from its role as a versatile precursor to a range of more complex and functional molecules. The ability to selectively transform its nitro and amino groups, particularly the conversion to 2-methoxybenzene-1,6-diamine, makes it a key starting material for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will only increase. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, empowering researchers and developers to effectively utilize this valuable building block in their synthetic endeavors.
References
- Synthesis of 3,6Dimethoxybenzene1,2-diamine and of 4,7-Dimethoxy-2-methyl-1H-benzimidazole | Request PDF - ResearchG
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- Diazotisation - Organic Chemistry Portal. (URL: [Link])
- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine - MDPI. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
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- 2-Methoxy-N-methyl-6-nitroaniline | C8H10N2O3 | CID 23343733 - PubChem. (URL: [Link])
- Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab. (URL: [Link])
- Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Public
- Process for preparing nitroaniline derivatives - European Patent Office - EP 0635483 A1 - Googleapis.com. (URL: [Link])
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An In-depth Technical Guide to the Stability and Storage of 2-Methoxy-6-nitroaniline
Abstract: This technical guide provides a comprehensive overview of the stability and storage requirements for 2-Methoxy-6-nitroaniline (CAS: 16554-45-3), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's physicochemical properties, intrinsic stability, potential degradation pathways, and incompatibilities. Furthermore, it outlines field-proven best practices for handling and storage and presents a detailed protocol for conducting a formal stability study in line with international regulatory standards.
Introduction
This compound is an aromatic organic compound with the empirical formula C₇H₈N₂O₃.[1] As a substituted nitroaniline, it serves as a valuable building block in the synthesis of various more complex molecules, including dyes and pharmaceutical agents. Understanding its stability profile is paramount for ensuring the integrity of starting materials in multi-step syntheses, maintaining the purity of chemical libraries, and guaranteeing the safety of laboratory personnel. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the aniline ring imparts a unique reactivity profile that dictates its stability and degradation characteristics. This guide aims to provide the necessary technical foundation for its proper management.
Section 1: Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is the first step in developing appropriate storage and handling strategies. These properties influence its physical state, solubility, and potential for interaction with its environment.
| Property | Value | Source |
| CAS Number | 16554-45-3 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [1] |
| Molecular Weight | 168.15 g/mol | [1] |
| Appearance | Light yellow to brown solid | [1] |
| Purity | ≥95% (typical commercial grade) | [1][2] |
| InChI Key | NDKWDGCTUOOAPF-UHFFFAOYSA-N |
Section 2: Chemical Stability and Reactivity
The stability of this compound is governed by the interplay of its functional groups. While stable under recommended storage conditions, it is susceptible to degradation under specific environmental stresses and is incompatible with several classes of chemicals.
Intrinsic Stability
Under normal, controlled laboratory conditions, this compound is a stable solid.[3] However, like many aromatic nitro compounds, its stability can be compromised by prolonged exposure to adverse conditions. A structurally related compound, 2-methyl-6-nitroaniline, is noted to be sensitive to prolonged exposure to air, suggesting that oxidative processes may be a concern over time.[4]
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively published, logical pathways can be inferred from its chemical structure and studies on related molecules. A study on the degradation of its isomer, 4-methoxy-2-nitroaniline, in an advanced oxidation process revealed that degradation proceeds through the formation of various intermediates, ultimately leading to ring-opening and mineralization into small organic acids.[5]
Potential degradation mechanisms for this compound include:
-
Oxidation: The primary amino group (-NH₂) is susceptible to oxidation, which can lead to the formation of nitroso, azoxy, or azo compounds, often resulting in a color change of the material.
-
Reduction: The nitro group (-NO₂) can be reduced to a nitroso, hydroxylamino, or amino group, particularly in the presence of reducing agents or certain metals.
-
Photodegradation: Aromatic nitro compounds can be sensitive to light. UV radiation can provide the energy to initiate degradation reactions. Therefore, protection from light is a critical aspect of storage.
-
Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the hydrolysis of the methoxy group under harsh conditions, though this is less likely than reactions involving the nitro or amino groups.
Caption: Conceptual diagram of potential degradation pathways.
Incompatibilities
To prevent hazardous reactions and maintain the compound's purity, it is crucial to avoid contact with incompatible materials. Aromatic nitroanilines are generally incompatible with:
-
Strong Oxidizing Agents: Such as peroxides, chlorates, and nitrates, which can react violently.[6]
-
Strong Acids and Acid Anhydrides: The basic amino group can react exothermically.[3][4][7]
-
Acid Chlorides and Chloroformates: These can react with the amino group.[3][4][7]
-
Strong Reducing Agents: Can cause vigorous reduction of the nitro group.[6]
Hazardous Reactions and Decomposition
Upon thermal decomposition, this compound can release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8] It is classified as acutely toxic if swallowed (Acute Tox. 3). Polynitrated aromatic compounds, if allowed to dry out or come into contact with certain metals, can sometimes form shock-sensitive salts; while this compound is not as highly nitrated as picric acid, caution is still warranted.[9]
Section 3: Recommended Storage and Handling Conditions
Proper storage and handling are essential for maintaining the quality and safety of this compound. The following recommendations are synthesized from safety data sheets and general chemical handling guidelines.
Storage Conditions
The primary objective of storage is to protect the compound from heat, light, moisture, and incompatible materials.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Store in a cool place. Recommended temperatures for related nitroanilines are typically 15-25°C or below 30°C.[7][8] | Prevents thermal degradation and reduces the rate of potential slow decomposition reactions. |
| Atmosphere | Store in a dry, well-ventilated area under an inert atmosphere if possible for long-term storage.[3][4][8] | Minimizes exposure to moisture and atmospheric oxygen, which can cause hydrolysis and oxidation, respectively.[4] |
| Container | Keep container tightly closed in its original packaging.[3][4] | Prevents contamination and exposure to air and moisture. Avoid metal foil-lined caps or ground glass stoppers for long-term storage of reactive chemicals.[9] |
| Light Exposure | Protect from light. Store in an opaque or amber container in a dark cabinet. | Aromatic nitro compounds can be photosensitive and degrade upon exposure to UV or visible light. |
| Segregation | Segregate from incompatible materials such as strong acids, bases, and oxidizing agents.[6][10][11] | Prevents accidental contact and potentially hazardous chemical reactions. |
Handling Precautions
When handling this compound, particularly in solid/powder form, the following precautions should be taken:
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material, place it in a suitable container for disposal, and clean the affected area.[8]
Section 4: Protocol for a Formal Stability Study
For applications in drug development or cGMP environments, a formal stability study is required to establish a re-test period or shelf life.[12] This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.
The Self-Validating System of a Stability Study
A robustly designed stability study is inherently a self-validating system. By including multiple time points, controlled environmental conditions, and a pre-validated, stability-indicating analytical method, the protocol generates data that continuously verifies the product's quality over time. Any deviation from the initial state (t=0) is detected, quantified, and trended, providing trustworthy evidence of the compound's stability profile.
Step-by-Step Methodology
1. Objective: To evaluate the stability of this compound under various environmental conditions to define its re-test period and recommend storage conditions.
2. Materials and Equipment:
-
This compound (minimum of three representative batches).
-
Proposed container closure system(s) (e.g., amber glass vials with PTFE-lined caps).
-
Calibrated stability chambers capable of maintaining specified temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Validated, stability-indicating analytical method (e.g., HPLC-UV).
3. Analytical Method Validation:
-
Prior to the study, develop and validate an analytical method (e.g., HPLC) to be stability-indicating. This means the method must be able to accurately quantify this compound and separate it from all potential degradation products and impurities.
4. Stress Testing (Forced Degradation):
-
Purpose: To identify likely degradation products and demonstrate the peak purity and resolving power of the analytical method.
-
Conditions: Expose the compound to conditions more severe than accelerated testing.
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 80°C (dry heat).
-
Photostability: Expose to a light source according to ICH Q1B guidelines.
-
-
Analysis: Analyze samples at appropriate time points to target 5-20% degradation.
5. Long-Term and Accelerated Stability Testing:
-
Setup: Place samples of this compound in the specified containers and store them in the stability chambers.
-
Conditions and Time Points:
| Study Type | Storage Condition | Minimum Testing Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (or longer) | 0, 3, 6, 9, 12, 18, 24... |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 |
| Intermediate * | 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 6, 9, 12 |
*To be performed if significant change occurs during the accelerated study.[13]
Caption: Workflow for a formal stability study.
6. Data Analysis and Specification Setting:
-
Tests to Perform: At each time point, samples should be tested for critical quality attributes, including:
-
Appearance (visual inspection).
-
Assay (potency).
-
Purity (related substances/degradation products).
-
-
Evaluation: Analyze the data for trends. A re-test period can be proposed if the data shows that the compound will remain within its established specifications under the long-term storage condition.
References
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- Safety data sheet: 2-Nitroaniline. CPAchem. [Link]
- 2-Methoxy-5-nitroaniline.
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- Nitrocompounds, Aromatic.
- Storage And Handling Of Industrial Nitrocellulose. Health and Safety Executive (HSE). [Link]
- Stability Testing of Pharmaceutical Products.
- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxid
- Handling and Care of Peroxide-Forming and Nitro Compounds. Lyme Congregational Church Boston, Environmental Health and Safety. [Link]
- STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS.
- Stability Testing for Pharmaceuticals & More.
- Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLOS One. [Link]
- Chemical Handling and Storage Section 6. University of Toronto Scarborough. [Link]
- Stability testing overview for Pharmaceutical products. GMP SOP. [Link]
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Methodological & Application
detailed synthesis protocol for 2-Methoxy-6-nitroaniline
An Application Note for the Synthesis of 2-Methoxy-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable substituted nitroaniline intermediate used in the synthesis of various organic compounds, including dyes, pigments, and heterocyclic molecules of pharmaceutical interest. Its structure, featuring methoxy, nitro, and amine groups on an aromatic ring, provides multiple reactive sites for further chemical transformations. This document provides a detailed, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind procedural choices, safety, and validation.
The primary protocol described is a direct and efficient methylation of 2-amino-3-nitrophenol, which offers a high yield and straightforward purification.[1] An alternative, classic three-step approach starting from 2-methoxyaniline (o-anisidine) is also discussed, involving amino group protection, nitration, and deprotection.
Compound Properties & Data
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Methoxy-6-nitrophenylamine | [2] |
| CAS Number | 16554-45-3 | [2] |
| Molecular Formula | C₇H₈N₂O₃ | [2] |
| Molecular Weight | 168.15 g/mol | [2] |
| Appearance | Orange prisms or light yellow to brown solid | [1][2] |
| Melting Point | 76-77 °C | [1] |
| Hazard Classification | Acute Toxicity 3 (Oral), H301: Toxic if swallowed. |
Primary Synthesis Protocol: Methylation of 2-Amino-3-nitrophenol
This method proceeds via a Williamson ether synthesis, where the phenoxide ion of the starting material acts as a nucleophile to attack the electrophilic methyl group of methyl iodide.
Reaction Mechanism
Caption: Williamson ether synthesis mechanism for the methylation of 2-amino-3-nitrophenol.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (approx.) |
| 2-Amino-3-nitrophenol | 603-85-0 | 154.12 | 7.7 g | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 7.6 g | 0.055 |
| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 7.8 g (3.42 mL) | 0.055 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 15 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed for extraction | - |
| Isopropyl Ether | 108-20-3 | 102.17 | As needed for recrystallization | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed for workup | - |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2-amino-3-nitrophenol (7.7 g), potassium carbonate (7.6 g), and dimethylformamide (15 mL).[1]
-
Expert Insight: Potassium carbonate is a crucial mild base. It deprotonates the hydroxyl group of the phenol, making it a potent nucleophile (phenoxide) without affecting the less acidic amino group. DMF is an ideal polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
-
-
Initial Stirring : Stir the mixture vigorously at room temperature for 30 minutes. The solution should become a deep-colored suspension.
-
Addition of Methylating Agent : Carefully add methyl iodide (7.8 g) to the flask.
-
Causality: Methyl iodide is a highly effective methylating agent. The iodide is an excellent leaving group, which favors a rapid Sₙ2 reaction with the phenoxide.
-
-
Reaction : Continue stirring the mixture at room temperature for an additional 5 hours to ensure the reaction proceeds to completion.[1] Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction : Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (approx. 100 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Expert Insight: Adding water quenches the reaction and dissolves the inorganic salts (potassium carbonate, potassium iodide). The organic product is then extracted into the immiscible ethyl acetate layer.
-
-
Washing and Drying : Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Isolation of Crude Product : Remove the solvent (ethyl acetate) from the filtrate using a rotary evaporator. This will yield the crude product as a solid.[1]
-
Purification : Recrystallize the crude solid from isopropyl ether to yield pure this compound as orange prisms (Expected yield: ~6.9 g, 82%).[1]
-
Expert Insight: Recrystallization is a critical purification step. Isopropyl ether is chosen for its ability to dissolve the product when hot but not when cold, while impurities remain soluble, allowing for the isolation of pure crystals upon cooling.
-
Alternative Synthesis Route: Nitration of o-Anisidine
A traditional, multi-step synthesis involves the nitration of o-anisidine (2-methoxyaniline).[3] Direct nitration is problematic as the amino group can be oxidized by nitric acid. Therefore, the amine is first protected as an acetanilide.
-
Acetylation : React 2-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide. This protects the amino group and moderates its strong activating effect.[4][5]
-
Nitration : The protected intermediate, 2-methoxyacetanilide, is then nitrated. The methoxy group (ortho-, para-directing) and the acetamido group (ortho-, para-directing) will direct the incoming nitro group. The position ortho to the methoxy group and meta to the acetamido group (position 6) is sterically and electronically favorable. This step requires careful temperature control (typically 0-10 °C) using a nitrating mixture (e.g., nitric acid in sulfuric or acetic acid).[4][6]
-
Hydrolysis : The resulting N-(2-methoxy-6-nitrophenyl)acetamide is hydrolyzed using acid or base to remove the acetyl protecting group, yielding the final product, this compound.[4][7]
Safety Precautions and Hazard Management
Overall Hazard Assessment : The target compound, this compound, is classified as acutely toxic if swallowed. Related nitroanilines are often toxic by inhalation and skin contact as well.[8][9] All manipulations must be performed with appropriate engineering controls and personal protective equipment.
-
Engineering Controls : All steps of this synthesis must be conducted inside a certified chemical fume hood to prevent inhalation of volatile reagents and dust from solids.
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear nitrile or neoprene gloves at all times. Change gloves immediately if contaminated.
-
Eye Protection : Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Lab Coat : A flame-resistant lab coat must be worn and kept buttoned.
-
-
Specific Reagent Hazards :
-
Methyl Iodide : Highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care in the fume hood. Avoid all contact.
-
Dimethylformamide (DMF) : A skin and respiratory irritant and a suspected teratogen. Avoid inhalation and skin contact.
-
Acids/Bases : Handle all acids and bases with care, as they are corrosive.
-
First Aid Measures :
-
Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[8]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
References
- PrepChem.com. (n.d.). Synthesis of this compound.
- Fanta, P. E., & Tarbell, D. S. (1947). p-Anisidine, 2-nitro-. Organic Syntheses, 27, 68.
- PubChem. (n.d.). 2-methoxy-5-nitroaniline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). 2-Nitro-4-Methoxyaniline.
- CPAchem Ltd. (2022). Safety data sheet: 2-Nitroaniline.
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline.
- Patsnap. (n.d.). Preparation method of 2-methoxy-4-nitroaniline.
- Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.
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Application Notes & Protocols: Synthesis of Azo Dyes Utilizing 2-Methoxy-6-nitroaniline
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of azo dyes using 2-Methoxy-6-nitroaniline as a key precursor. It elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and emphasizes critical safety considerations. The guide is structured to explain the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Introduction: The Utility of this compound in Azo Dye Chemistry
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their widespread application in textiles, printing, pharmaceuticals, and as analytical indicators stems from their brilliant colors and the relative ease of their synthesis. The synthesis is a robust two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2]
This compound is a particularly valuable starting material, or "diazo component," for creating a diverse palette of yellow, orange, and red dyes. Its chemical structure incorporates two key substituents that modulate the electronic properties of the resulting diazonium salt and, consequently, the final dye:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the electrophilicity of the diazonium salt intermediate. This enhances its reactivity in the subsequent coupling step and shifts the absorption spectrum of the final dye to longer wavelengths (a bathochromic shift), deepening the color.
-
Methoxy Group (-OCH₃): This electron-donating group can influence the color and solubility of the final product. Its position ortho to the amine group provides steric influence that can affect reaction kinetics and product distribution.
This guide provides the foundational knowledge and practical steps to leverage this compound for the successful synthesis of azo dyes.
The Core Mechanism: A Two-Stage Electrophilic Reaction
The synthesis of an azo dye from this compound is a sequential process. Understanding the mechanism of each stage is critical for optimizing reaction conditions and ensuring a high yield of the desired product.
Stage 1: Diazotization
Diazotization is the conversion of the primary aromatic amine into a highly reactive aryldiazonium salt.[3] This reaction must be performed at low temperatures (typically 0–5 °C) as diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[4]
The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5] The acid protonates the nitrous acid, which then loses water to form the potent electrophile, the nitrosonium ion (NO⁺).[3] The lone pair of electrons on the nitrogen atom of this compound then attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule yield the final aryldiazonium salt.[3]
Stage 2: Azo Coupling
The azo coupling is an electrophilic aromatic substitution reaction.[6] The aryldiazonium salt, being an excellent electrophile, attacks an electron-rich "coupling component." Common coupling components include phenols, naphthols, or other aromatic amines.[7]
The pH of the reaction medium is a critical parameter that dictates the success of this step.
-
Coupling with Phenols (e.g., β-Naphthol): This reaction is typically carried out in a mildly alkaline solution (pH 8-10). The basic conditions deprotonate the phenol to form the more strongly activating phenoxide ion, which is highly susceptible to electrophilic attack.
-
Coupling with Anilines (e.g., N,N-Dimethylaniline): This reaction is performed in a mildly acidic solution (pH 4-5). The acidic environment is necessary to prevent the diazonium salt from coupling with itself, yet it must not be so acidic as to protonate the coupling amine, which would deactivate it towards electrophilic substitution.
The diazonium electrophile typically attacks the para position of the activated ring of the coupling component due to steric accessibility. If the para position is blocked, substitution will occur at an available ortho position.[6]
Experimental Workflow and Protocols
This section provides detailed, step-by-step protocols for the synthesis of an azo dye using this compound and β-Naphthol as the coupling component.
Overall Synthesis Workflow
Caption: Workflow for the synthesis of an azo dye from this compound.
Protocol 1: Diazotization of this compound
Materials & Equipment:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
250 mL three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
In the 250 mL three-necked flask, create a suspension by adding this compound (e.g., 0.10 mol, 16.82 g) to 60 mL of distilled water.
-
While stirring, slowly and carefully add concentrated hydrochloric acid (e.g., 0.25 mol, ~25 mL). This will form a slurry of the amine hydrochloride salt. The reaction is exothermic; allow the mixture to cool.
-
Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C. Causality: Maintaining this low temperature is critical to prevent the decomposition of the diazonium salt that will be formed.[4]
-
In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.105 mol, 7.25 g) in 25 mL of cold distilled water.
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride suspension over 30-45 minutes. Ensure the internal temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The solid amine salt should dissolve, yielding a clear, yellowish solution of the diazonium salt.
-
Validation: To confirm completion, you can test for the presence of excess nitrous acid. Place a drop of the reaction mixture onto a piece of starch-iodide paper. An immediate blue-black color indicates excess nitrous acid and a complete reaction. If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step. Do NOT attempt to isolate the solid diazonium salt.
Protocol 2: Azo Coupling with β-Naphthol
Materials & Equipment:
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
600 mL beaker
-
Stir bar and magnetic stir plate
Procedure:
-
In the 600 mL beaker, dissolve β-Naphthol (e.g., 0.10 mol, 14.42 g) in 200 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to below 5 °C with constant stirring. Causality: The coupling reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and maximize the yield of the desired para-coupled product.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Protocol 1 to the cold β-Naphthol solution.
-
An intensely colored precipitate (typically red or orange) should form immediately.
-
Continue to stir the mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.
Protocol 3: Isolation and Purification of the Azo Dye
Materials & Equipment:
-
Buchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula
-
Beakers
-
Ethanol (for recrystallization, optional)
Procedure:
-
Collect the solid azo dye precipitate by vacuum filtration using a Buchner funnel.[8]
-
Wash the filter cake thoroughly with several portions of cold distilled water until the filtrate is colorless and neutral to litmus paper. This removes any unreacted salts and base.
-
Press the solid as dry as possible on the funnel.
-
Transfer the crude dye to a watch glass or drying dish and dry in a desiccator or a low-temperature oven (e.g., 50-60 °C).
-
For higher purity, the crude dye can be recrystallized from a suitable solvent, such as ethanol or glacial acetic acid.
Key Data and Characterization
The synthesized dye should be characterized to confirm its identity and purity.
Table 1: Reagent and Reaction Parameters
| Parameter | This compound | Sodium Nitrite | β-Naphthol | Reaction Stage | Temperature (°C) | Expected Observation |
| Molar Mass ( g/mol ) | 168.15 | 69.00 | 144.17 | - | - | - |
| Molar Equivalents | 1.0 | 1.05 | 1.0 | - | - | - |
| Diazotization | - | - | - | Diazotization | 0–5 | Formation of a clear, yellowish diazonium solution |
| Azo Coupling | - | - | - | Coupling | < 5 | Immediate formation of a dark red/orange precipitate. |
Characterization Techniques:
-
UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λ_max), which corresponds to the dye's color.
-
FT-IR Spectroscopy: To identify key functional groups, such as the N=N stretch (typically weak, around 1400-1450 cm⁻¹), C-O stretch from the methoxy group, and N-O stretches from the nitro group.
-
¹H-NMR Spectroscopy: To confirm the aromatic proton substitution pattern of the final coupled product.[9]
Mandatory Safety Precautions
Strict adherence to safety protocols is essential when working with these chemicals.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[10]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood.
-
Chemical Hazards:
-
This compound: Toxic if swallowed, inhaled, or in contact with skin. It is incompatible with strong acids and oxidizers.[10] Avoid dust formation.
-
Sodium Nitrite: A strong oxidizer. Toxic if swallowed. Keep away from combustible materials.
-
Acids/Bases: Concentrated HCl and NaOH are highly corrosive and can cause severe burns. Handle with extreme care.
-
Diazonium Salts: Potentially explosive in their solid, dry state. NEVER attempt to isolate the diazonium salt intermediate. Keep it in a cold aqueous solution at all times and use it immediately after preparation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azo dyes may be harmful to aquatic life.[11]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. In all cases of exposure, seek immediate medical attention.[11]
References
- Otutu, J.O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. Available at: https://www.orientjchem.
- Al-Rubaie, L.A.R. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. E-Journal of Chemistry, 9(1), 465-470. Available at: https://www.researchgate.
- Mohammed, A.A., et al. (2023). Synthesis, Characterization and Biological Activity of Azo Dye Derived from 2-methoxyaniline and its Complexes. Egyptian Journal of Chemistry, 66(3), 221-230. Available at: https://ejchem.journals.ekb.eg/article_282506.html
- Hulet, R. (2021). Synthesis of an azo dye. YouTube. Available at: https://www.youtube.
- Gashaw, M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12, 26901-26922. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra04934a
- University of Toronto. (n.d.). The Synthesis of Azo Dyes. UTM Chemistry. Available at: https://www.utm.utoronto.ca/~w3chm243/exp5.pdf
- Organic Chemistry Portal. (n.d.). Diazotisation. Available at: https://www.organic-chemistry.
- ECHEMI. (n.d.). 2-Methyl-6-nitroaniline SDS, 570-24-1 Safety Data Sheets. Available at: https://www.echemi.com/sds/2-methyl-6-nitroaniline-cas-570-24-1.html
- Request PDF. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline. ResearchGate. Available at: https://www.researchgate.
- Wikipedia. (n.d.). Azo coupling. Available at: https://en.wikipedia.org/wiki/Azo_coupling
- Chemistry LibreTexts. (2015). 22.11: Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/22%3A_Carbonyl_Alpha-Substitution_Reactions/22.11%3A_Electrophilic_Substitution_with_Arenediazonium_Salts%3A_Diazo_Coupling
- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Available at: https://patents.google.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline. Available at: https://www.fishersci.com/sds?productName=AC150640050&productDescription=2-METHOXY-4-NITROANILINE+5G&vendorId=VN00032119&countryCode=US&language=en
- BenchChem. (2025). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Available at: https://www.benchchem.
- TCI Chemicals. (2025). SAFETY DATA SHEET: 4-Fluoro-2-methoxy-5-nitroaniline. Available at: https://www.tcichemicals.com/BE/en/p/F1246
- BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: https://byjus.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline. Available at: https://www.carlroth.com/medias/SDB-9878-IE-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyOTEyMDZ8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oNGEvaDdiLzkwNzU5NDY3MzM1OTgucGRmfGU4YjM4ZDAwZjY4YzY1ZTEzYjQyN2YxZDA3ZGY1MjI5ZDE2MzU3YjM5M2YwYjE3YjM2ZjM2YjE5YjE2YmYyMGE
- Organic Syntheses. (n.d.). Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=cv2p0227
- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 2-Nitroaniline. Available at: https://www.sigmaaldrich.com/US/en/sds/aldrich/n9780
- Slideshare. (n.d.). Diazotisation and coupling reaction. Available at: https://www.slideshare.
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2-Methoxy-6-nitroaniline: A Strategic Building Block for Bioactive Scaffolds in Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. 2-Methoxy-6-nitroaniline, a uniquely functionalized aromatic amine, has emerged as a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with significant biological activities. Its distinct substitution pattern—an ortho-methoxy group and an ortho-nitro group flanking a primary amine—provides a versatile platform for a range of chemical transformations, enabling access to privileged structures in medicinal chemistry, most notably benzimidazoles and kinase inhibitors. This guide provides an in-depth exploration of the chemical properties, key reactions, and strategic applications of this compound, complete with detailed experimental protocols for its utilization in the synthesis of bioactive molecules.
Chemical Profile and Strategic Advantages
This compound (CAS No: 16554-45-3) is a solid at room temperature with a molecular weight of 168.15 g/mol and the empirical formula C₇H₈N₂O₃.[1] The strategic value of this molecule lies in the orthogonal reactivity of its three functional groups, which can be selectively manipulated to achieve desired molecular complexity.
-
The Amino Group: As a primary aromatic amine, this group is a key handle for diazotization reactions, amide bond formations, and, most importantly, as a nucleophile in cyclization reactions to form heterocyclic systems.
-
The Nitro Group: The electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring and the basicity of the amino group. Crucially, it serves as a precursor to a second amino group upon reduction, paving the way for the synthesis of ortho-diamines.
-
The Methoxy Group: The ortho-methoxy group provides steric hindrance that can direct the regioselectivity of certain reactions. It also modulates the electronic properties of the aromatic ring and can participate in key binding interactions with biological targets.
This trifecta of functional groups allows for a multi-dimensional approach to molecular design, making this compound a powerful tool in the medicinal chemist's arsenal.
Core Synthetic Transformations
The utility of this compound as a building block is unlocked through a series of fundamental chemical transformations. The following sections detail the protocols for these key reactions.
Protocol 1: Reduction of the Nitro Group to Synthesize 3-Methoxybenzene-1,2-diamine
The reduction of the nitro group is a critical first step in many synthetic routes, yielding the corresponding ortho-diamine, a versatile precursor for various heterocyclic systems.[2]
Reaction Scheme:
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Diatomaceous earth (e.g., Celite®)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).
-
Add ethanol and water in a 1:1 ratio to create a slurry.
-
To this slurry, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of diatomaceous earth to remove the iron salts.
-
Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure to yield crude 3-methoxybenzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality and Insights: This method, a variation of the Béchamp reduction, is a classic and reliable procedure for nitro group reduction in the presence of other functional groups.[3] The use of iron in the presence of a mild proton source like ammonium chloride is highly effective and generally avoids the over-reduction of other sensitive functionalities.
Protocol 2: Diazotization of the Amino Group
Diazotization of the primary amine opens up a plethora of synthetic possibilities, including the introduction of various substituents via Sandmeyer-type reactions.[4][5]
Reaction Scheme:
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5-3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring. It is crucial to maintain this low temperature to prevent the decomposition of the diazonium salt.[6]
-
In a separate beaker, prepare a solution of sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. The addition should be controlled to keep the temperature below 5 °C.
-
Continue stirring the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure the diazotization is finalized.
-
The resulting diazonium salt solution is typically used immediately in subsequent coupling reactions.
Self-Validation: The formation of the diazonium salt can be confirmed by a spot test with a solution of 2-naphthol in aqueous sodium hydroxide. A small aliquot of the reaction mixture added to the 2-naphthol solution should produce a vibrant azo dye, indicating the presence of the diazonium salt.
Application in the Synthesis of Bioactive Heterocycles
The true power of this compound is realized in its application as a precursor to complex, biologically active molecules.
Application 1: Synthesis of Substituted Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds found in a wide range of pharmaceuticals, including proton pump inhibitors and anthelmintics.[3][7] The synthesis of 2-substituted benzimidazoles from this compound involves a two-step process: reduction of the nitro group followed by condensation with an aldehyde.
Workflow for Benzimidazole Synthesis:
Caption: Workflow for the synthesis of 2-substituted-4-methoxybenzimidazoles.
Protocol 3: One-Pot Synthesis of 2-Substituted-4-methoxybenzimidazoles
This protocol combines the reduction and cyclization steps into a single, efficient operation.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Sodium dithionite (Na₂S₂O₄) (3.0 eq)
-
Dimethylformamide (DMF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in DMF.
-
Add water to the solution.
-
Add sodium dithionite portion-wise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-cold water.
-
The product will precipitate out of solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Authoritative Grounding: This one-pot reductive cyclization is a green and efficient method for the synthesis of benzimidazoles, avoiding the isolation of the intermediate diamine.[8]
Application 2: Synthesis of 2,6-Disubstituted Pyrazine Kinase Inhibitors
A cutting-edge application of this compound is in the synthesis of potent and selective kinase inhibitors. Specifically, ortho-methoxy anilines have been identified as key fragments in the development of inhibitors for Casein Kinase 2 (CSNK2A), a crucial target in oncology.[9]
Signaling Pathway Context:
Caption: Inhibition of the CSNK2A signaling pathway by a pyrazine-based inhibitor.
Synthetic Strategy Overview:
The synthesis of these kinase inhibitors typically involves the coupling of an ortho-substituted aniline with a di-functionalized pyrazine core, followed by further modifications. This compound serves as a precursor to the required 2-methoxyaniline fragment.
Protocol 4: Synthesis of a 2,6-Disubstituted Pyrazine Precursor
This protocol outlines the initial coupling of 2-methoxyaniline with a dihalopyrazine, a key step in the synthesis of CSNK2A inhibitors.
Materials:
-
2-Methoxyaniline (prepared from this compound via Protocol 1)
-
2,6-Dichloropyrazine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask, add 2,6-dichloropyrazine (1.0 eq), 2-methoxyaniline (1.1 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (2 mol%), and ligand (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-((6-chloropyrazin-2-yl)amino)anisole.
Expertise & Experience: The choice of a bulky phosphine ligand like Xantphos is crucial for promoting the challenging C-N cross-coupling reaction with the sterically hindered 2-methoxyaniline.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| This compound | 16554-45-3 | C₇H₈N₂O₃ | 168.15 | Solid |
| 3-Methoxybenzene-1,2-diamine | 37466-89-0 | C₇H₁₀N₂O | 138.17 | Solid |
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a reliable and versatile entry point into several important classes of bioactive heterocyclic compounds. Its unique arrangement of functional groups allows for a range of selective transformations, leading to the efficient synthesis of complex molecular architectures. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this valuable synthetic intermediate in the ongoing quest for novel therapeutic agents.
References
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
- ResearchGate.
- National Institutes of Health. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]
- Google Patents.
- Organic Chemistry Portal.
- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. Hadole CD, Rajput JD and Bendre RS. [Link]
- ResearchGate. Design and synthesis of 2(1H)-pyrazinones as inhibitors of protein kinases. [Link]
- Oriental Journal of Chemistry.
- ACS Publications.
- AIR Unimi. The Reduction of Organic Nitro Compounds by Carbon Monoxide as an Effective Strategy for the Synthesis of N-Heterocyclic Com. [Link]
- National Institutes of Health. Design and Synthesis of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
- IOSR Journal of Pharmacy.
- MDPI. Special Issue : Palladium Catalysts for Cross-Coupling Reaction. [Link]
- ResearchGate.
- PubMed. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]
- TSI Journals. Organic CHEMISTRY. [Link]
- Semantic Scholar. Synthetic routes for phenazines: an overview. [Link]
- National Institutes of Health. The structural biology of phenazine biosynthesis. [Link]
- National Institutes of Health. Synthesis and biological profile of substituted benzimidazoles. [Link]
- PubChem. 2-Methoxy-4-nitroaniline. [Link]
- PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]
- Journal of the Chemical Society, Perkin Transactions 1. o-Nitroaniline derivatives. Part VI.
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- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Coupling Reactions of 2-Methoxy-6-nitroaniline for Advanced Synthesis
Abstract
These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the versatile coupling reactions of 2-Methoxy-6-nitroaniline. This valuable building block, characterized by its unique electronic and steric properties, is a precursor to a diverse range of molecular architectures. This document provides in-depth scientific explanations, detailed experimental protocols, and practical insights into its application in diazotization-azo coupling, amide bond formation, and nucleophilic aromatic substitution reactions. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success in the synthesis of novel compounds for pharmaceutical and material science applications.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic amine that holds significant potential as a starting material in organic synthesis. Its structure is distinguished by three key functional groups that dictate its reactivity:
-
A Primary Aromatic Amine (-NH₂): This group is a versatile nucleophile and can be readily converted into a diazonium salt, a foundational reaction for the synthesis of azo compounds. It can also participate in amide bond formation and nucleophilic substitution reactions.
-
An Electron-Withdrawing Nitro Group (-NO₂): Positioned ortho to the amine, the nitro group significantly influences the electronic properties of the aromatic ring, making the amine less basic and activating the ring for certain substitution patterns.
-
An Electron-Donating Methoxy Group (-OCH₃): Also ortho to the amine, the methoxy group further modulates the electronic environment and, along with the nitro group, imposes steric constraints that can be strategically exploited for regioselective synthesis.
This unique combination of functionalities makes this compound an important intermediate in the production of a wide array of organic molecules, from vibrant azo dyes to complex heterocyclic compounds with potential therapeutic applications, such as kinase inhibitors in oncology.[1][2] This guide will explore the key coupling reactions of this versatile molecule, providing detailed protocols and the scientific rationale behind them.
Diazotization and Azo Coupling: Synthesis of Azo Dyes
The conversion of primary aromatic amines into diazonium salts is a cornerstone of synthetic organic chemistry, enabling the formation of a wide variety of compounds.[3] The diazonium salt of this compound is a potent electrophile that readily reacts with electron-rich coupling components to form brightly colored azo compounds.[4][5]
Mechanistic Overview
The process is a two-step reaction:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄), to form a diazonium salt.[6][7] This reaction is highly temperature-sensitive and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[7][8]
-
Azo Coupling: The resulting diazonium salt acts as an electrophile in an electrophilic aromatic substitution reaction with an activated aromatic compound, the coupling component (e.g., phenols, naphthols, anilines).[7][9] The position of the coupling is directed by the activating group on the coupling component.
Experimental Protocol: Synthesis of an Azo Dye from this compound and 2-Naphthol
This protocol details the synthesis of a representative azo dye.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Urea (for quenching excess nitrous acid)
-
Ice
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Beakers
-
Büchner funnel and flask
-
Filter paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 1.68 g (0.01 mol) of this compound in 15 mL of water.
-
Slowly add 3 mL of concentrated HCl while stirring. The mixture will form a slurry of the amine hydrochloride.
-
Cool the suspension to 0–5 °C in an ice-salt bath.
-
In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0–5 °C after the addition is complete.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is positive, add a small amount of urea to quench the excess nitrous acid until the test is negative.
Part B: Azo Coupling
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of 10% NaOH solution.
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the 2-naphthol solution.
-
A brightly colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the pure azo dye.
-
Dry the purified product in a vacuum oven at 50-60 °C.
Visualization of the Azo Coupling Workflow
Caption: Workflow for the synthesis of an azo dye.
Expected Results and Variations
The color of the resulting azo dye is highly dependent on the coupling partner. The table below provides a qualitative guide to the expected colors with different coupling components.
| Coupling Component | Class | Expected Color Range |
| Phenol | Phenol | Yellow to Orange |
| Resorcinol | Phenol | Orange-Red |
| 2-Naphthol | Naphthol | Red to Deep Red |
| Aniline | Amine | Yellow |
| N,N-Dimethylaniline | Amine | Orange-Red |
Amide Bond Formation: Accessing Bioactive Scaffolds
The formation of an amide bond is one of the most important reactions in organic chemistry, particularly in the synthesis of pharmaceuticals.[10][11] The amino group of this compound can be acylated using various coupling agents to produce a wide range of amides, which can serve as precursors to more complex molecules.
Causality in Reagent Selection
The choice of coupling agent depends on the desired reactivity and the tolerance of other functional groups in the molecule.
-
Acid Chlorides/Anhydrides: These are highly reactive and suitable for simple acylations. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct.
-
Carboxylic Acids with Coupling Agents: For more complex substrates, direct coupling of a carboxylic acid is preferred. Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid for nucleophilic attack by the amine.
Experimental Protocol: Amide Synthesis via Acid Chloride
This protocol describes the reaction of this compound with benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.68 g (0.01 mol) of this compound and 1.5 mL (0.011 mol) of triethylamine in 20 mL of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.2 mL (0.01 mol) of benzoyl chloride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel and wash with 20 mL of saturated NaHCO₃ solution, followed by 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.
Visualization of the Amidation Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
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- 6. Diazotisation [organic-chemistry.org]
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- 9. youtube.com [youtube.com]
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- 11. m.youtube.com [m.youtube.com]
Application Note: A Protocol for the Purification of Crude 2-Methoxy-6-nitroaniline by Recrystallization
Abstract
2-Methoxy-6-nitroaniline is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised final product quality. This application note provides a comprehensive, step-by-step protocol for the purification of crude this compound using recrystallization, a fundamental and highly effective technique for purifying solid organic compounds. The guide delves into the principles of solvent selection, the rationale behind each procedural step, and methods for verifying the purity of the final product, offering researchers a robust and reliable methodology.
Introduction: The Rationale for Purification
Crude this compound, obtained directly from synthesis, often contains a variety of impurities. The nature of these impurities is dictated by the synthetic route, but they typically include unreacted starting materials, reagents, and by-products such as positional isomers (e.g., 4-methoxy-2-nitroaniline) or products of over-nitration.[1][2] These contaminants can interfere with subsequent reactions, making their removal essential.
Recrystallization is an ideal purification technique based on the principle of differential solubility.[3] A suitable solvent will dissolve the desired compound and any soluble impurities at an elevated temperature. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the cold solvent (mother liquor).[3][4]
Physicochemical Properties & Impurity Profile
Understanding the properties of this compound is critical for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 16554-45-3 | [5][6] |
| Molecular Formula | C₇H₈N₂O₃ | [6] |
| Molecular Weight | 168.15 g/mol | [6] |
| Appearance | Light yellow to brown solid | [6] |
| Purity (Typical Crude) | ≥95% |[6] |
Common Impurities:
-
Positional Isomers: Synthesis via nitration of 2-methoxyaniline can yield other isomers.
-
Starting Materials: Unreacted 2-methoxyaniline.
-
Dinitro Compounds: Products of excessive nitration.
-
Oxidation By-products: Formed during synthesis or storage.[7]
The structural similarity of some impurities, particularly positional isomers, makes their separation challenging. Recrystallization exploits subtle differences in solubility to achieve high purity.
The Core Principle: Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[3] An ideal solvent should exhibit the following characteristics:[4][8]
-
High Solvating Power for the Target Compound at High Temperatures: The crude material should be readily soluble in the boiling solvent.
-
Low Solvating Power for the Target Compound at Low Temperatures: The compound should be nearly insoluble in the cold solvent to maximize recovery.
-
Favorable Solvency for Impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point (typically <100-120 °C) to be easily removed from the purified crystals.[8]
-
Safety: The solvent should have low toxicity and flammability.
Given the polar nitro and amine groups and the moderately nonpolar aromatic ring of this compound, moderately polar protic solvents like ethanol or methanol are excellent starting points.[8]
Table 2: Screening of Potential Recrystallization Solvents
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expected Outcome |
|---|---|---|---|
| Ethanol | Polar Protic | 78 | A strong candidate. Likely to dissolve the compound when hot and allow crystallization upon cooling. |
| Methanol | Polar Protic | 65 | Similar to ethanol, but its lower boiling point may be advantageous for drying. |
| Isopropanol | Polar Protic | 82 | Another good alcoholic solvent to test, offering slightly different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | A good choice for moderately polar compounds.[9] |
| Toluene | Nonpolar | 111 | May have insufficient solvating power for the polar functional groups, but could be useful in a mixed-solvent system. |
| Water | Polar Protic | 100 | The compound is likely to be insoluble or sparingly soluble even in hot water due to the aromatic ring. |
| Hexane | Nonpolar | 69 | Expected to have very poor solubility for this compound at all temperatures. |
Detailed Application Protocol
Safety Precautions
-
This compound and its isomers are hazardous. They can be toxic if swallowed, inhaled, or in contact with skin and are suspected of causing genetic defects.[10][11][12]
-
Always handle the compound in a certified chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical safety goggles, and a lab coat.[13][14]
-
Avoid generating dust.[13]
-
Ensure all glassware is clean and dry.
Materials and Equipment
-
Crude this compound
-
Candidate recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks (2-3, appropriate sizes)
-
Hotplate with stirring capability
-
Magnetic stir bar
-
Short-stem glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Drying oven or desiccator
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
Step 1: Dissolution
-
Weigh the crude this compound and place it into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point.
-
Add a small portion of the hot solvent to the flask containing the crude solid, just enough to create a slurry.
-
Place the flask on a hotplate and bring the mixture to a gentle boil while stirring.
-
Continue to add small portions of the hot solvent until the this compound completely dissolves. Causality: Adding the minimum amount of hot solvent is crucial to ensure the solution is saturated, which is necessary for good crystal recovery upon cooling.[3] An excess of solvent will reduce the yield.
Step 2: Hot Filtration (Conditional)
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration is required.
-
Pre-heat a short-stem glass funnel and an Erlenmeyer receiving flask by placing them on the hotplate. Place fluted filter paper in the funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the pre-heated receiving flask. Causality: This step must be performed quickly, and the apparatus must be kept hot to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to a significant loss of yield.
Step 3: Crystallization
-
Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and leads to the formation of small, impure needles or powder.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Step 4: Isolation and Washing
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of ice-cold solvent.
-
Turn on the vacuum source and pour the cold crystalline slurry into the Büchner funnel.
-
Once most of the solvent (mother liquor) has been pulled through, wash the crystals with a small amount of ice-cold solvent. Causality: Washing the crystals with a minimal amount of ice-cold solvent removes any residual mother liquor, which contains the dissolved impurities. Using cold solvent minimizes the redissolving of the purified product crystals.
Step 5: Drying
-
Allow the crystals to air-dry on the filter paper under vacuum for several minutes to remove the bulk of the solvent.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 50-60 °C, well below the melting point) or in a vacuum desiccator.
-
Weigh the final product and calculate the percent recovery.
Characterization and Purity Assessment
To validate the success of the purification, the final product should be characterized:
-
Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically <2 °C). Compare the experimental value to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the purified product to the crude material. The purified sample should show a single spot with a distinct Rf value, while the crude material may show multiple spots corresponding to impurities.
Troubleshooting
Table 3: Common Recrystallization Issues and Solutions
| Problem | Probable Cause | Solution |
|---|---|---|
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is cooled too rapidly. | Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Consider a lower-boiling point solvent. |
| No Crystals Form | Too much solvent was added. The solution is not saturated enough. | Boil off some of the solvent to increase the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[15] |
| Low Recovery | Too much solvent was used. Crystals were washed with warm solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Always wash with ice-cold solvent. Ensure filtration apparatus is sufficiently pre-heated. |
| Colored Impurities Persist | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use this sparingly as it can also adsorb the product. |
References
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Ishii, Y., & Yamawaki, K. (1995). U.S. Patent No. 5,466,871. U.S. Patent and Trademark Office.
- Duggirala, S., et al. (2016). Method of purifying nitrated aromatic compounds from a nitration process. (WO2016198921A1). Google Patents.
- Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data, 65(5), 2731–2742.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- University of York, Department of Chemistry. (n.d.). Solvent Choice.
- LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
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Application Notes and Protocols for the Comprehensive Characterization of 2-Methoxy-6-nitroaniline
Introduction
2-Methoxy-6-nitroaniline is an important chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its purity and stability are critical for the quality and safety of the final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the complete characterization of this compound. These application notes are designed to be a practical resource, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| CAS Number | 16554-45-3 | |
| Appearance | Light yellow to brown solid | |
| Melting Point | Data not available for this compound. Isomer 2-Methoxy-5-nitroaniline melts at 118 °C.[1] | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Solubility in aqueous solutions is likely to be pH-dependent. The isomer 2-Methoxy-4-nitroaniline is soluble in alcohol, acetone, and DMSO, and slightly soluble in water.[2] | |
| pKa | Data not available. The pKa of the conjugate acid of the isomeric 2-Methoxy-5-nitroaniline is 2.49.[3] | |
| logP | Data not available. The log Kow for the isomer 2-Methoxy-5-nitroaniline is 1.47.[3] |
Chromatographic Methods for Potency and Purity
Chromatographic techniques are the cornerstone for determining the potency and purity of this compound. High-Performance Liquid Chromatography (HPLC) is generally preferred for its versatility and suitability for non-volatile and thermally labile compounds, while Gas Chromatography (GC) can be a powerful tool for assessing volatile impurities.
High-Performance Liquid Chromatography (HPLC) Method for Potency and Impurity Profiling
A stability-indicating reversed-phase HPLC method is proposed for the simultaneous determination of this compound and its potential process-related impurities and degradation products. The method is based on established protocols for related nitroaniline compounds.[4]
Rationale for Method Design:
-
Reversed-Phase Chromatography: A C18 stationary phase is chosen for its broad applicability in separating moderately polar compounds like nitroanilines.
-
Mobile Phase: A gradient elution with acetonitrile and water allows for the effective separation of the main component from potential impurities with varying polarities. The addition of a small amount of acid (e.g., formic acid) improves peak shape and resolution by suppressing the ionization of the aniline functional group. Formic acid is also compatible with mass spectrometry detectors.[4]
-
UV Detection: Nitroanilines possess strong chromophores, making UV detection a sensitive and robust method for quantification. The detection wavelength is selected based on the UV-Vis spectrum of this compound to ensure maximum sensitivity.
Proposed HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a stock solution of 100 µg/mL. Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample, dissolve in, and dilute to 100 mL with the diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the potency and impurity levels using appropriate integration and calculation methods (e.g., area normalization or external standard).
Method Validation: This proposed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
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Application Note: A Validated RP-HPLC Method for Purity Assessment of 2-Methoxy-6-nitroaniline
Abstract
This application note presents a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 2-Methoxy-6-nitroaniline. The method is designed for researchers, scientists, and quality control professionals in the pharmaceutical and chemical industries. By detailing the scientific rationale behind the method's parameters and incorporating validation principles from the International Council for Harmonisation (ICH) guidelines, this document provides a comprehensive protocol for reliable purity assessment, ensuring the quality and consistency of this compound, a key chemical intermediate.
Introduction and Scientific Principle
This compound (CAS No: 16554-45-3) is an aromatic amine derivative used in the synthesis of various chemical entities, including dyes and pharmaceutical intermediates.[1][2] The purity of such starting materials is a critical parameter that directly impacts the yield, impurity profile, and overall quality of the final product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution and sensitivity for separating the main component from potential process-related impurities and degradation products.[3]
This method employs a reversed-phase chromatographic mechanism, which is ideal for separating moderately polar to non-polar compounds like this compound.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic interactions with the aromatic ring and methoxy group of the analyte, providing excellent retention and resolution from more polar or less retained impurities.
-
Mobile Phase: A gradient elution using acetonitrile and a mildly acidified aqueous phase is utilized. Acetonitrile is a common organic modifier with a low UV cutoff, making it suitable for UV detection. The inclusion of formic acid in the aqueous phase serves a crucial purpose: it protonates free silanol groups on the silica-based stationary phase. This minimizes undesirable secondary ionic interactions with the basic amine group of the analyte, resulting in improved peak symmetry and preventing peak tailing.[4][5]
-
Detection: The analyte contains strong chromophores (nitro and amino groups on a benzene ring), leading to significant UV absorbance.[6] While a general wavelength like 254 nm is effective, this protocol specifies detection at the absorbance maximum (λmax) of this compound for optimal sensitivity and specificity. The λmax should be experimentally determined but is anticipated to be in the 270-420 nm range based on structurally similar compounds like o-nitroaniline.[7]
Methodology and Experimental Protocol
Instrumentation, Chemicals, and Reagents
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
-
This compound Reference Standard (purity >99.5%).
-
Acetonitrile (HPLC grade).
-
Formic acid (ACS grade).
-
Water (HPLC grade or Milli-Q).
-
Chromatographic Conditions
The quantitative parameters for the HPLC method are summarized in the table below.
| Parameter | Condition |
| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min (30% B), 5-25 min (30% to 80% B), 25-30 min (80% B), 30.1-35 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 280 nm (or experimentally determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 35 minutes (including re-equilibration) |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. Degas before use.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 v/v ratio, corresponding to the initial chromatographic conditions.
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh approximately 10.0 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution is used for system suitability and identification.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25.0 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.[8]
Step-by-Step Experimental Workflow
-
System Preparation: Set up the HPLC system according to the conditions in the table above. Purge the pump lines to remove air bubbles.
-
Column Equilibration: Equilibrate the column with the mobile phase at the initial gradient composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Before sample analysis, the performance of the chromatographic system must be verified. Inject the Reference Standard Solution (0.1 mg/mL) five times consecutively. The system is deemed ready for analysis if the SST acceptance criteria are met.
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the Reference Standard Solution once for identification purposes (retention time matching).
-
Inject the prepared Sample Solution in duplicate.
-
-
Data Processing: Integrate all peaks in the chromatogram for the sample injections, excluding any peaks from the blank and those below the limit of quantitation. Calculate the purity of this compound using the area percent method.
Purity Calculation (Area %):
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Method Validation and System Suitability
This protocol is a self-validating system, grounded in the principles of the ICH Q2(R2) guideline.[9][10] For formal validation, the following parameters must be assessed.
System Suitability Testing (SST)
SST is an integral part of any analytical procedure, ensuring the system's performance before and during sample analysis.[11]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry, indicating good chromatographic performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injector and detector. |
| % RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Indicates the stability and precision of the pump and mobile phase composition. |
Core Validation Parameters (ICH Guideline)
The following table summarizes the key validation characteristics that establish the trustworthiness and scientific integrity of the method.[12][13]
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated through peak purity analysis using a DAD and analysis of stressed samples (acid, base, oxidation, heat, light).[12] |
| Linearity | A linear relationship should be established across the analytical range. For a purity test, this typically covers a range from the reporting level of impurities (e.g., 0.05%) up to 120% of the main analyte concentration. |
| Accuracy | The closeness of test results to the true value. It should be established by spiking the sample with known amounts of impurities or by comparing results to a reference material of known purity. |
| Precision | - Repeatability: Assessed through multiple measurements of the same homogeneous sample under the same conditions over a short interval. - Intermediate Precision: Assesses the effect of random events on precision by varying analysts, days, or equipment. |
| Limit of Quantitation (LOQ) | The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
Workflow Visualization
The following diagram illustrates the logical flow of the purity assessment protocol, from initial preparation to the final result.
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1H NMR and 13C NMR analysis of 2-Methoxy-6-nitroaniline
An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of 2-Methoxy-6-nitroaniline
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted aromatic amine of significant interest in synthetic chemistry, serving as a versatile building block for pharmaceuticals, dyes, and other complex organic materials. Its unique substitution pattern, featuring competing electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, creates a distinct electronic environment that is crucial to its reactivity and properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.[1] This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of this compound. It moves beyond a simple listing of expected peaks to explain the underlying principles governing the spectral appearance, offering researchers a framework for prediction, assignment, and verification. The protocols herein are designed to ensure high-quality, reproducible data for professionals in chemical research and drug development.
Molecular Structure and Spectroscopic Considerations
The spectral characteristics of this compound are a direct consequence of its molecular architecture. The arrangement of the three substituents on the benzene ring dictates the chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra.
-
Electron-Donating Groups (EDGs): The amino (-NH₂) and methoxy (-OCH₃) groups are powerful electron-donating groups through resonance. They increase electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves. This increased electron density results in magnetic shielding, causing associated protons and carbons to resonate at a higher field (lower ppm).[2]
-
Electron-Withdrawing Group (EWG): The nitro (-NO₂) group is a strong electron-withdrawing group, both inductively and through resonance. It decreases electron density on the aromatic ring, especially at the ortho and para positions.[3] This deshielding effect shifts the NMR signals of nearby nuclei to a lower field (higher ppm).
The interplay of these competing effects in this compound—where every aromatic carbon is influenced by at least two substituents—leads to a nuanced and predictable spectrum.
Figure 1: Structure of this compound with atom numbering for NMR assignment.
¹H NMR Spectral Analysis
The proton NMR spectrum provides critical information on the number and connectivity of protons in the molecule. For this compound, we expect signals in the aromatic, amine, and methoxy regions. Protons on an aromatic ring typically resonate between 6.5 and 8.0 ppm.
-
Aromatic Protons (H3, H4, H5):
-
H5: This proton is ortho to the powerfully withdrawing -NO₂ group and meta to the donating -NH₂ group. The strong deshielding from the nitro group is expected to shift this proton significantly downfield, likely making it the most downfield of the three aromatic signals.
-
H3: This proton is ortho to the donating -NH₂ group and meta to the donating -OCH₃ group. It experiences shielding from both groups, which should shift its signal upfield relative to the other aromatic protons.
-
H4: This proton is para to the -NH₂ group and para to the -NO₂ group, and meta to the -OCH₃ group. The competing donating and withdrawing effects at the para position create a more intermediate chemical shift.
-
Splitting Pattern: The three aromatic protons form a coupled spin system. H4 will be split by both H3 and H5, appearing as a triplet (or more accurately, a doublet of doublets with similar coupling constants). H3 and H5 will each be split by H4, appearing as doublets (or doublet of doublets if meta coupling is resolved). Typical ortho coupling constants (J_ortho) are 7–10 Hz.[4]
-
-
Amine Protons (-NH₂): The two protons of the amino group will typically appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. Intramolecular hydrogen bonding between one of the amine protons and the oxygen of the ortho-nitro group is possible, which could sharpen the signal and shift it downfield.
-
Methoxy Protons (-OCH₃): These three protons are equivalent and not coupled to any other protons, so they will appear as a sharp singlet. Their position adjacent to an aromatic ring places their expected chemical shift around 3.8-4.0 ppm.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their electronic environment. Aromatic carbons generally absorb in the 120-150 ppm range. This compound has seven unique carbon signals.
-
Substituent-Bearing Carbons (C1, C2, C6):
-
C2 (-OCH₃): The carbon attached to the electronegative oxygen of the methoxy group will be significantly deshielded and shifted far downfield.
-
C1 (-NH₂): The carbon bonded to the amino group will also be downfield, though the shielding effect of the nitrogen lone pair can moderate this compared to other electronegative substituents.[5]
-
C6 (-NO₂): The carbon attached to the nitro group is also expected to be downfield. The relative positions of C1, C2, and C6 depend on the complex interplay of inductive and resonance effects.
-
-
Protonated Aromatic Carbons (C3, C4, C5):
-
The chemical shifts of these carbons are influenced by their position relative to the three substituents.
-
C5: Being ortho to the electron-withdrawing nitro group, this carbon is expected to be deshielded (downfield shift).
-
C3: Positioned ortho to the donating amino group, this carbon should experience a shielding effect (upfield shift).
-
C4: This carbon is para to both the donating amino group and the withdrawing nitro group, leading to an intermediate chemical shift.
-
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will appear upfield, typically in the 55-60 ppm range.
Predicted NMR Data Summary
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shift ranges and multiplicities for this compound. Note: These are predictions based on established principles; actual values may vary with solvent and experimental conditions.
| Assignment | ¹H NMR Data | ¹³C NMR Data |
| δ (ppm) | Multiplicity | |
| -NH₂ | Variable, broad | s (broad) |
| -OCH₃ | ~3.9 | s (3H) |
| H3 | ~6.8 - 7.0 | d or dd |
| H4 | ~7.2 - 7.4 | t or dd |
| H5 | ~7.5 - 7.8 | d or dd |
| C1 (-NH₂) | - | - |
| C2 (-OCH₃) | - | - |
| C6 (-NO₂) | - | - |
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound.
Figure 2: Standard workflow for NMR analysis of this compound.
Sample Preparation
The quality of the final spectrum is highly dependent on proper sample preparation.[6]
-
Weighing: Accurately weigh the sample. For a standard high-field spectrometer, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a more polar alternative. Be aware that the choice of solvent can slightly alter chemical shifts.[8]
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[9] This volume ensures an optimal sample height of about 4-5 cm in a standard 5 mm NMR tube.[10] Gently vortex or sonicate to ensure complete dissolution.
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Use a Pasteur pipette with a small cotton or glass wool plug at the bottom to filter the solution directly into a clean, dry NMR tube.[9]
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Data Acquisition
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp lines and high resolution.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans than ¹H NMR (hundreds to thousands) due to the low natural abundance of the ¹³C isotope.
-
Set the spectral width appropriately (e.g., 0 to 160 ppm).
-
Data Processing
Modern NMR software automates many of these steps, but manual adjustment is often necessary for optimal results.[11][12]
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are upright and symmetrical (pure absorption mode).
-
Baseline Correction: Correct any rolling or distortion in the baseline of the spectrum to ensure accurate integration.
-
Referencing: Calibrate the chemical shift axis. This is typically done by setting the residual solvent peak to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[13]
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum. The relative ratios of these integrals should correspond to the number of protons giving rise to each signal (e.g., 3H for -OCH₃, 1H for each aromatic proton).
-
Peak Picking and Assignment: Identify the chemical shift of each peak and assign it to the corresponding proton or carbon in the molecule based on the principles outlined above. For unambiguous assignment, especially in the ¹³C spectrum, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) may be employed.
References
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- Lindon, J. C., Ferrige, A. G., & Nicholson, J. K. (2000). NMR Data Processing. Encyclopedia of Spectroscopy and Spectrometry.
- ResearchGate. (n.d.). Comparison of the substituent effects on the 13C NMR with the 1H NMR chemical shifts of CHN in substituted benzylideneanilines.
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- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- Rittner, R., & Ziemkowska, W. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.
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- Hansen, P. E., & Bolvig, S. (1998). Isotopic multiplets in the carbon-13 NMR spectra of aniline derivatives and nucleosides with partially deuterated amino groups: effect of intra- and intermolecular hydrogen bonding. Journal of the American Chemical Society, 120(30), 7513-7519.
- Palanivel, C., et al. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).
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- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
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The Strategic Role of 2-Methoxy-6-nitroaniline in the Synthesis of Bio-active Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: Unlocking Heterocyclic Diversity from a Versatile Precursor
In the landscape of medicinal chemistry and materials science, the synthesis of heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials, substituted ortho-nitroanilines serve as powerful and versatile building blocks for the construction of fused heterocyclic systems. This is due to the strategic placement of an amino and a nitro group, which can be chemically manipulated to facilitate intramolecular cyclization reactions.
This technical guide focuses on a particularly valuable precursor: 2-Methoxy-6-nitroaniline . The presence of the methoxy group at the 2-position and the nitro group at the 6-position of the aniline ring imparts unique reactivity and provides a handle for the synthesis of a diverse range of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines. The electron-donating methoxy group and the electron-withdrawing nitro group influence the electron density of the aromatic ring, thereby affecting the regioselectivity and kinetics of subsequent cyclization reactions.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles for the synthesis of key heterocyclic scaffolds from this compound.
PART 1: Synthesis of Substituted Benzimidazoles via Reductive Cyclization
The benzimidazole moiety is a privileged scaffold in medicinal chemistry, found in a number of blockbuster drugs. The synthesis of benzimidazoles from this compound is most effectively achieved through a one-pot reductive cyclization with aldehydes. This method is highly efficient and tolerates a wide variety of functional groups on the aldehyde, leading to a diverse library of 2-substituted-4-methoxybenzimidazoles.
Mechanistic Rationale
The reaction proceeds through a tandem sequence of nitro group reduction followed by intramolecular cyclization and dehydration. The process is initiated by the reduction of the nitro group of this compound to an amino group, forming the transient intermediate, 1-methoxy-2,3-diaminobenzene. This in-situ generated ortho-diamine is highly reactive and readily condenses with an aldehyde. The resulting Schiff base then undergoes intramolecular cyclization, followed by aromatization via loss of a water molecule to yield the stable benzimidazole ring system.[1][2][3][4]
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium dithionite (Na₂S₂O₄) is a mild and effective reducing agent for this transformation, as it selectively reduces the nitro group in the presence of other functional groups and the aldehyde.[1]
Caption: Workflow for the synthesis of 4-Methoxybenzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-4-methoxy-1H-benzimidazole
This protocol is adapted from the general procedure for the reductive cyclization of o-nitroanilines with aldehydes.[1][4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the desired aromatic aldehyde (1.1 eq).
-
Dissolve the starting materials in a 1:1 mixture of ethanol and water.
-
To the stirred solution, add sodium dithionite (3.0 eq) portion-wise over 10-15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water (1:1) | Provides good solubility for both the organic reactants and the inorganic reducing agent. |
| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) | Mild and selective for the reduction of the nitro group in the presence of the aldehyde. |
| Stoichiometry | Aldehyde (1.1 eq), Na₂S₂O₄ (3.0 eq) | A slight excess of the aldehyde ensures complete consumption of the diamine intermediate. Excess reducing agent is required to ensure complete reduction of the nitro group. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization and dehydration steps. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
PART 2: Quinoxaline Synthesis via Condensation with 1,2-Dicarbonyl Compounds
Quinoxalines are an important class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. A common and effective method for the synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5] By first reducing this compound to its corresponding diamine, a variety of substituted 5-methoxyquinoxalines can be readily prepared.
Mechanistic Rationale
The synthesis of 5-methoxyquinoxalines from this compound is a two-step process. The first step involves the reduction of the nitro group to an amine, generating 1-methoxy-2,3-diaminobenzene. This can be achieved using various reducing agents, with catalytic transfer hydrogenation being a green and efficient method.[6][7] The resulting diamine is then reacted with a 1,2-dicarbonyl compound (e.g., benzil) in a condensation reaction. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to form the quinoxaline ring.
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- 6. Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
The Versatile Precursor: Harnessing 2-Methoxy-6-nitroaniline in Advanced Materials Science
Introduction: Unveiling the Potential of a Unique Nitroaniline Derivative
In the vast landscape of organic molecules utilized in materials science, substituted nitroanilines hold a prominent position due to their inherent electronic and optical properties. Among these, 2-Methoxy-6-nitroaniline, a less-explored isomer, presents a compelling case for investigation and application. Its unique substitution pattern, featuring an electron-donating methoxy group and an electron-withdrawing nitro group ortho to the amine, suggests a fascinating interplay of electronic effects that can be harnessed for the creation of novel functional materials. This guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed application notes and experimental protocols. While direct research on this specific isomer is emerging, we draw upon established methodologies for closely related compounds to provide a robust framework for researchers and scientists.
Core Properties and Synthesis
Before delving into its applications, understanding the fundamental characteristics and synthesis of this compound is crucial.
| Property | Value |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| Appearance | Light yellow to brown solid |
| CAS Number | 16554-45-3 |
The synthesis of this compound can be achieved through various routes, with a common method involving the methylation of 2-amino-3-nitrophenol.
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of similar compounds.
Materials:
-
2-Amino-3-nitrophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Ethyl acetate
-
Isopropyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask, stir a mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (15 ml) for 30 minutes at room temperature.
-
To this mixture, add methyl iodide (7.8 g).
-
Continue stirring the mixture for 5 hours at room temperature.
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Distill off the solvent to obtain crude crystals.
-
Recrystallize the crude product from isopropyl ether to yield orange prisms of this compound.
Causality of Experimental Choices:
-
Potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.
-
DMF is a polar aprotic solvent that facilitates the Sₙ2 reaction between the phenoxide and methyl iodide.
-
Recrystallization is a crucial purification step to obtain a product of high purity, which is essential for subsequent material synthesis.
Application I: Synthesis of High-Performance Azo Dyes
A primary application of nitroanilines is in the synthesis of azo dyes, which are valued for their vibrant colors and stability. The amino group of this compound can be readily diazotized and then coupled with various aromatic compounds to produce a range of colors. The presence of the methoxy and nitro groups can influence the final color and properties of the dye, such as its solvatochromism and fastness.
Logical Workflow: Azo Dye Synthesis
Caption: General workflow for Azo Dye synthesis.
Protocol 2: Synthesis of a Monoazo Dye from this compound
This protocol is based on established methods for the synthesis of azo dyes from related nitroanilines.[1][2]
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Urea
-
A coupling component (e.g., 2-naphthol, N,N-dimethylaniline)
-
Sodium hydroxide (NaOH) (if using a phenol as the coupling component)
-
Sodium acetate (if using an amine as the coupling component)
-
Ice
-
Deionized water
Part A: Diazotization of this compound
-
In a beaker, dissolve this compound (1.68 g, 0.01 mol) in concentrated hydrochloric acid (5 mL) and water (10 mL). Gentle heating may be required to facilitate dissolution.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. A fine precipitate of the amine hydrochloride may form.
-
In a separate beaker, dissolve sodium nitrite (0.7 g, 0.01 mol) in cold water (5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine hydrochloride suspension while maintaining the temperature between 0-5 °C. The reaction is exothermic, so slow addition is critical.
-
After the complete addition of sodium nitrite, continue stirring for 15-20 minutes.
-
Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If present, add a small amount of urea to quench it.
-
The resulting clear solution is the diazonium salt of this compound, which should be used immediately in the next step.
Part B: Azo Coupling Reaction
For a Phenolic Coupling Component (e.g., 2-naphthol):
-
Dissolve the coupling component (e.g., 2-naphthol, 1.44 g, 0.01 mol) in a 10% aqueous solution of sodium hydroxide (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.
-
An intensely colored precipitate of the azo dye will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Filter the precipitated dye, wash it thoroughly with cold water, and dry it.
For an Amine Coupling Component (e.g., N,N-dimethylaniline):
-
Dissolve the coupling component (e.g., N,N-dimethylaniline, 1.21 g, 0.01 mol) in a mixture of concentrated hydrochloric acid (2 mL) and water (10 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold coupling component solution with vigorous stirring.
-
Add a saturated solution of sodium acetate to adjust the pH to 4-5 to facilitate the coupling reaction.
-
Continue stirring for 30-60 minutes in the ice bath.
-
Filter the precipitated dye, wash it with cold water, and dry it.
Self-Validating System:
-
The formation of a brightly colored precipitate is a strong indicator of a successful coupling reaction.
-
The purity and identity of the synthesized dye can be confirmed by techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic methods (UV-Vis, FT-IR, and NMR).
Application II: Precursor for Nonlinear Optical (NLO) Materials
Organic molecules with strong intramolecular charge transfer, arising from the presence of electron-donating and electron-withdrawing groups, are excellent candidates for nonlinear optical (NLO) materials. The structure of this compound, with its methoxy (donor) and nitro (acceptor) groups, suggests its potential for NLO applications, particularly in second-harmonic generation (SHG). While experimental data for this specific isomer is limited, the principles of NLO material design and characterization can be applied.
Hypothetical Workflow for NLO Material Development
Caption: Workflow for NLO material development.
Protocol 3: Screening of this compound Derivatives for Second-Harmonic Generation (SHG) Activity
This protocol outlines a standard method for screening the NLO properties of a new organic compound.
Materials:
-
Synthesized this compound or its derivatives
-
High-purity solvents for crystal growth (e.g., acetone, ethanol, toluene)
-
Potassium dihydrogen phosphate (KDP) as a reference material
-
Nd:YAG laser (1064 nm)
-
Photomultiplier tube (PMT) detector
-
Oscilloscope
Procedure:
-
Sample Preparation:
-
Grind the crystalline sample of the this compound derivative into a fine powder.
-
Sieve the powder to obtain a uniform particle size (typically 100-150 μm).
-
Pack the powdered sample into a capillary tube.
-
-
Kurtz-Perry Powder Test:
-
Mount the capillary tube containing the sample in the path of a pulsed Nd:YAG laser beam (fundamental wavelength, 1064 nm).
-
Place a filter to block the fundamental wavelength after the sample and before the detector.
-
Use a photomultiplier tube (PMT) to detect any generated second-harmonic signal (at 532 nm).
-
Record the intensity of the SHG signal using an oscilloscope.
-
Compare the SHG intensity of the sample with that of a KDP standard measured under the same conditions.
-
Interpretation of Results:
-
A significant SHG signal (comparable to or greater than KDP) indicates that the material possesses non-centrosymmetric crystal packing and is a promising candidate for NLO applications.
-
The absence of an SHG signal suggests a centrosymmetric crystal structure, which is unsuitable for second-order NLO effects.
Application III: Monomer for Functional Polymers
The amino group of this compound can be modified to introduce polymerizable functionalities, such as acrylate or vinyl groups. The resulting monomers can then be polymerized or copolymerized to create functional polymers with unique optical or electronic properties imparted by the nitroaniline moiety. These polymers could find applications in areas such as electro-optic devices, photorefractive materials, and chemical sensors.
Conceptual Pathway to Functional Polymers
Caption: Pathway to functional polymers.
Protocol 4: Hypothetical Synthesis of an Acrylate Monomer from this compound
This protocol is a conceptual outline based on standard organic synthesis techniques.
Materials:
-
This compound
-
Triethylamine (TEA)
-
Acryloyl chloride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (0.01 mol) and triethylamine (0.012 mol) in dry dichloromethane (50 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (0.011 mol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired acrylate monomer.
Validation: The structure of the synthesized monomer should be confirmed by NMR (¹H and ¹³C) and FT-IR spectroscopy.
Conclusion and Future Outlook
This compound, while not as extensively studied as its isomers, holds significant promise as a versatile building block in materials science. Its unique electronic structure makes it a prime candidate for the development of novel azo dyes with tailored properties and for exploration in the field of nonlinear optics. Furthermore, its potential as a monomer for functional polymers opens up avenues for creating advanced materials with applications in a wide range of technologies. The protocols and application notes provided in this guide, though in some cases adapted from related compounds, offer a solid foundation for researchers to begin exploring the untapped potential of this intriguing molecule. Further research into the specific properties and applications of materials derived from this compound is highly encouraged and is expected to yield exciting discoveries in the years to come.
References
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794. [Link]
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
- Dalton, L. R., Harper, A. W., Ghosn, R., Steier, W. H., Ziari, M., Fetterman, H., ... & Shea, K. J. (1995). Synthesis and Processing of Improved Organic Second-Order Nonlinear Optical Materials for Applications in Photonics.
- MDPI. (n.d.).
- Roxi Hulet. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. [Link]
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2018, December 3).
- PrepChem.com. (n.d.). Synthesis of this compound. [Link]
- Abdelaty, M. (2018). Preparation and Characterization of Environmental Functional Poly(Styrene-Co-2-[(Diethylamino)Methyl]- 4-Formyl-6-Methoxy-Phenyl Acrylate) Copolymers for Amino Acid Post Polymerization. Open Journal of Polymer Chemistry, 8, 41-55. [Link]
- Homocianu, M., Serbezeanu, D., & Bubulac Tachita, V. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene)
- Wikipedia. (n.d.). Solvent. [Link]
- MDPI. (n.d.).
- YouTube. (2021, March 2). COUPLING REACTIONS OF DIAZONIUM SALTS [Video]. [Link]
Sources
Application Note & Protocol: A Scalable Synthesis of 2-Methoxy-6-nitroaniline for Pharmaceutical Intermediate Production
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Methoxy-6-nitroaniline, a critical intermediate in the synthesis of various pharmaceutical compounds. The protocol detailed herein is built upon a robust three-step process involving the acetylation of 2-methoxyaniline, subsequent regioselective nitration, and final deprotection via hydrolysis. This application note emphasizes the critical process parameters, safety protocols, and analytical controls necessary for a safe, efficient, and reproducible scale-up. The causality behind experimental choices is explained to provide researchers and drug development professionals with a deep understanding of the process, ensuring both high yield and purity of the final product.
Introduction: Significance and Scale-Up Challenges
This compound serves as a vital building block in the chemical and pharmaceutical industries, notably as a precursor for synthesizing active pharmaceutical ingredients (APIs) and dyes.[1][2] Its molecular structure is primed for further chemical modification, making it a valuable intermediate.
However, the transition from laboratory-scale synthesis to industrial production presents significant challenges. Nitration reactions are notoriously exothermic and can lead to thermal runaway if not meticulously controlled.[3][4] Furthermore, controlling the formation of unwanted isomers, such as 2-methoxy-4-nitroaniline, is paramount to ensure the purity of the final product and simplify downstream processing.[1][2] This guide addresses these challenges by outlining a validated protocol that prioritizes safety, regioselectivity, and scalability.
Reaction Scheme and Mechanistic Rationale
The synthesis proceeds through a well-established three-step pathway designed to maximize control over the reaction. The amino group of the starting material, 2-methoxyaniline, is temporarily protected as an acetamide. This strategy is crucial for two reasons: it prevents the oxidation of the highly reactive amino group by the strong nitrating agents and it helps direct the electrophilic substitution to the desired position.[3][5][6][7]
Step 1: Acetylation (Amine Protection) 2-methoxyaniline is reacted with acetic anhydride to form N-(2-methoxyphenyl)acetamide.
Step 2: Electrophilic Nitration The protected intermediate is nitrated using a mixed acid solution (H₂SO₄/HNO₃). The methoxy group (-OCH₃) is a strongly activating ortho-, para- director, while the acetylamino group (-NHCOCH₃) is a moderately activating ortho-, para- director. The incoming electrophile (NO₂⁺) is directed to the positions ortho and para to these groups. The desired 6-position is ortho to the methoxy group. The formation of the 4-nitro isomer is a common side reaction.[1] Careful control of reaction conditions is essential to maximize the yield of the desired 6-nitro isomer.
Step 3: Hydrolysis (Deprotection) The acetyl group is removed by acid or base-catalyzed hydrolysis to yield the final product, this compound.
Reaction Pathway Diagram
Caption: Overall reaction scheme for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood or an appropriate process reactor with adequate secondary containment.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methoxyaniline | 123.15 | 123.2 g | 1.0 | Starting Material |
| Acetic Anhydride | 102.09 | 112.3 g (104 mL) | 1.1 | Acetylating Agent |
| Glacial Acetic Acid | 60.05 | 300 mL | - | Solvent |
| Sulfuric Acid (98%) | 98.08 | 200 mL | - | Catalyst/Solvent |
| Nitric Acid (70%) | 63.01 | 72 mL | 1.15 | Nitrating Agent |
| Hydrochloric Acid (37%) | 36.46 | 300 mL | - | Hydrolysis Agent |
| Sodium Hydroxide | 40.00 | As needed | - | For neutralization |
| Ethanol/Water | - | As needed | - | Recrystallization Solvent |
| Crushed Ice | - | ~2 kg | - | For quenching |
Equipment: 2L three-necked round-bottom flask (or jacketed reactor), mechanical stirrer, thermometer, dropping funnel, heating mantle, and a cooling bath (ice-salt or chiller).
Step-by-Step Procedure
Part A: Acetylation of 2-Methoxyaniline
-
Reactor Setup: Equip the 2L reactor with a mechanical stirrer, thermometer, and a dropping funnel.
-
Reagent Charging: Charge the reactor with 2-methoxyaniline (123.2 g, 1.0 mol) and glacial acetic acid (300 mL).
-
Initiate Stirring: Begin stirring to dissolve the 2-methoxyaniline completely.
-
Controlled Addition: Add acetic anhydride (112.3 g, 1.1 mol) dropwise over 30 minutes. An exothermic reaction will occur; maintain the temperature below 50°C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to 90°C and maintain for 2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling: Allow the reaction mixture containing N-(2-methoxyphenyl)acetamide to cool to room temperature. This solution is used directly in the next step.
Part B: Nitration
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add nitric acid (72 mL) to pre-chilled concentrated sulfuric acid (200 mL) while stirring in an ice bath. Maintain the temperature of the mixed acid below 10°C.
-
Cooling: Cool the reactor containing the acetylation mixture to 0-5°C using an ice-salt bath.
-
Slow Addition: Add the prepared cold nitrating mixture dropwise to the stirred acetylation solution over 1.5-2 hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition. [6][8] This step is highly exothermic and requires vigilant temperature control to prevent runaway reactions and minimize by-product formation.
-
Reaction Hold: After the addition is complete, continue stirring the mixture at 0-5°C for an additional hour.
-
Quenching: Carefully pour the reaction mixture slowly onto ~1.5 kg of crushed ice with vigorous stirring. This will precipitate the crude N-(2-methoxy-6-nitrophenyl)acetamide as a yellow solid.
-
Isolation: Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
Part C: Hydrolysis
-
Reactor Setup: Transfer the wet filter cake of the crude nitrated intermediate to the 2L reactor.
-
Acid Addition: Add 300 mL of concentrated hydrochloric acid.
-
Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for 3-4 hours with stirring. The solid will gradually dissolve as the hydrolysis proceeds.
-
Cooling & Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C. The hydrochloride salt of the product may precipitate.
-
Neutralization & Isolation: Slowly neutralize the mixture by adding a 50% aqueous sodium hydroxide solution with vigorous stirring and cooling, maintaining the temperature below 20°C. Adjust the pH to ~8-9. This will precipitate the free amine, this compound, as a solid.
-
Filtration: Filter the solid product, wash with copious amounts of cold water, and press as dry as possible.
Part D: Purification
-
Recrystallization: Transfer the crude product to a suitable flask and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum at 50°C.
-
Yield & Characterization: Expect a final yield of 75-85% of high-purity this compound.
Process Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety and Hazard Analysis
Scaling up chemical synthesis requires a rigorous assessment of potential hazards. Nitration, in particular, is a high-risk operation due to its exothermic nature and the corrosive and oxidizing properties of the reagents used.[4]
| Hazard Category | Description | Mitigation Measures & PPE |
| Chemical Hazards | Nitric & Sulfuric Acids: Highly corrosive, strong oxidizers. Cause severe burns upon contact.[9][10] Nitric acid reacts violently with combustible materials.[9][11] | Use in a chemical fume hood. Wear chemical-resistant gloves (butyl or nitrile), safety goggles, a face shield, and a lab coat.[10] Have acid neutralization kits (e.g., sodium bicarbonate) readily available. |
| Process Hazards | Thermal Runaway: The nitration reaction is highly exothermic. Loss of cooling can lead to a rapid temperature increase, vigorous gas evolution, and potential explosion.[3][4] | Implement robust cooling and temperature monitoring. Ensure slow, controlled addition of the nitrating agent. Prepare a large cooling bath for emergency quenching. Never add water to the concentrated acid mixture. |
| Inhalation Hazards | Acid Fumes & Vapors: Vapors from acids and acetic anhydride are corrosive to the respiratory tract.[9] | All operations must be performed in a well-ventilated fume hood. Use an approved vapor respirator if ventilation is inadequate.[9] |
| Emergency Response | Spills & Exposure: Accidental spills or contact with skin/eyes can cause severe injury. | Ensure immediate access to eyewash stations and safety showers.[9] For skin contact, flush with copious amounts of water for at least 15 minutes.[9] For spills, contain and neutralize with an appropriate agent.[10] |
Quality Control and Analytical Methods
To ensure the final product meets the required specifications for pharmaceutical applications, stringent in-process and final quality controls are necessary.
| Analysis | Method | Purpose | Specification / Expected Outcome |
| Reaction Monitoring | TLC / HPLC | To track the consumption of starting materials and formation of intermediates. | Disappearance of the starting material spot/peak. |
| Purity Assessment | HPLC / GC-MS | To determine the purity of the final product and quantify isomeric impurities.[12][13] | Purity ≥ 99.0%.[1][12] 2-Methoxy-4-nitroaniline < 0.5%. |
| Identity Confirmation | Melting Point | To confirm the identity of the product. | 96-99 °C. |
| Structural Elucidation | FTIR, ¹H NMR, ¹³C NMR | To confirm the chemical structure of the final product.[1][14] | Spectra should match the reference structure of this compound. |
Conclusion
The scale-up synthesis of this compound can be achieved safely and efficiently by following the detailed protocol outlined in this application note. The key to a successful scale-up lies in the strategic protection of the amine group and, most importantly, the meticulous control of the temperature during the highly exothermic nitration step. By adhering to the described safety measures and employing robust analytical controls, researchers and production chemists can consistently produce high-purity material suitable for the demanding requirements of the pharmaceutical industry.
References
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF.
- US5466871A - Process for preparing nitroaniline derivatives.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Preparation method of 4-methoxy-2-nitroaniline.
- 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem.
- Preparation method of 2-methoxy-4-nitroaniline.
- p-Anisidine, 2-nitro. Organic Syntheses Procedure. [Link]
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Nitric acid - Incident management. GOV.UK. [Link]
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
- CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI. [Link]
- FTIR spectrum of 2-methoxy-4-nitroaniline.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
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- 10. labproinc.com [labproinc.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 13. ajrconline.org [ajrconline.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Methoxy-6-nitroaniline in Solid-Phase Organic Synthesis
Introduction: The Strategic Role of Ortho-Nitroanilines in Solid-Phase Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of linker and building block is paramount to the success of a synthetic campaign. 2-Methoxy-6-nitroaniline is an aromatic scaffold that offers a unique convergence of functionalities, making it a highly versatile tool for researchers in drug discovery and materials science. Its true potential is realized through the strategic interplay of its three key features: the primary amine, the ortho-positioned nitro group, and the methoxy substituent.
The primary amine serves as an initial attachment point to a solid support or as a handle for further derivatization. The nitro group, however, is the cornerstone of this molecule's utility in SPOS. It can function as a latent amino group, unmasked via reduction, or act as the core of a photolabile linker system. The methoxy group, through its electronic-donating nature, modulates the reactivity and properties of the aromatic ring, influencing reaction kinetics and cleavage efficiencies.
This guide provides an in-depth exploration of three principal applications of this compound and its structural analogs in solid-phase organic synthesis. We will delve into the mechanistic rationale behind each application, followed by detailed, field-proven protocols designed for reproducibility and success.
Application 1: A Scaffold for Photocleavable Linkers
The ortho-nitrobenzyl moiety is one of the most well-established photolabile protecting groups and linkers in organic synthesis.[1][2] Exposure to UV light (typically in the 350-365 nm range) initiates an intramolecular rearrangement, leading to the cleavage of a bond at the benzylic position and release of the synthesized molecule from the solid support under neutral, mild conditions.[3][4] This "traceless" release is highly advantageous for sensitive substrates that cannot tolerate the harsh acidic or basic conditions required for other linkers.
Causality of the Experimental Design
The core of this application lies in the photochemistry of the ortho-nitrobenzyl group. Upon absorption of a photon, the nitro group abstracts a hydrogen atom from the benzylic position, initiating a cascade that ultimately forms an ortho-nitrosobenzaldehyde and releases the attached molecule. The methoxy group on the this compound scaffold can influence the absorption wavelength and quantum yield of the photocleavage process, potentially enhancing efficiency.[2] The protocol below outlines the functionalization of a resin with a derivative of this compound to create a photocleavable linker system.
Experimental Workflow: Photocleavable Linker Strategy
Caption: Workflow for SPOS using a photocleavable linker.
Protocol 1: Synthesis and Cleavage Using a this compound Derived Photocleavable Linker
Objective: To synthesize a small molecule on a solid support and cleave it using UV light.
Materials:
-
This compound
-
Merrifield Resin (chloromethylated polystyrene)
-
Sodium nitrite, H2SO4 (for diazotization to form a phenol)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF)
-
Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)
-
Diisopropylethylamine (DIPEA)
-
Piperidine
-
Dichloromethane (DCM)
-
UV photoreactor (e.g., Rayonet reactor with 365 nm lamps)
-
Standard glassware and SPOS reaction vessel
Methodology:
-
Linker Synthesis (Solution-Phase):
-
Convert the amine of this compound to a hydroxyl group via diazotization followed by hydrolysis to yield 2-Methoxy-6-nitrophenol. This step is crucial for creating a handle for attachment to the resin.
-
-
Linker Attachment to Resin:
-
Suspend Merrifield resin (1.0 g, 1.0 mmol/g loading) in anhydrous DMF (10 mL).
-
In a separate flask, dissolve 2-Methoxy-6-nitrophenol (1.5 mmol) in anhydrous DMF (5 mL). Add NaH (1.5 mmol) carefully at 0°C and stir for 20 minutes to form the sodium salt.
-
Add the solution of the phenoxide to the resin suspension and shake at 50°C for 16 hours.
-
Wash the resin thoroughly with DMF, water, methanol, and DCM, then dry under vacuum. This yields the resin-bound photocleavable linker.
-
-
First Building Block Attachment:
-
Swell the resin (1.0 g) in DMF (10 mL).
-
In a separate vial, dissolve Fmoc-Gly-OH (2.0 mmol) and DIPEA (4.0 mmol) in DMF (5 mL).
-
Add the amino acid solution to the resin and shake at room temperature for 4 hours.
-
Wash the resin with DMF, methanol, and DCM.
-
-
Peptide Elongation (Example):
-
Perform standard Fmoc-SPPS cycles:
-
Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 min).
-
Wash: DMF (5x).
-
Coupling: Add the next Fmoc-amino acid activated with a coupling agent (e.g., HBTU/DIPEA).
-
Wash: DMF (5x).
-
-
Repeat until the desired sequence is assembled.
-
-
Photochemical Cleavage:
-
Wash the final peptide-resin with DCM and dry it thoroughly.
-
Suspend the resin in a UV-transparent solvent (e.g., a mixture of DCM and methanol).
-
Place the suspension in a quartz reaction vessel and irradiate in the photoreactor (λ = 365 nm) for 2-8 hours. Monitor cleavage by taking small aliquots of the solution and analyzing by HPLC.[2]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional solvent and combine the filtrates.
-
Evaporate the solvent to yield the crude product, which can then be purified by standard methods.
-
Application 2: Solid-Phase Synthesis of Benzimidazole Libraries
Ortho-nitroanilines are excellent precursors for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[5] In a solid-phase context, the ortho-nitroaniline core is first immobilized on the resin. The synthesis then proceeds via a two-step sequence: reduction of the nitro group to generate a reactive ortho-phenylenediamine, followed by cyclization with an aldehyde to form the benzimidazole ring.[6] This strategy is highly amenable to combinatorial chemistry for the rapid generation of compound libraries.
Causality of the Experimental Design
This workflow leverages the nitro group as a masked amine. Its reduction in situ is the key activation step. The choice of reducing agent is critical; it must be effective without prematurely cleaving the linker that tethers the scaffold to the resin. Tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) are commonly used for this purpose under conditions compatible with most solid supports.[6] The subsequent cyclization with an aldehyde is typically acid-catalyzed and proceeds readily on the solid support.
Experimental Workflow: Benzimidazole Synthesis
Caption: SPOS workflow for substituted benzimidazoles.
Protocol 2: Solid-Phase Synthesis of a 2-Substituted-4-methoxybenzimidazole
Objective: To synthesize a benzimidazole derivative on a solid support starting from this compound.
Materials:
-
Rink Amide resin
-
4-Carboxy-3-nitrobenzoic acid (for linking this compound)
-
This compound
-
HBTU, DIPEA
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Aromatic or aliphatic aldehyde (e.g., Benzaldehyde)
-
DMF, N-Methyl-2-pyrrolidone (NMP)
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (for cleavage cocktail)
Methodology:
-
Scaffold Immobilization:
-
This protocol assumes the use of a suitable linker. A common strategy is to first couple a bifunctional molecule like 4-carboxy-3-nitrobenzoic acid to the Rink Amide resin.
-
Then, reduce the nitro group of the linker to an amine.
-
Finally, couple this amine with the carboxylic acid of an N-acylated this compound derivative. For simplicity, we will start with a commercially available resin pre-loaded with an appropriate ortho-nitroaniline scaffold if available. A more direct route involves derivatizing this compound to contain a carboxylic acid handle for direct attachment to an amino-functionalized resin.
-
-
Nitro Group Reduction:
-
Swell the resin-bound ortho-nitroaniline (0.25 mmol) in NMP (5 mL) in a SPOS reaction vessel.
-
Add a solution of SnCl₂·2H₂O (1.25 mmol, 5 eq.) in NMP (5 mL).
-
Shake the mixture at room temperature for 4-6 hours.
-
Wash the resin thoroughly with NMP, a 5% DIPEA in NMP solution (to neutralize any residual acid), and finally with DCM.
-
-
Cyclization with Aldehyde:
-
Swell the freshly prepared diamine-resin in NMP (5 mL).
-
Add the desired aldehyde (e.g., Benzaldehyde, 1.25 mmol, 5 eq.).
-
Shake the reaction at 60°C for 12 hours. Some protocols may include an additive like acetic acid to catalyze the cyclization.
-
Wash the resin thoroughly with NMP, Methanol, and DCM, then dry under vacuum.
-
-
Cleavage from Resin:
-
Treat the dried resin with a cleavage cocktail of 95% TFA, 2.5% Water, and 2.5% TIS for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the solid.
-
-
Purification:
-
Purify the crude benzimidazole derivative using reverse-phase HPLC.
-
Application 3: Reductive "Safety-Catch" Linker Strategies
The "safety-catch" linker principle is an elegant strategy in SPOS that enhances synthetic flexibility.[7] A safety-catch linker is stable to the conditions used for chain elongation but can be "activated" in a discrete step, rendering it labile for cleavage. The nitro group in this compound is a perfect functional handle for such a strategy. The electron-withdrawing nature of the nitro group stabilizes an attached ester or amide bond. Upon selective reduction to an electron-donating amino group, the linker is activated, facilitating cleavage.
Causality of the Experimental Design
This strategy hinges on the dramatic change in the electronic properties of the aniline ring upon reduction of the nitro group. Initially, the nitro group deactivates the ring and stabilizes linkages (e.g., an amide bond formed with the aniline nitrogen). After reduction to an amine, the resulting electron-donating NH₂ group activates the ring and can facilitate the cleavage of an adjacent group, for instance, through intramolecular cyclization to release the product.
Experimental Workflow: Reductive Safety-Catch Strategy
Caption: Conceptual workflow of a safety-catch linker.
Protocol 3: Conceptual Protocol for a Reductive Safety-Catch Cleavage
Objective: To demonstrate the activation and cleavage of a safety-catch linker based on an ortho-nitroaniline scaffold.
Materials:
-
Solid support functionalized with a this compound derivative, where the target molecule is attached via an amide bond to the aniline nitrogen.
-
Sodium dithionite (Na₂S₂O₄)
-
Aqueous buffer solution (e.g., PBS or THF/water mixture)
-
DCM, DMF
Methodology:
-
Synthesis Completion:
-
Complete the desired synthesis on the solid support. The linker, containing the nitro group, remains stable throughout all synthetic steps (e.g., Fmoc deprotections, couplings).
-
-
Linker Activation (Reduction):
-
Swell the resin in a mixture of DMF and water (e.g., 1:1).
-
Prepare a fresh solution of sodium dithionite (10 eq.) in water.
-
Add the reducing agent solution to the resin suspension and shake at room temperature for 3-5 hours.
-
Wash the resin thoroughly with water, DMF, and DCM to remove excess reducing agent. The resin now contains the activated (amino) linker.
-
-
Product Cleavage:
-
The cleavage condition depends on the specific design of the safety-catch linker. A common mechanism is acid-catalyzed lactamization.
-
Suspend the activated resin in a suitable solvent (e.g., THF or DCM).
-
Add a mild acid catalyst (e.g., 5% acetic acid).
-
Shake the mixture at room temperature or with gentle heating (e.g., 40°C) for 12-24 hours. The newly formed amine attacks the amide carbonyl, cyclizing to form a lactam and releasing the desired product into the solution.
-
Filter the resin and collect the filtrate.
-
Evaporate the solvent to obtain the crude product for subsequent purification.
-
Quantitative Data Summary
| Application | Key Reagent | Typical Conditions | Expected Outcome |
| Photocleavage | UV Light | λ = 350-365 nm, 2-8 h | Release of product with a C-terminal acid/amide |
| Benzimidazole Synthesis | SnCl₂·2H₂O or Na₂S₂O₄ | Room Temp to 60°C | On-resin formation of benzimidazole ring |
| Safety-Catch Cleavage | Na₂S₂O₄ (Activation) | Room Temp, 3-5 h | Conversion of nitro to amine group |
| Mild Acid (Cleavage) | Room Temp to 40°C | Release of product via cyclization |
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic platform for advanced solid-phase organic synthesis. By harnessing the unique reactivity of the ortho-nitroaniline scaffold, researchers can implement photocleavable, combinatorial, and safety-catch strategies that would be difficult to achieve with other building blocks. The protocols and principles outlined in this guide serve as a robust starting point for scientists and drug development professionals to integrate this versatile molecule into their synthetic workflows, enabling the efficient and controlled synthesis of complex molecules and chemical libraries.
References
- LifeTein. (n.d.). Photocleavable Linker [LTF-003].
- Akamatsu, H., Fukase, K., & Kusumoto, S. (2002). New efficient route for solid-phase synthesis of benzimidazole derivatives. Journal of Combinatorial Chemistry, 4(5), 475–483. doi: 10.1021/cc020006f
- ResearchGate. (2019). Using o-nitrobenzyls as photocleavable linker to prepare light-responsive liposomal agent for magnetic resonance imaging contrast enhancement and monitoring of cargo delivery. [Image].
- Li, H., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia, 115, 75-91. doi: 10.1016/j.actbio.2020.08.024
- Li, Z., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Nucleic Acids Research, 32(7), e64. doi: 10.1093/nar/gnh063
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- Mamedov, V. A., et al. (2025). ortho-Functionalized nitroarenes in the synthesis of heterocycles. Russian Chemical Reviews, 94(4). doi: 10.59761/RCR5167
- MDPI. (2022). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 27(15), 4987. doi: 10.3390/molecules27154987
- Stennicke, H. R., & Salvesen, G. S. (1996). Solid-phase synthesis of peptide-4-nitroanilides. International Journal of Peptide and Protein Research, 48(5), 441-449. doi: 10.1111/j.1399-3011.1996.tb00867.x
- ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Image].
- Liu, H., et al. (2014). Design and Synthesis of a Dual Linker for Solid Phase Synthesis of Oleanolic Acid Derivatives. Molecules, 19(6), 7429-7447. doi: 10.3390/molecules19067429
- Huang, W., & Scarborough, R. M. (2002). “Traceless” solid-phase synthesis of benzimidazole libraries. In Combinatorial Chemistry. Humana Press. doi: 10.1007/0-306-46881-6_74
- ResearchGate. (n.d.). Solid-phase synthesis of substituted 2-aminomethylbenzimidazoles.
- Subirós-Funosas, R., et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(13), 5183. doi: 10.3390/molecules28135183
- Isidro-Llobet, A., et al. (2009). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 557, 19-38. doi: 10.1007/978-1-60327-990-2_2
- Ehrenfeld, L., & Puterbaugh, M. (1925). o-NITROANILINE. Organic Syntheses, 4, 64. doi: 10.15227/orgsyn.004.0064
- ResearchGate. (n.d.). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations.
- Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. UNT Digital Library.
- Guazzelli, G., Miller, M., & Procter, D. J. (2010). Linker Units Cleaved by Radical Processes: Cleavage of Carbon-Sulfur, -Selenium, -Tellurium, -Oxygen, -Nitrogen and -Carbon Linkers. In Linker Strategies in Solid-Phase Organic Synthesis. John Wiley & Sons, Ltd. doi: 10.1002/9780470749043.ch15
Sources
- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 5. ortho-Functionalized nitroarenes in the synthesis of heterocycles | Russian Chemical Reviews [rcr.colab.ws]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Navigating the Synthesis of 2-Methoxy-6-nitroaniline: A Technical Support Guide
Welcome to our dedicated technical support center for the synthesis of 2-Methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound, and why do they form?
A1: The most prevalent side products in the synthesis of this compound via the nitration of 2-methoxyaniline (o-anisidine) are the isomeric nitroanilines: 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline . The formation of these isomers is a direct consequence of the principles of electrophilic aromatic substitution on a disubstituted benzene ring.
The starting material, 2-methoxyaniline, possesses two directing groups: an amino group (-NH₂) and a methoxy group (-OCH₃). Both are activating, ortho-, para-directing groups. However, the amino group is a much stronger activating group than the methoxy group.
During nitration, the incoming electrophile (the nitronium ion, NO₂⁺) will preferentially add to the positions most activated by these groups. The positions ortho and para to the powerful amino group are C3, C5, and C1. The positions ortho and para to the methoxy group are C3 and C1, and C6 respectively. The synergistic activation at C3 and the strong activation at C5 and C6 lead to a mixture of products.
To achieve regioselectivity for the desired this compound, the highly activating amino group is typically protected as an acetamido group (-NHCOCH₃). This moderately deactivating protecting group sterically hinders the ortho-position (C3) and electronically favors nitration at the position para to the acetamido group (C5) and ortho to the methoxy group (C6). Even with protection, the formation of the 4- and 5-nitro isomers can occur due to competing directing effects.[1][2][3]
Q2: I am getting a significant amount of the 2-Methoxy-4-nitroaniline isomer. How can I minimize its formation?
A2: The formation of 2-Methoxy-4-nitroaniline as a major byproduct suggests that the directing effect of the methoxy group is competing effectively with the protected amino group. To minimize its formation, consider the following:
-
Effective Amine Protection: Ensure the acetylation of 2-methoxyaniline is complete before proceeding to the nitration step. Any unreacted 2-methoxyaniline will be highly activated and can lead to a mixture of isomers, including the 4-nitro product. Monitor the acetylation reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Reaction Temperature: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating agent. Higher temperatures can lead to decreased selectivity and the formation of more of the thermodynamically favored para-isomer.[4][5]
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and sulfuric acid is commonly used. The concentration of these acids can influence the electrophilicity of the nitronium ion and, consequently, the isomer distribution. Using fuming nitric acid can sometimes lead to over-nitration or oxidation.[6][7]
Q3: My reaction mixture turned dark brown/black during nitration. What happened, and is the product salvageable?
A3: A dark brown or black reaction mixture during nitration is often indicative of oxidation side reactions. The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent. This is particularly problematic if there is any unprotected aniline present, as the amino group is readily oxidized.[7]
Troubleshooting Steps:
-
Check for Complete Acetylation: As mentioned previously, ensure the complete conversion of the aniline to the acetanilide.
-
Control the Temperature: Run the reaction at a strictly controlled low temperature. Exothermic nitration reactions can quickly run out of control if cooling is inadequate.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the acetanilide to maintain control over the reaction temperature and minimize localized overheating.
Whether the product is salvageable depends on the extent of the decomposition. If the desired product has precipitated, it may be possible to isolate it by filtration and purify it by recrystallization. However, extensive decomposition will likely result in a low yield of an impure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of the Desired this compound | 1. Incomplete acetylation of 2-methoxyaniline.2. Formation of a high percentage of isomeric byproducts.3. Over-nitration to dinitro compounds.4. Product loss during work-up and purification. | 1. Monitor the acetylation by TLC to ensure full conversion.2. Optimize nitration conditions (low temperature, slow addition of nitrating agent) to improve regioselectivity.3. Use a stoichiometric amount of the nitrating agent.4. Carefully perform extraction and recrystallization steps. |
| Presence of Multiple Spots on TLC After Nitration | 1. Formation of 2-Methoxy-4-nitroaniline and/or 2-Methoxy-5-nitroaniline.2. Presence of unreacted starting material (2-acetamido-1-methoxybenzene).3. Formation of dinitro products. | 1. Use column chromatography for separation if recrystallization is ineffective.2. Ensure the nitration reaction goes to completion by monitoring with TLC.3. Use a less harsh nitrating agent or reduce the reaction time. |
| Difficulty in Hydrolyzing the Acetamido Group | 1. Incomplete hydrolysis.2. Use of insufficiently concentrated acid or base. | 1. Increase the reaction time or temperature for the hydrolysis step.2. Use a higher concentration of acid (e.g., concentrated HCl or H₂SO₄) or base (e.g., NaOH or KOH). Monitor the reaction by TLC.[6] |
Experimental Protocols
Detailed Synthesis Protocol for this compound
This three-step synthesis involves the protection of the amino group of 2-methoxyaniline by acetylation, followed by regioselective nitration and subsequent deprotection by hydrolysis.
Step 1: Acetylation of 2-Methoxyaniline to 2-Acetamido-1-methoxybenzene
-
In a fume hood, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Allow the mixture to cool to room temperature, then pour it into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Dry the solid to obtain 2-acetamido-1-methoxybenzene. The product can be purified by recrystallization from ethanol/water if necessary.
Step 2: Nitration of 2-Acetamido-1-methoxybenzene
-
In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C.
-
Slowly add the dried 2-acetamido-1-methoxybenzene from Step 1 in small portions, ensuring the temperature does not exceed 10 °C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetanilide, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid (a mixture of nitro-isomers of 2-acetamido-1-methoxybenzene) by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
Step 3: Hydrolysis to this compound
-
Transfer the crude nitrated product from Step 2 to a round-bottom flask.
-
Add a solution of concentrated sulfuric acid and water.
-
Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
The desired this compound will precipitate as a solid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Analytical Protocol: HPLC Method for Isomer Analysis
This High-Performance Liquid Chromatography (HPLC) method can be used to separate and quantify this compound and its common isomers.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
Expected Elution Order: The elution order on a C18 column is typically based on polarity, with less polar compounds eluting later. The expected order would be: this compound, followed by the more polar 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline. Retention times should be confirmed with authentic standards.[8][9][10]
Visualizations
Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Formation of Common Side Products
Sources
- 1. youtube.com [youtube.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Separation of Methoxy-Nitroaniline Isomers
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth, field-proven insights into the challenging but critical process of separating methoxy-nitroaniline isomers. As key intermediates in the synthesis of pharmaceuticals, dyes, and pigments, achieving high isomeric purity is paramount for controlling the final product's efficacy, safety, and properties.[1][2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your separation workflows.
Part 1: Foundational Knowledge - Understanding Your Isomers
Effective separation begins with a solid understanding of the physical and chemical differences between the isomers. The relative positions of the electron-donating methoxy group (-OCH₃), the electron-withdrawing nitro group (-NO₂), and the basic amino group (-NH₂) dictate each isomer's polarity, solubility, and interaction with stationary phases.
Q1: What are the key physical properties of the most common methoxy-nitroaniline isomers?
Understanding the fundamental properties, particularly melting points, is the first step in designing a separation strategy and assessing the purity of the final fractions.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 | Deep yellow solid | 140-142 | 97-52-9 |
| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | Orange-red needles | 130-133 | 96-96-8 |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 | Orange-red needles/powder | 141-143 | 99-59-2 |
Data sourced from PubChem and commercial suppliers.[3][4][5]
The subtle differences in melting points suggest that while fractional crystallization is a viable separation technique, it will require careful optimization. The distinct polarity differences arising from varied substitution patterns are the key to successful chromatographic separation.
Part 2: Troubleshooting Guide: Separation by Fractional Crystallization
Fractional crystallization is a powerful, scalable purification technique that exploits differences in the solubility of isomers in a specific solvent at varying temperatures.[6] The goal is to find a solvent that dissolves both isomers at a high temperature, but upon cooling, selectively precipitates the less soluble isomer in high purity.
Q2: How do I select the optimal solvent for separating a mixture of methoxy-nitroaniline isomers?
The success of fractional crystallization hinges almost entirely on solvent selection. An ideal solvent should exhibit a steep solubility curve for your target isomer (high solubility when hot, low solubility when cold) and a flatter, lower solubility curve for the undesired isomer.
The Causality: The principle relies on creating a supersaturated solution of the target compound upon cooling, while the impurity remains below its saturation point and stays in the mother liquor.[7] Extensive solubility data is crucial for making an informed choice. For instance, the solubility of 2-methoxy-4-nitroaniline has been thoroughly studied in various monosolvents.[8]
Experimental Protocol: Solvent Screening
-
Estimate Polarity: Assess the relative polarity of your isomers. Isomers with more exposed polar groups (amino, nitro) will be more soluble in polar solvents.
-
Small-Scale Testing: In separate test tubes, place ~20-30 mg of your isomeric mixture.
-
Add Solvent: Add a candidate solvent (e.g., ethanol, ethyl acetate, toluene) dropwise at room temperature. A good candidate will NOT dissolve the sample readily at room temperature.
-
Heat: Gently heat the slurry to the solvent's boiling point. The ideal solvent will completely dissolve the sample in a reasonable volume (e.g., 1-3 mL). If it dissolves too easily, you will have poor recovery. If it requires a very large volume, the method is not practical.
-
Cool Slowly: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe: The best solvent will produce a high yield of crystals.
-
Assess Purity: After filtration, analyze the crystals and the mother liquor by Thin-Layer Chromatography (TLC) to determine the separation efficiency.
Data Presentation: Solubility of 2-Methoxy-4-nitroaniline
| Solvent | Solubility Trend (High to Low) |
| N-Methylpyrrolidone (NMP) | Highest |
| Dimethyl Sulfoxide (DMSO) | High |
| 1,4-Dioxane | High |
| Ethyl Acetate | Moderate-High |
| Acetonitrile | Moderate |
| Ethanol | Moderate |
| Methanol | Moderate |
| Water | Lowest |
| This table illustrates the wide range of solubilities in different solvents, highlighting the importance of screening. Data adapted from Bao, Y., et al. (2020).[8] |
Mandatory Visualization: Solvent Selection Workflow
Caption: Logic diagram for selecting an effective recrystallization solvent.
Q3: My crystallization yield is low or the purity is poor. What are the common causes and solutions?
This is a frequent issue that can often be resolved by systematically addressing the following points:
| Problem | Common Cause(s) | Troubleshooting & Solutions |
| Low Yield | 1. Too much solvent: The target compound remains soluble even at low temperatures. 2. Cooling too rapidly: Prevents complete crystal nucleation and growth.[7] 3. Premature crystallization: The compound crystallizes in the funnel during hot filtration. | 1. Use the minimum amount of hot solvent required for full dissolution. If necessary, boil off some solvent to concentrate the solution. 2. Allow the flask to cool slowly on the benchtop before moving to an ice bath. 3. Use a pre-heated filter funnel and flask; add a small excess of solvent (~5-10%) before filtering to ensure the compound stays in solution.[9] |
| Low Purity | 1. Co-precipitation: The more soluble isomer crashes out with the target isomer. 2. Inefficient washing: Mother liquor containing the impurity remains on the crystal surface. 3. Inclusion: Impurities are trapped within the crystal lattice. | 1. Ensure cooling is slow. Rapid cooling traps impurities. If purity is still low, a second recrystallization is necessary.[7] 2. Wash the filtered crystals with a small amount of ice-cold fresh solvent. 3. This is caused by very rapid crystal growth. Slow down the cooling process. A solvent system that produces needles is often more prone to inclusions than one that produces prisms. |
Part 3: Troubleshooting Guide: Chromatographic Separation
When crystallization is ineffective or when analytical-scale separation is needed, chromatography is the method of choice. The separation is based on the differential partitioning of isomers between a stationary phase (e.g., silica gel) and a mobile phase.[10]
Q4: What is a good starting point for developing a TLC method to monitor the separation?
TLC is an indispensable tool for quickly assessing separation conditions before committing to a large-scale column or an HPLC run.[11]
The Causality: The separation on a polar stationary phase like silica gel is governed by the polarity of the isomers. The most polar isomer will have the strongest interaction with the silica gel (via hydrogen bonding, dipole-dipole interactions) and will therefore travel the shortest distance up the plate, resulting in the lowest Retention Factor (Rf). The least polar isomer will travel the furthest.
Experimental Protocol: TLC Method Development
-
Prepare Samples: Dissolve your crude mixture and pure isomer standards (if available) in a volatile solvent like ethyl acetate or dichloromethane (~1 mg/mL).
-
Spot the Plate: Using a capillary tube, spot the mixture and standards on a silica gel TLC plate.
-
Choose Mobile Phase: Start with a moderately polar solvent system. A good starting point for nitroanilines is a mixture of a non-polar solvent and a polar solvent. For example, 4:1 Hexane:Ethyl Acetate or 9:1 Toluene:Ethanol.
-
Develop the Plate: Place the plate in a developing chamber containing the mobile phase.
-
Visualize: Methoxy-nitroanilines are colored, so the spots are often visible. Visualization can be enhanced under a UV lamp.
-
Analyze: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[10] An ideal separation has distinct spots with Rf values between 0.2 and 0.6. If spots are too high (high Rf), the mobile phase is too polar. If they remain at the baseline (low Rf), it is not polar enough.
Mandatory Visualization: TLC Method Development Workflow
Caption: Iterative workflow for optimizing a TLC mobile phase.
Q5: How do I develop a robust HPLC method for baseline separation and quantification?
High-Performance Liquid Chromatography (HPLC) offers superior resolution and is the standard for purity assessment and analytical-scale separation.[12] Reverse-phase HPLC, where the stationary phase is non-polar (like C18) and the mobile phase is polar, is highly effective for these compounds.
The Causality: In reverse-phase HPLC, retention is primarily driven by hydrophobic interactions. The least polar isomer will interact more strongly with the non-polar C18 stationary phase and will elute later (longer retention time). The most polar isomer will prefer the polar mobile phase and elute earlier.
Experimental Protocol: Starting Point for HPLC Method Development A robust starting point can save significant development time. Several methods have been published for analyzing methoxy-nitroaniline isomers.[13][14]
| Parameter | Recommended Starting Condition | Rationale & Troubleshooting Tips |
| Column | C18, 3-5 µm particle size, ~4.6 x 150 mm | The C18 phase provides excellent hydrophobic retention for aromatic compounds. |
| Mobile Phase | A: Water with 0.1% Formic or Phosphoric Acid B: Acetonitrile with 0.1% Formic or Phosphoric Acid | The acid protonates the aniline nitrogen, which significantly reduces peak tailing by preventing interaction with residual silanols on the stationary phase. Formic acid is preferred for MS compatibility.[13] |
| Gradient | Start with a 5-minute hold at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes. | A gradient is essential to elute isomers with different polarities in a reasonable time and with good peak shape. Adjust the slope of the gradient to improve the separation of closely eluting peaks. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Detection | UV-Vis Detector at a wavelength of high absorbance (e.g., 254 nm or a specific λ-max). | Methoxy-nitroanilines are strong UV absorbers, making this a sensitive detection method. |
| Column Temp | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Mandatory Visualization: HPLC Method Development Logic
Caption: Decision tree for troubleshooting and optimizing an HPLC separation.
References
- Bao, Y., Wu, J., Zhao, X., & Zhao, H. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Methoxy-2-nitroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information.
- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline.
- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline. Eureka.
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Longdom Publishing. (n.d.). Advances in Crystallization for Separation Techniques. Journal of Chemical Engineering & Process Technology.
- Scribd. (n.d.). Analysis of The Composition of Mixture of Nitro Aniline isomers using TLC.
- YouTube. (2021). TLC examination of isomeric nitro anilines.
- Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines.
- SIELC Technologies. (n.d.). Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
- University of Cukurova. (n.d.). Crystallization.
- Florida State University. (n.d.). Recrystallization of p-nitroaniline.
Sources
- 1. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 2. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. esisresearch.org [esisresearch.org]
- 8. Collection - 2âMethoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis - Journal of Chemical & Engineering Data - Figshare [figshare.com]
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- 10. m.youtube.com [m.youtube.com]
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- 13. Separation of 4-Methoxy-2-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
troubleshooting low yield in 2-Methoxy-6-nitroaniline synthesis
Technical Support Center: 2-Methoxy-6-nitroaniline Synthesis
Introduction: Navigating the Synthesis of this compound
The synthesis of this compound is a crucial process in the development of various fine chemicals and pharmaceutical intermediates. While the synthetic route appears straightforward, achieving a high yield of the desired isomer requires meticulous control over reaction conditions. Low yields are a frequent challenge, often stemming from issues with regioselectivity, competing side reactions, and purification difficulties.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during this synthesis. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental pitfalls, thereby optimizing reaction outcomes. We will explore the causality behind each experimental step, empowering you to move beyond simple protocol adherence to a deeper understanding of the reaction mechanism.
Core Synthesis Pathway: A Three-Step Approach
The most reliable method to synthesize this compound involves a three-step sequence starting from 2-methoxyaniline (o-anisidine). This strategy utilizes a protecting group to control the regioselectivity of the nitration step, which is the primary source of yield loss if not managed correctly.
Caption: Synthesis workflow for this compound highlighting critical steps and common points of yield loss.
Troubleshooting Guide: Common Questions & Solutions
This section addresses specific problems that can lead to low yields. Each answer provides a mechanistic explanation and actionable steps for process optimization.
Q1: My nitration step produces a dark, tarry substance instead of a clean crystalline product. What is causing this and how can I prevent it?
A1: The formation of dark, tarry materials is a classic sign of oxidation of the aniline derivative by nitric acid.[1] Aromatic amines are highly susceptible to oxidation, and this process is exacerbated by elevated temperatures.
Causality:
-
Exothermic Reaction: Nitration is a highly exothermic process.[2] If the heat generated is not effectively dissipated, the local temperature of the reaction mixture can rise uncontrollably, accelerating the rate of both nitration and undesirable oxidation side reactions.
-
Reagent Concentration: Using nitric acid that is too concentrated or in large excess can increase its oxidative potential.
Solutions:
-
Strict Temperature Control: Maintain a low reaction temperature, typically between 0°C and 10°C , throughout the addition of the nitrating agent.[1] Use an ice-salt bath for efficient cooling.
-
Slow, Controlled Addition: Add the nitrating mixture (HNO₃/H₂SO₄) dropwise to the solution of 2-methoxyacetanilide. This ensures that the heat generated can be managed effectively and prevents localized temperature spikes.
-
Protecting Group: The use of the acetamide protecting group is crucial not only for regioselectivity but also because it moderates the amine's reactivity, making it less prone to oxidation compared to the free amino group.[3]
Q2: I'm getting a significant amount of the 2-methoxy-4-nitroaniline isomer, which is difficult to separate. How can I improve the regioselectivity for the desired 6-nitro product?
A2: Achieving high regioselectivity is the most critical challenge in this synthesis. The formation of the 4-nitro isomer is a common competing pathway.
Causality:
-
Directing Effects: Both the methoxy (-OCH₃) and the acetamido (-NHCOCH₃) groups are ortho-, para-directing activators for electrophilic aromatic substitution.[4]
-
The acetamido group at position 1 directs the incoming nitronium ion (NO₂⁺) to the para-position (position 4) and ortho-position (position 6).
-
The methoxy group at position 2 also directs to its para-position (position 5, which is sterically hindered and less favored) and its ortho-positions (positions 1 and 3, with position 1 occupied).
-
-
Kinetic vs. Thermodynamic Control: Temperature can influence the ratio of ortho to para isomers.[2] While steric hindrance from the methoxy group at the 2-position might be expected to favor the 4-position, the electronic effects are complex. Precise control is key to favoring the desired 6-nitro isomer.
Solutions:
-
Confirm Protection: Ensure the initial acetylation step has gone to completion. Any unreacted 2-methoxyaniline will react differently. Direct nitration of aniline in strong acid leads to the formation of the anilinium ion (-NH₃⁺), which is a meta-director, significantly complicating the product mixture.[5]
-
Optimize Nitration Temperature: Lower temperatures generally favor kinetic control, which can influence the isomer ratio.[2] Experiment with temperatures in the 0-5°C range to see if it improves the 6-nitro to 4-nitro ratio.
-
Choice of Nitrating System: While mixed acid (HNO₃/H₂SO₄) is standard, alternative nitrating agents or solvent systems can alter regioselectivity. However, for this specific synthesis, temperature control with mixed acid remains the most documented approach.
Q3: How do I know if the deprotection (hydrolysis) of the acetamide group is complete, and is an acidic or basic method better?
A3: Incomplete hydrolysis is a frequent and often overlooked source of low yield. Monitoring the reaction is essential.
Monitoring the Reaction:
-
Thin-Layer Chromatography (TLC): This is the most effective way to monitor the reaction's progress. Spot the reaction mixture alongside the starting material (the nitrated acetanilide). The reaction is complete when the starting material spot has been completely consumed and replaced by a new spot corresponding to the product, this compound.
Comparison of Hydrolysis Conditions:
| Condition | Mechanism | Advantages | Disadvantages |
| Acidic Hydrolysis | Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for attack by water.[6][7] | The product is formed as an ammonium salt, which may precipitate from the reaction mixture, aiding in initial separation. | The reaction is not easily reversible as the product amine is protonated and non-nucleophilic.[7] Requires a neutralization step during workup. |
| Basic Hydrolysis | Direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6][8] | Yields the free amine directly. | Can be a very slow and unfavorable step, often requiring prolonged heating.[9] May lead to other base-catalyzed side reactions if conditions are too harsh. |
Recommendation: Acid-catalyzed hydrolysis (e.g., with aqueous HCl or H₂SO₄) followed by neutralization is generally more reliable and faster for deprotecting aromatic acetamides.
Q4: I'm struggling with the final purification. What are the best practices for isolating pure this compound?
A4: The structural similarity between the this compound and 2-methoxy-4-nitroaniline isomers makes their separation challenging.
Solutions:
-
Fractional Crystallization: This is the most common industrial and lab-scale method. The isomers often have slightly different solubilities in various solvents.
-
Solvent Screening: Experiment with different solvents like ethanol, methanol, or mixtures of ethanol/water to find a system where one isomer is significantly less soluble than the other.[10]
-
Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent. Allow it to cool slowly. The less soluble isomer will crystallize out first. The purity of the crystals should be checked (e.g., by melting point or HPLC), and the process may need to be repeated.
-
-
Column Chromatography: For smaller scale syntheses (< 5g), silica gel column chromatography can be an effective, albeit more labor-intensive, method for achieving high purity. A solvent system like hexane/ethyl acetate is a good starting point for developing a separation method.
Key Experimental Protocols
Protocol 1: Acetylation of 2-Methoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Pour the reaction mixture into a beaker of ice water with stirring.
-
Collect the precipitated white solid (2-methoxyacetanilide) by vacuum filtration, wash thoroughly with cold water, and dry. Confirm purity via melting point analysis.
Protocol 2: Nitration of 2-Methoxyacetanilide
-
In a clean, dry flask, add concentrated sulfuric acid. Cool the flask to 0°C in an ice-salt bath.
-
Slowly add the dried 2-methoxyacetanilide from the previous step in small portions, ensuring the temperature does not rise above 10°C.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0°C.
-
Add the cold nitrating mixture dropwise to the stirred solution of acetanilide, maintaining the reaction temperature between 0-5°C . This step is critical.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.
-
Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid (a mixture of nitrated isomers) by vacuum filtration, wash with copious amounts of cold water until the washings are neutral, and press as dry as possible.
Protocol 3: Acidic Hydrolysis of Nitrated Intermediate
-
Place the crude nitrated acetanilide mixture into a round-bottom flask.
-
Add a mixture of ethanol and concentrated hydrochloric acid (e.g., a 1:1 mixture).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the mixture by adding a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic (pH 8-9). The free amine product should precipitate.
-
Collect the crude this compound by vacuum filtration, wash with cold water, and dry.
-
Proceed with purification by fractional crystallization.
References
- Patsnap Synapse. (2024). What is the mechanism of Acetamide?
- PrepChem. (n.d.). Synthesis of this compound.
- o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. (n.d.).
- Quora. (2018). Why is nitration done at comparatively low temperatures?
- Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-.
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Dinitroaniline.
- Frontiers in Chemistry. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- YouTube. (2019). mechanism of amide hydrolysis.
- PubMed Central. (2022). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
- YouTube. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism).
- ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline.
- Wikipedia. (n.d.). Nitration.
- Quora. (2017). Why is the meta nitro isomer the main product in the nitration of aniline?
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. quora.com [quora.com]
- 6. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2-Methoxyaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the nitration of 2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the regioselectivity, yield, and safety of your experiments.
Introduction: The Challenge of Selectivity
The nitration of 2-methoxyaniline (o-anisidine) presents a classic chemical challenge. The starting material contains two powerful ortho-, para-directing groups: an amino (-NH₂) group and a methoxy (-OCH₃) group.[1] The amino group is strongly activating, but its basicity leads to protonation in the strongly acidic conditions typical of nitration, forming a deactivating, meta-directing anilinium ion (-NH₃⁺).[1][2] This conflict in directing effects often results in a mixture of isomers, including undesired meta-products, and significant challenges with side reactions like oxidation.
This guide provides strategies to overcome these issues, primarily through the protective chemistry of the amino group, to achieve a predictable and high-yielding synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the nitration of 2-methoxyaniline in a question-and-answer format.
Question 1: My reaction produced a complex mixture of isomers with a high percentage of the meta-nitro product. What went wrong?
Answer: This is a classic outcome of attempting to directly nitrate 2-methoxyaniline with a strong acid mixture (e.g., HNO₃/H₂SO₄).
-
Probable Cause: The highly acidic reaction medium protonates the basic amino group (-NH₂) to form an anilinium ion (-NH₃⁺).[1] The anilinium ion is a powerful electron-withdrawing group, which deactivates the aromatic ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[2] You are therefore observing a competition between the ortho-, para-directing effects of the -OCH₃ group and the meta-directing effect of the newly formed -NH₃⁺ group.
-
Solution: The most robust solution is to protect the amino group before nitration.[3] By converting the amine to an amide (specifically, an acetamide by reacting it with acetic anhydride), you temporarily change its electronic nature. The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less basic and will not be protonated.[3] This allows the directing effects of both the acetamido and methoxy groups to work in concert, primarily directing the nitration to the position para to the acetamido group.
Question 2: My reaction yield is very low, and the crude product is a dark, tarry substance. How can I fix this?
Answer: Low yields and the formation of tarry byproducts are typically indicative of oxidation or runaway reactions.
-
Probable Cause 1: Oxidation: Aniline and its derivatives are highly susceptible to oxidation by nitric acid, especially at elevated temperatures. Direct nitration without a protecting group makes the ring electron-rich and thus more prone to oxidation.[4]
-
Probable Cause 2: Exothermic Reaction: Nitration is a highly exothermic process.[5][6] If the addition of the nitrating agent is too fast or the cooling is insufficient, the reaction temperature can rise uncontrollably. This "thermal runaway" accelerates side reactions, including oxidation and dinitration, leading to decomposition of the starting material and product.[6][7]
-
Solutions:
-
Protect the Amino Group: As detailed in the first troubleshooting point, forming the acetanilide derivative moderates the ring's activation, making it less susceptible to oxidation.[3]
-
Strict Temperature Control: The reaction must be maintained at a low temperature (typically 0-10°C) throughout the addition of the nitrating agent.[8] Use an ice-salt bath for efficient cooling and add the nitrating agent dropwise with vigorous stirring to ensure localized heat dissipates quickly.
-
Controlled Addition: Add the nitrating agent slowly and monitor the internal temperature continuously.
-
Question 3: I've protected my amine as an acetanilide, but I'm still getting a mixture of 4-nitro and 6-nitro isomers. How can I improve the selectivity for the 4-nitro product?
Answer: Achieving high regioselectivity is key. While protection greatly favors the 4-nitro and 6-nitro isomers, several factors can be tuned to maximize the desired 4-nitro product.
-
Probable Cause: The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups both direct to their respective ortho and para positions. The desired 4-nitro isomer is para to the acetamido group and ortho to the methoxy group. The 6-nitro isomer is ortho to both. Steric hindrance plays a crucial role here.
-
Solutions:
-
Solvent Choice: Performing the nitration in a solvent system like acetic acid can influence isomer distribution. A common procedure involves dissolving the protected 2-methoxyacetanilide in acetic acid before the dropwise addition of fuming nitric acid.[8]
-
Steric Hindrance: The acetamido group is bulkier than the methoxy group. This steric bulk naturally disfavors substitution at the adjacent ortho position (the 6-position), thereby increasing the proportion of the para-substituted product (the 4-nitro isomer).[9] Ensuring the protection step has gone to completion is critical.
-
Alternative Nitrating Systems: While mixed acid is common, other systems can offer different selectivity profiles. Using a solid zeolite catalyst has been shown to increase para-selectivity in the nitration of substituted aromatics.[10]
-
Question 4: I'm having difficulty separating the final nitro-2-methoxyaniline isomers. What are the best purification techniques?
Answer: The separation of closely related isomers can be challenging due to their similar physical properties.
-
Probable Cause: The various isomers of nitro-2-methoxyaniline have similar polarities and boiling points, making separation by simple distillation or crystallization difficult.
-
Solutions:
-
Fractional Crystallization: This technique can be effective if there is a significant difference in the solubility of the isomers in a particular solvent. This often requires screening various solvents and solvent mixtures.
-
Column Chromatography: This is generally the most effective method for separating isomers. A silica gel stationary phase with a solvent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) can effectively resolve the different isomers.
-
Selective Precipitation: In some cases, adjusting the pH or using specific reagents can cause one isomer to precipitate as a salt, allowing for separation. For instance, methods have been developed to separate ortho- and para-nitroanilines by treating a solution with an acid to form an insoluble salt of the para isomer.[11]
-
Frequently Asked Questions (FAQs)
Q1: Why is amino group protection so critical for the nitration of anilines? A: The amino group (-NH₂) is a strong activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring via resonance.[1] However, it is also a base. In the strong acidic conditions required for nitration (using HNO₃/H₂SO₄), it gets protonated to form the anilinium ion (-NH₃⁺). This ion is strongly deactivating and meta-directing because the positive charge withdraws electron density from the ring.[2] Protection, typically as an acetamide (-NHCOCH₃), prevents this protonation, preserving the ortho-, para-directing influence while moderating the group's activating strength to prevent oxidation.[3]
Q2: What are the primary safety precautions for conducting nitration reactions? A: Nitration reactions are potentially hazardous and must be treated with extreme caution.[5]
-
Corrosivity: Nitric and sulfuric acids are highly corrosive and can cause severe chemical burns.[4][7][12]
-
Exothermic Nature: The reaction generates significant heat and can lead to thermal runaway and explosions if not properly controlled.[6][7]
-
Oxidizing Hazard: Nitric acid is a strong oxidizer and can react violently with organic materials.[4][13]
-
Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7][12]
-
Engineering Controls: Conduct the reaction in a certified chemical fume hood with the sash at the lowest practical height. Ensure an emergency eyewash and safety shower are immediately accessible.[7][13]
-
Waste Disposal: Nitric acid waste should never be mixed with other waste streams, especially organic solvents.[13] Segregate all nitric acid waste into designated, properly labeled containers.[13]
Q3: How can I monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Spot the reaction mixture on a TLC plate alongside a spot of your starting material (e.g., 2-methoxyacetanilide). Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates the reaction is complete. This prevents running the reaction for too long, which can increase the formation of byproducts.
Q4: What is the mechanism of electrophilic aromatic nitration? A: The reaction proceeds via the standard electrophilic aromatic substitution mechanism.[14]
-
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[15]
-
Electrophilic Attack: The π-electrons of the aromatic ring attack the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[14][15] This is the rate-determining step.
-
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitroaromatic product.[15]
Data Summary & Key Parameters
Table 1: Influence of Amino Group Status on Directing Effects
| Functional Group | Formula | Electronic Effect | Directing Influence | Ring Activation |
| Amino | -NH₂ | Strong Electron-Donating (+R) | Ortho, Para | Strongly Activating |
| Methoxy | -OCH₃ | Strong Electron-Donating (+R) | Ortho, Para | Strongly Activating |
| Anilinium | -NH₃⁺ | Strong Electron-Withdrawing (-I) | Meta | Strongly Deactivating |
| Acetamido | -NHCOCH₃ | Moderate Electron-Donating (+R) | Ortho, Para | Moderately Activating |
Table 2: Comparison of Common Nitration Conditions
| Method | Nitrating Agent | Typical Conditions | Advantages | Disadvantages |
| Direct Nitration (Unprotected) | HNO₃ / H₂SO₄ | 0-10°C | Simple, one step. | Poor regioselectivity, significant meta-product, high risk of oxidation and tar formation.[1][2] |
| Protected Nitration | Fuming HNO₃ in Acetic Acid | 0-10°C | Good regioselectivity for 4-nitro isomer, reduced oxidation, higher yield.[8] | Requires additional protection and deprotection steps. |
| Protected Nitration | HNO₃ / H₂SO₄ | 0-10°C | Strong nitrating conditions, high conversion. | Can lead to some dinitration if not carefully controlled. |
Experimental Workflow & Protocols
The following diagram and protocols outline the recommended three-stage process for achieving a regioselective synthesis of 4-nitro-2-methoxyaniline.
Caption: Workflow for the regioselective nitration of 2-methoxyaniline.
Protocol 1: Protection of 2-Methoxyaniline as 2-Methoxyacetanilide[3]
-
Materials: 2-methoxyaniline, acetic anhydride, glacial acetic acid.
-
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, add 10 g of 2-methoxyaniline.
-
Slowly add 10 mL of glacial acetic acid with stirring.
-
Continue to cool the mixture and slowly add 12 mL of acetic anhydride dropwise. The rate of addition should be controlled to keep the temperature below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
-
The white precipitate of 2-methoxyacetanilide will form. Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral.
-
Dry the product in a vacuum oven. The yield should be nearly quantitative.
-
Protocol 2: Nitration of 2-Methoxyacetanilide[3][16]
-
Materials: 2-methoxyacetanilide, concentrated sulfuric acid (98%), concentrated nitric acid (70%), crushed ice.
-
Procedure:
-
CRITICAL SAFETY STEP: Perform all steps in a fume hood over a secondary containment tray. Ensure an ice bath is ready for emergency cooling.
-
Add 10 g of dry 2-methoxyacetanilide to 20 mL of concentrated sulfuric acid in a flask, stirring until fully dissolved. The dissolution may be slightly exothermic; cool as needed.
-
Cool the flask in an ice-salt bath to 0-5°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 4 mL of concentrated nitric acid to 8 mL of concentrated sulfuric acid. Cool this mixture in an ice bath during preparation.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of acetanilide. CRITICAL: Maintain the internal reaction temperature below 10°C at all times.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor by TLC.
-
Very slowly and carefully, pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The yellow precipitate of 4-nitro-2-methoxyacetanilide will form. Allow the ice to melt completely.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain the purified para-isomer.
-
Protocol 3: Hydrolysis of 4-Nitro-2-methoxyacetanilide[16]
-
Materials: 4-nitro-2-methoxyacetanilide, 70% sulfuric acid or aqueous HCl.
-
Procedure:
-
Place the purified 4-nitro-2-methoxyacetanilide in a round-bottom flask.
-
Add a sufficient amount of 70% sulfuric acid (approx. 10 mL per gram of starting material).
-
Heat the mixture under reflux for 30-60 minutes until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution by slowly adding a base (e.g., concentrated aqueous ammonia or NaOH solution) until the product precipitates. Keep the mixture cool during neutralization.
-
Collect the precipitated 2-methoxy-4-nitroaniline by vacuum filtration.
-
Wash the product with cold water and dry. Further purification can be achieved by recrystallization if necessary.
-
References
- o-Anisidine (2-Methoxyaniline)
- Nitr
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- NITRIC ACID SAFETY. University of Washington Environmental Health & Safety.
- p-Anisidine, 2-nitro-. Organic Syntheses Procedure.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Preparation method of 2-methoxy-4-nitroaniline. (Patent).
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- Electrophilic substitution (case aniline)
- Electrophilic Substitution Reaction of Anilines. BYJU'S.
- Electrophilic arom
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. (Patent CN111704555A).
- Technical Support Center: Optimizing Regioselective Nitr
- Regioselective nitration of aromatic compounds and the reaction products thereof. (Patent US5946638A).
- Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
- Separation of isomeric mixtures of nitroanilines. (Patent US2671110A).
Sources
- 1. byjus.com [byjus.com]
- 2. dishtavostaging.unigoa.ac.in [dishtavostaging.unigoa.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ehs.com [ehs.com]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 11. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 14. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
preventing the formation of 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline
Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and FAQs for preventing the formation of undesired regioisomers, specifically 4-methoxy-3-nitroaniline and 2-methoxy-3/5-nitroaniline , during the synthesis of 4-methoxy-2-nitroaniline and 2-methoxy-4-nitroaniline, respectively.
Section 1: Understanding the Core Problem - The Chemistry of Isomer Formation
Q1: I am trying to nitrate p-anisidine to get 4-methoxy-2-nitroaniline, but I am isolating a significant amount of the 4-methoxy-3-nitroaniline isomer. Why is this happening?
A1: This is a classic issue of competing directing effects in electrophilic aromatic substitution (EAS). The starting material, p-anisidine (4-methoxyaniline), has two powerful activating, ortho, para-directing groups on the aromatic ring: the amino group (-NH₂) and the methoxy group (-OCH₃)[1][2].
-
Amino Group (-NH₂): This is one of the strongest activating groups. It strongly directs incoming electrophiles (like the nitronium ion, NO₂⁺) to its ortho and para positions.
-
Methoxy Group (-OCH₃): This is also a strong activating group that directs ortho and para.
In p-anisidine, the groups are para to each other. The methoxy group directs to positions 2 and 3 (relative to the amino group). The amino group directs to positions 3 and 5. The positions ortho to the powerful amino group (positions 3 and 5) are highly activated. Direct nitration of unprotected p-anisidine often leads to a mixture of isomers and potential oxidation of the aniline ring, as the reaction is difficult to control[2]. The formation of the 3-nitro isomer is a significant competing pathway.
Caption: Competing pathways in the direct nitration of p-anisidine.
Section 2: The Core Strategy - Amide Protection for Ultimate Regiocontrol
Q2: What is the most effective and reliable strategy to prevent the formation of these undesired nitro-isomers?
A2: The most robust and widely adopted strategy is to temporarily "tame" the highly activating amino group through acetylation before performing the nitration[2][3][4][5]. By converting the -NH₂ group into an acetamido group (-NHCOCH₃), you achieve two critical objectives for regiocontrol:
-
Moderation of Reactivity: The acetamido group is still an ortho, para-director, but it is significantly less activating than a free amino group. This is because the lone pair of electrons on the nitrogen atom is delocalized by resonance into the adjacent carbonyl group, making them less available to donate into the aromatic ring. This reduction in reactivity prevents oxidation and makes the nitration step much more controllable[2].
-
Steric Hindrance: The acetamido group is much bulkier than the amino group. This steric bulk physically blocks the positions ortho to it (positions 3 and 5), making it much more difficult for the incoming nitronium ion to attack there. Consequently, the electrophile is overwhelmingly directed to the less hindered position ortho to the methoxy group (position 2)[1].
After the nitration is complete, the protecting acetyl group is easily removed via acid or base hydrolysis to yield the high-purity desired product[3][5][6]. This three-step sequence—protection, nitration, deprotection —is the cornerstone of achieving high regioselectivity.
Section 3: Validated Experimental Protocols
These protocols are designed to maximize the yield and purity of the target isomer by employing the amide protection strategy.
Protocol A: Synthesis of High-Purity 4-Methoxy-2-nitroaniline
This procedure is adapted from established methods for the selective nitration of p-anisidine[3][5].
Step 1: Protection (Acetylation of p-Anisidine)
-
In a suitable flask, dissolve 1 mole of p-anisidine (123.15 g) in a mixture of 300 mL of glacial acetic acid and 220 mL of water.
-
Cool the stirred solution in an ice bath to 0-5 °C.
-
Add 1.1 moles of acetic anhydride (112.3 g, 104 mL) all at once with vigorous stirring. The mixture will quickly solidify into a crystalline mass of 4-methoxyacetanilide as the temperature rises.
-
Gently warm the flask on a steam bath until all the solid material dissolves.
-
Cool the solution with stirring. The protected intermediate, 4-methoxyacetanilide, can be used directly in the next step.
Step 2: Regioselective Nitration
-
Cool the solution from Step 1 to approximately 45 °C, at which point crystals may begin to separate.
-
Place the flask in an ice bath and, with efficient stirring, add 100 mL of concentrated nitric acid (70%) all at once.
-
The temperature will rise rapidly. Use the ice bath to control the exothermic reaction, maintaining the temperature between 60-65 °C for 10 minutes[5]. Critical Step: Poor temperature control here can lead to side products.
-
After 10 minutes, cool the mixture to 25 °C over another 10 minutes.
-
Chill the solution thoroughly in an ice chest or refrigerator overnight to ensure complete crystallization of the product, 4-methoxy-2-nitroacetanilide.
-
Collect the yellow crystals by vacuum filtration, wash with ice-cold water, and press as dry as possible.
Step 3: Deprotection (Hydrolysis)
-
Prepare Claisen's alkali by dissolving 88 g of potassium hydroxide in 63 mL of water, cooling, and then diluting to 250 mL with methanol[5].
-
Combine the crude 4-methoxy-2-nitroacetanilide (approx. 0.75 moles) with 250 mL of cold Claisen's alkali in a beaker.
-
Stir and warm the mixture on a steam bath for 15-20 minutes. The initial solid will liquefy and then re-solidify as the orange-red crystals of 4-methoxy-2-nitroaniline form.
-
After warming, add 1 L of cold water to the mixture and stir until the solid is well-suspended.
-
Collect the product by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry. The expected yield is high, with excellent purity.
Protocol B: Synthesis of High-Purity 2-Methoxy-4-nitroaniline
This procedure leverages the same principles for the selective nitration of o-anisidine[4][6].
Step 1: Protection (Acetylation of o-Anisidine)
-
In a reaction flask, combine 1 mole of 2-methoxyaniline (123.15 g) with 2.5 moles of acetic acid (150 g).
-
Heat the mixture to 115-120 °C and maintain for 6-8 hours. If possible, use a setup to remove the water generated during the reaction (e.g., a Dean-Stark trap) to drive the equilibrium forward[6].
-
The resulting acetic acid solution of 2-methoxyacetanilide can be used directly.
Step 2: Regioselective Nitration
-
Cool the solution from Step 1 to 0-5 °C in an ice-salt bath.
-
With vigorous stirring, slowly add dropwise a pre-chilled mixture of 1.1 moles of fuming nitric acid in acetic acid, ensuring the temperature does not exceed 10 °C[6]. Critical Step: The directing effects of the -NHCOCH₃ and -OCH₃ groups are synergistic, both favoring position 4. Maintaining a low temperature ensures clean conversion.
-
After the addition is complete, stir the mixture at 0-5 °C for another 1-2 hours.
-
Slowly pour the reaction mixture into a large volume of ice water with stirring to precipitate the product.
-
Filter the resulting solid, 2-methoxy-4-nitroacetanilide, and wash with cold water.
Step 3: Deprotection (Hydrolysis)
-
Suspend the crude 2-methoxy-4-nitroacetanilide in water.
-
Add 1.2 moles of sodium hydroxide (48 g) and heat the mixture to 100 °C for 2 hours, or until TLC/HPLC analysis shows the reaction is complete[4].
-
Cool the reaction solution to 0-5 °C to crystallize the product.
-
Filter the bright yellow-orange solid, wash with cold deionized water, and dry to obtain high-purity 2-methoxy-4-nitroaniline.
Section 4: Troubleshooting Guide & FAQs
Q3: I followed the protection protocol, but my HPLC/TLC analysis still shows significant isomer formation. What went wrong?
A3: This outcome typically points to one of two issues:
-
Incomplete Acetylation: If a significant amount of the free anisidine remains before the nitration step, it will react uncontrollably to form the undesired isomers. Before adding the nitrating agent, confirm the complete conversion of the starting material to the acetanilide. A simple TLC can verify this; the acetanilide will have a different Rf value than the anisidine.
-
Harsh Nitration Conditions: Exceeding the recommended temperature during nitration can provide enough energy to overcome the steric hindrance of the acetyl group, leading to the formation of the 3-nitro isomer. Ensure your thermometer is accurate and that your cooling bath is sufficient to handle the exotherm.
Q4: My overall yield is very low. Where could I be losing my product?
A4: Low yield can occur at several stages:
-
Step 1 (Acetylation): Incomplete reaction or mechanical loss during transfer.
-
Step 2 (Nitration): Over-nitration (dinitration) or decomposition/oxidation if the temperature is too high. Ensure slow, controlled addition of the nitrating agent.
-
Step 3 (Hydrolysis): Incomplete hydrolysis will leave you with the nitrated acetanilide intermediate. Ensure sufficient time and temperature for this step. Additionally, the final product has some solubility in mother liquor; ensure thorough cooling before filtration to maximize recovery.
-
Workup: Product can be lost during transfers and washes. Ensure wash solvents are ice-cold to minimize dissolution of the product.
Q5: How can I separate the desired product from the isomeric impurity if it has already formed?
A5: If preventative measures fail, purification is necessary.
-
Recrystallization: This is the most common method. The different isomers often have varying solubilities in common solvents. For example, testing solvent systems like ethanol/water, isopropanol, or toluene may allow for the selective crystallization of the desired product, leaving the impurity in the mother liquor[3][7].
-
Acid-Base Extraction: The basicity of nitroaniline isomers can differ. A careful extraction process involving an acidic solution might selectively protonate and dissolve one isomer over another, although this can be challenging[8].
-
Column Chromatography: For difficult separations or to achieve very high purity, column chromatography using silica gel is highly effective at separating regioisomers[7].
Sources
- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 2. books.rsc.org [books.rsc.org]
- 3. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
- 4. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methoxy-6-nitroaniline
Welcome to the dedicated technical support guide for the purification of 2-Methoxy-6-nitroaniline (CAS: 16554-45-3). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial intermediate in high purity. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles.
Introduction: The Core Challenge of Purifying this compound
This compound is a key building block in organic synthesis. However, its preparation, typically through the nitration of 2-methoxyaniline or related pathways, often yields a mixture of structurally similar positional isomers.[1][2][3] These isomers, such as 2-methoxy-4-nitroaniline and 2-methoxy-5-nitroaniline, possess very similar physicochemical properties, making their separation the primary challenge in achieving high purity. This guide will walk you through strategies to diagnose purity issues and select the most effective purification methodology.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of your target compound is the first step in designing a purification strategy. Key data is summarized below.
Table 1: Physical & Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 16554-45-3 | [4][5][6] |
| Molecular Formula | C₇H₈N₂O₃ | [5][7] |
| Molecular Weight | 168.15 g/mol | [5][7] |
| Appearance | Orange prisms or light yellow to brown solid | [7][8] |
| Melting Point | 76-77 °C (may vary with purity) | [8] |
| Purity (Typical) | ≥95% | [4][7] |
| InChI Key | NDKWDGCTUOOAPF-UHFFFAOYSA-N |[5] |
Q2: What are the primary impurities I should expect in crude this compound?
The impurity profile is highly dependent on the synthetic route. For syntheses involving nitration of 2-methoxyaniline, the most common impurities are other nitro-isomers.
-
Positional Isomers: 2-methoxy-4-nitroaniline and 2-methoxy-5-nitroaniline are the most prevalent process-related impurities.[1][3] Their similar polarity makes them difficult to remove by simple crystallization.
-
Unreacted Starting Material: Residual 2-methoxyaniline (o-anisidine) may be present.
-
Over-nitrated Byproducts: Dinitro-methoxyaniline species can form under harsh nitration conditions.[3]
Q3: What are the recommended storage and handling conditions?
Proper storage and handling are critical for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Handling: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[5] Avoid contact with skin and eyes, and do not breathe dust.[9] Always handle in a chemical fume hood using appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[9][10]
-
Incompatibilities: Avoid strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[9]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Q4: My recrystallized product has a low melting point and appears as an oil or sticky solid. What's the cause?
Probable Cause: This is a classic sign of significant contamination, likely with positional isomers. Isomeric impurities can act as a "eutectic" mixture, depressing the melting point of the bulk material and preventing proper crystal lattice formation.
Solution Strategy:
-
Assess Impurity Profile: Before attempting another recrystallization, analyze your crude material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This will confirm the presence of multiple components.
-
Switch to Chromatography: When significant isomeric impurity is present, recrystallization is often ineffective. Flash column chromatography is the recommended method for separating compounds with similar polarities. Refer to the below for a detailed procedure.
Q5: I have a low yield after performing a recrystallization. How can I improve it?
Probable Cause: Low recovery is typically due to one of two issues: 1) The chosen solvent is too effective, keeping a significant portion of the product dissolved even at low temperatures, or 2) Premature crystallization occurred during hot filtration, leading to product loss.
Solution Strategy:
-
Solvent Optimization: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Experiment with different solvents on a small scale. Isopropyl ether has been reported as an effective solvent.[8] Methanol is often used for related isomers.[11]
Table 2: Relative Solubility of Nitroanilines (General Trend)
Solvent Polarity Expected Solubility Rationale Hexane/Heptane Non-polar Low Good for precipitating the product from a more polar co-solvent. Toluene Moderately Non-polar Moderate Can be effective, but may also dissolve impurities. Isopropyl Ether Low Polarity Moderate Reported to be effective for crystallization.[8] Ethyl Acetate Polar Aprotic High Good for dissolving, often used as a chromatography eluent. | Methanol/Ethanol | Polar Protic | High | Good dissolving power, but may retain product in the mother liquor. |
-
Refine Recrystallization Technique:
-
Use a minimal amount of hot solvent to fully dissolve the crude product. Adding excess solvent will reduce your final yield.
-
To prevent premature crystallization, preheat your filtration funnel and receiving flask.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Q6: My spots are streaking or not separating well on the TLC plate during method development for column chromatography. What should I do?
Probable Cause: Poor TLC separation can result from an incorrect mobile phase, sample overloading, or interaction with the silica gel stationary phase. The amino group on the aniline can sometimes streak on acidic silica.
Solution Strategy:
-
Mobile Phase Adjustment: The goal is to achieve a retention factor (Rf) of ~0.3 for the target compound, with clear separation from impurities.
-
Start with a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 4:1 v/v).
-
If the spots are too low (low Rf), increase the polarity by adding more ethyl acetate.
-
If the spots are too high (high Rf), decrease the polarity by adding more hexane.
-
-
Reduce Streaking: If streaking is observed, it may be due to the basicity of the aniline group. Add a very small amount (~0.5-1%) of a basic modifier like triethylamine (TEA) or a few drops of ammonia to the mobile phase. This deactivates the acidic sites on the silica gel, resulting in sharper spots.
-
Avoid Overloading: Apply a very dilute solution of your sample to the TLC plate. A concentrated spot will lead to poor separation and streaking.
Purification Workflow Diagrams
The following diagrams illustrate the decision-making process for purification and a general workflow for impurity analysis.
Caption: Decision tree for selecting a purification method.
Caption: General workflow for impurity identification and removal.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline. The ideal solvent and volumes should be determined empirically on a small scale first.
-
Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropyl ether[8] or a toluene/hexane mixture). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated powder funnel and filter the hot solution into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum. Determine the melting point and assess purity by TLC or HPLC.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol is designed for separating positional isomers. The mobile phase should be optimized by TLC first to ensure adequate separation (ΔRf > 0.15).
-
Column Packing: Select a column of appropriate size. As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. Pack the column using a slurry method with your chosen mobile phase (e.g., a Hexane:Ethyl Acetate mixture). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method, which generally provides better resolution than loading the sample as a liquid. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. Apply gentle positive pressure (using air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the separation by TLC, spotting every few fractions onto a TLC plate.
-
Analysis and Pooling: Develop the TLC plates to identify which fractions contain your desired product, this compound, free from isomeric impurities. Pool the pure fractions.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
-
Final Analysis: Confirm the purity of the final product using HPLC, melting point, and/or NMR spectroscopy.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Ishii, Y., et al. (1995). Process for preparing nitroaniline derivatives. U.S. Patent No. 5,466,871.
- Lewis, F. D., et al. (2024). Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline. IUCrData, 9(9), x240905.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxy-4-nitroaniline.
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
- ResearchGate. (n.d.). Photograph of 2-methoxy-4-nitroaniline single crystals.
- ResearchGate. (2019). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
- Wikipedia. (2025). 2-Methoxy-4-nitroaniline.
- Bao, Y., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. Journal of Chemical & Engineering Data, 65(5), 2733–2744.
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. 4(10), 1599-1603.
- ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 16554-45-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. prepchem.com [prepchem.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
dealing with colored impurities in 2-Methoxy-6-nitroaniline
Welcome to the technical support resource for 2-Methoxy-6-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common issues related to colored impurities encountered during the synthesis, purification, and handling of this compound. Our focus is on providing practical, mechanistically-grounded solutions to ensure the highest purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
Pure this compound should be a light yellow to brown solid.[1] Significant deviation from this, such as a dark brown, red, or greenish hue, indicates the presence of impurities. The intensity of the color often correlates with the level of contamination.
Q2: Why is my synthesized this compound sample intensely colored?
Colored impurities in nitroaniline derivatives typically arise from several sources:
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, which can form highly colored, conjugated polymeric impurities.[2] This process can be accelerated by exposure to light and air over time.
-
Side-Reaction Products: The synthesis of this compound can produce isomeric byproducts (e.g., 2-methoxy-4-nitroaniline) or related compounds from incomplete reactions or over-nitration.[3][4] Some of these, along with potential nitroso-intermediates, can be highly colored.[5]
-
Residual Starting Materials/Reagents: Lingering reagents or catalysts from the synthesis can contribute to discoloration.
-
Degradation: Thermal instability, especially in the presence of acidic or basic impurities, can lead to the formation of colored degradation products.
Q3: My sample is only slightly darker than expected. Can I use it directly in my next reaction?
This is strongly discouraged. Even minor colored impurities can have significant downstream consequences. These impurities can act as catalysts for degradation, interfere with reaction chemistry, complicate the purification of subsequent steps, and compromise the biological or physical properties of the final compound. For drug development professionals, starting with verifiably pure materials is a critical, non-negotiable step.
Troubleshooting Guide: Decolorization & Purification
This section provides in-depth, actionable guidance for purifying your this compound.
Problem: My crude product is a dark brown, oily solid after synthesis. How do I purify it?
The first and most effective line of defense for both purification and decolorization is recrystallization. This technique leverages differences in solubility between the desired compound and impurities at different temperatures.[6]
Workflow for Removing Colored Impurities
Caption: Troubleshooting decision tree for purifying this compound.
Q4: How do I select the best solvent for recrystallization?
An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] This differential solubility is key to achieving high recovery of pure crystals upon cooling. For this compound, alcohols and non-polar/polar aprotic solvent mixtures are often effective.
Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | 78 | Good general-purpose solvent for nitroanilines. High solubility when hot, lower when cold. |
| Methanol | 65 | Similar to ethanol but more volatile. May result in faster crystal formation, which can sometimes trap impurities. |
| Isopropanol | 82 | Less polar than ethanol; may be more effective if impurities are highly polar. |
| Toluene | 111 | A good choice for less polar compounds. Often used in a solvent/anti-solvent system with hexane or heptane. |
| Ethyl Acetate / Heptane | 77 / 98 | A common mixed-solvent system. Dissolve in minimal hot ethyl acetate, then add heptane (anti-solvent) until cloudy, then cool.[8] |
Experimental Protocol 1: Recrystallization
-
Solvent Selection: Based on small-scale trials, select a suitable solvent (e.g., ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated.[7]
-
Hot Filtration (Optional but Recommended): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Afterwards, place the flask in an ice bath to maximize the yield of crystals.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all residual solvent. Characterize the final product (e.g., by melting point, NMR) to confirm purity.
Q5: My product is still colored after recrystallization. What is the next step?
If recrystallization alone is insufficient, the colored impurities are likely present at a significant concentration and have similar solubility profiles to your product. In this case, treatment with activated carbon is the recommended next step.
Mechanism of Action: Activated carbon possesses an extremely high surface area with a network of fine pores, making it a powerful adsorbent for large, conjugated organic molecules, which are often the source of color.[9][10] It physically traps these impurity molecules, removing them from the solution.[11]
Experimental Protocol 2: Activated Carbon (Charcoal) Treatment
This protocol should be integrated with the recrystallization process.
-
Dissolution: Dissolve the impure this compound in the minimum amount of a suitable hot solvent, as you would for recrystallization.
-
Carbon Addition: Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. Caution: Never add activated carbon to a boiling solution, as this can cause violent bumping.
-
Heating & Adsorption: Gently swirl the mixture and heat it at or near the boiling point for 5-10 minutes. This allows the carbon to adsorb the colored impurities.
-
Removal of Carbon: The most critical step is to remove the fine carbon particles. Perform a hot gravity filtration using a fluted filter paper. This separates the hot, decolorized solution from the carbon, which now holds the impurities.
-
Crystallization: Proceed with the cooling, crystallization, and isolation steps as described in Protocol 1. The resulting filtrate should be significantly less colored, yielding purer crystals upon cooling.
Q6: I've tried both methods, but a stubborn color remains. Are there other options?
For challenging separations where impurities are structurally similar to the product, column chromatography is a powerful alternative. Reversed-phase flash chromatography is often effective at removing persistent colored impurities that co-crystallize with the desired product.[12]
Rationale: Reversed-phase chromatography separates compounds based on polarity differences. A non-polar stationary phase (like C18 silica) is used with a polar mobile phase (e.g., water/methanol or water/acetonitrile). Less polar compounds (often the highly conjugated colored impurities) are retained more strongly on the column, allowing the more polar product to elute first.[12] This provides a different separation mechanism than recrystallization, often successfully resolving the issue.
References
- European Chemicals Agency. (2003). 2-NITROANILINE CAS N°: 88-74-4.
- Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline.
- ResearchGate. (2018). Synthesis technique of 2-methyl-6-nitroaniline.
- Asian Journal of Research in Chemistry. (2015). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- PubChem. (n.d.). 2-Methyl-6-nitroaniline.
- PubChem. (n.d.). 2-Methoxy-N-methyl-6-nitroaniline.
- Google Patents. (2011). EP2280926B1 - Method for eliminating color forming impurities from nitro compounds.
- YouTube. (2021). 312 Synthesis and Color.
- ELGA LabWater. (2025). Activated Carbon | Water Purification Technology.
- Chemviron. (n.d.). Why is Activated Carbon Important for Liquid Chemicals?.
- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications.
- ResearchGate. (2021). Colour of the solution was not changing after hydrothermal synthesis of silver nanoparticle?.
- Reddit. (2017). Is there anyway to predict the colors of compounds/solutions or color changes for all chemical reactions(at least inorganic ones)?.
- Reddit. (2019). The oxidation of nitroaniline is rather... green.
- ResearchGate. (2022). Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications.
- Keiken Engineering. (2021). How activated carbon for the removal of organic matter works.
- PubChem. (n.d.). 3-Nitroaniline.
- A-Prime. (2024). The Science Behind Activated Carbon: How It Works and Why It's Effective.
- ResearchGate. (2019). Why does the color of the extract or the reaction solution change to almost dark red?.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Biotage. (2023). How can I remove color from my reaction product?.
- ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Wikipedia. (n.d.). Activated carbon.
- Wikipedia. (n.d.). Solvent.
- ResearchGate. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. chempanda.com [chempanda.com]
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- 4. researchgate.net [researchgate.net]
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- 10. Activated carbon - Wikipedia [en.wikipedia.org]
- 11. How activated carbon for the removal of organic matter works [keiken-engineering.com]
- 12. biotage.com [biotage.com]
Technical Support Center: A Guide to Improving the Regioselectivity of 2-Methoxy-6-nitroaniline Synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the regioselective synthesis of 2-Methoxy-6-nitroaniline. Poor regioselectivity during the electrophilic nitration of 2-methoxyaniline is a common yet complex problem. This document provides in-depth troubleshooting, scientifically-grounded solutions, and detailed protocols to help you maximize the yield of your target isomer.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the synthesis of this compound.
Q1: Why is the direct nitration of 2-methoxyaniline with standard mixed acid (HNO₃/H₂SO₄) problematic for synthesizing this compound?
A1: Direct nitration of 2-methoxyaniline is notoriously difficult to control for three primary reasons:
-
Competing Directing Effects: The substrate has two activating, ortho, para-directing groups: the amino (-NH₂) and the methoxy (-OCH₃).[1][2] The amino group is a more powerful activating group than the methoxy group.[3][4] This results in a complex mixture of products, with nitration occurring at positions para to the amino group (C4) and para to the methoxy group (C5), which are often the major byproducts.
-
Anilinium Ion Formation: In a strong acidic medium like HNO₃/H₂SO₄, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[5][6][7] This ion is a strongly deactivating, meta-directing group, which can lead to the formation of the 3-nitro and 5-nitro isomers.[7][8]
-
Oxidation: Aniline and its derivatives are highly susceptible to oxidation by nitric acid, leading to the formation of tarry, polymeric byproducts and a significant reduction in yield.[8][9]
Q2: What are the major isomeric byproducts I should expect, and why do they form?
A2: The primary byproducts in the nitration of 2-methoxyaniline are typically 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline.
-
2-Methoxy-4-nitroaniline: Forms because the C4 position is para to the strongly activating amino group. This is often the thermodynamically favored product.
-
2-Methoxy-5-nitroaniline: Forms because the C5 position is para to the methoxy group and meta to the protonated anilinium ion, which can form in acidic conditions. The desired This compound is the result of nitration at a position ortho to both the amino and methoxy groups. While electronically activated, this position is sterically hindered, and its formation often competes unfavorably with the less hindered para positions.
Q3: What is the fundamental principle behind improving regioselectivity for the 6-nitro isomer?
A3: The core principle is to control and manipulate the electronic and steric environment of the 2-methoxyaniline ring. This is achieved by:
-
Moderating the Amino Group: Temporarily converting the highly activating -NH₂ group into a less activating, more sterically bulky group (e.g., an amide). This prevents protonation and alters the group's directing influence.[10][11]
-
Optimizing Reaction Conditions: Avoiding strongly acidic conditions and using alternative nitrating agents that may favor ortho substitution due to their unique reactivity or coordination effects.[12][13]
-
Choosing an Alternative Synthetic Pathway: Circumventing the problematic nitration step entirely by using a starting material where the nitro group is already in the desired position.[14]
Section 2: Troubleshooting Guide: Low Regioselectivity
Issue: My reaction yields a mixture of isomers, primarily the 4-nitro and 5-nitro byproducts, with very little of the desired this compound.
Analysis of the Problem: Competing Pathways
The direct nitration of 2-methoxyaniline is a classic example of competing reaction pathways. The methoxy and amino groups direct the incoming electrophile (NO₂⁺) to the ortho and para positions. Simultaneously, the acidic medium can protonate the amine, creating an anilinium ion that directs to the meta position. This leads to a complex and difficult-to-separate product mixture.
Caption: Competing pathways in the direct nitration of 2-methoxyaniline.
Solution Pathway 1: Protection & Moderation of the Amino Group
The most common and reliable strategy to prevent anilinium ion formation and moderate the powerful directing effect of the amino group is to protect it as an acetamide.[8][10] The resulting N-(2-methoxyphenyl)acetamide is less activated, preventing oxidation, and the bulky acetyl group can sterically hinder the ortho positions, although this effect must be balanced with the goal of achieving ortho-nitration.
Step 1: Acetylation of 2-Methoxyaniline
-
Dissolve 2-methoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Slowly add acetic anhydride (1.1 eq) to the solution while stirring.
-
Heat the mixture to reflux for 1-2 hours. Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.
-
The N-(2-methoxyphenyl)acetamide product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The purity is typically high enough for the next step without further purification.
Step 2: Nitration of N-(2-methoxyphenyl)acetamide
-
Cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add the dried N-(2-methoxyphenyl)acetamide from Step 1 in small portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
-
Separately, prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid in a dropping funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the acetamide solution over 30-60 minutes, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The nitrated products will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. This solid will be a mixture of nitro-isomers, primarily N-(2-methoxy-4-nitrophenyl)acetamide and the desired N-(2-methoxy-6-nitrophenyl)acetamide.
Step 3: Hydrolysis of the Nitro-Acetamides
-
Suspend the mixture of nitrated acetamides from Step 2 in a 70% sulfuric acid solution or a 1:1 mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-2 hours until the solid dissolves and the hydrolysis is complete (monitor by TLC).
-
Cool the solution and carefully neutralize it with a concentrated base (e.g., NaOH or NH₄OH) until it is basic to litmus paper. This must be done in an ice bath as the neutralization is highly exothermic.
-
The nitroaniline isomers will precipitate. Collect the solid by filtration, wash with water, and dry.
-
The final mixture of this compound and its isomers will require separation, typically by column chromatography or fractional crystallization.
Solution Pathway 2: Optimizing Nitrating Conditions
Standard mixed acid is a harsh reagent. Using milder, alternative nitrating agents can significantly improve the regioselectivity by changing the nature of the electrophilic species and the overall reaction environment.[12][13]
| Nitrating System | Typical Substrate | Key Characteristics | Expected Impact on 2-Methoxyaniline | Reference |
| HNO₃ / H₂SO₄ | Aniline, Toluene | Harsh, strong acid. Forms NO₂⁺. Leads to anilinium ion. | Low selectivity, high 4- and 5-nitro content, risk of oxidation. | [5][7] |
| Acyl Nitrate (from HNO₃ + Ac₂O) | Activated Aromatics | Milder than mixed acid. Forms CH₃COONO₂. Less acidic. | Reduced anilinium formation, potentially improved ortho:para ratio. | [15] |
| Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Anilides, Phenols | Acts as a source of NO₂⁺ via coordination. Can favor ortho-nitration through chelation effects. | Potential for significantly increased 6-nitro selectivity. | [16][17][18] |
| tert-Butyl Nitrite (TBN) | N-Alkyl Anilines | Radical mechanism or mild electrophilic source. Acid-free conditions. | Avoids anilinium ion completely. High regioselectivity reported for N-alkylated substrates. | [19] |
This protocol is adapted for N-protected anilines and illustrates the principle. Direct application to unprotected 2-methoxyaniline may require further optimization.
-
Suspend N-(2-methoxyphenyl)acetamide (1.0 eq) in 1,2-dichloroethane.
-
Add pyridine (1.2 eq) followed by copper(II) nitrate trihydrate (1.5 eq).[18]
-
Heat the reaction mixture to 90-110 °C and monitor by TLC.
-
Upon completion, cool the reaction and pour it into ice water.
-
Adjust the pH to ~6 with a mild acid.
-
Extract the product with an organic solvent (e.g., 1,2-dichloroethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can then be hydrolyzed as described in Solution Pathway 1, Step 3.
Section 3: Advanced Strategies for Maximizing Ortho-Selectivity
When standard methods fail to provide the desired purity, more advanced strategies are required. These methods offer higher selectivity but may involve more complex or costly reagents.
Strategy 1: Directed Ortho-Nitration
Recent advances in organic synthesis have led to methods that use a removable directing group to force C-H functionalization at a specific ortho position.[16][20] A directing group (DG), often attached to the nitrogen atom, coordinates with a transition metal catalyst. This brings the catalyst into close proximity with the C6-H bond, activating it for selective nitration.
Caption: Workflow for directed ortho-nitration.
This strategy, while powerful, requires screening of appropriate directing groups (e.g., pyrimidine, ureas) and catalysts (e.g., Pd, Ag, Fe) and is typically employed when high isomeric purity is paramount.[16]
Strategy 2: Alternative Synthetic Routes (Synthesis by Construction)
Often, the most effective way to achieve perfect regioselectivity is to avoid the problematic nitration step entirely. By starting with a precursor that already contains the nitro group at the correct position, the desired product can be constructed with unambiguous regiochemistry.
This route offers an excellent and direct path to this compound, completely bypassing the challenges of regioselective nitration of 2-methoxyaniline.[14]
-
To a stirred solution of 2-amino-3-nitrophenol (1.0 eq) in a suitable solvent like DMF, add potassium carbonate (1.1 eq).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.1 eq) to the mixture.
-
Continue stirring at room temperature for 5-6 hours or until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a solvent like isopropyl ether to yield pure this compound as orange prisms.[14]
Section 4: Summary of Key Recommendations
-
Avoid Direct Nitration: Do not use standard mixed acid (HNO₃/H₂SO₄) on unprotected 2-methoxyaniline. This will invariably lead to a complex mixture of isomers and oxidation byproducts.
-
Protect the Amine: The acetylation of the amino group is the most critical first step in controlling the reaction. This prevents protonation and moderates reactivity.
-
Explore Milder Nitrating Agents: For protected substrates, moving from mixed acid to reagents like metal nitrates (e.g., Cu(NO₃)₂) can significantly enhance the yield of the desired ortho (C6) isomer.
-
Consider an Alternative Route: For the highest possible regioselectivity and purity, the synthesis starting from 2-amino-3-nitrophenol is the most robust and recommended strategy. It eliminates the problematic nitration step entirely.
References
- Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino...
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Khan Academy. (n.d.). Nitration of Aniline.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Brainly.in. (2019). Why is nh2 group of aniline protected before nitration?
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- Testbook. (2025). Nitration of aniline in strong acidic medium also gives m-ni.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- Anjali Devi. (2020). Nitration of aniline. YouTube.
- ResearchGate. (2025). Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents.
- PrepChem.com. (n.d.). Synthesis of this compound.
- ChemTalk. (n.d.). Directing Effects.
- Wikipedia. (n.d.). Electrophilic aromatic directing groups.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- ResearchGate. (n.d.). Ferric nitrate treated ortho-nitration of aniline derivatives.
- Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution.
- askIITians. (2025). Why is nitration of aniline difficult?
- ResearchGate. (n.d.). Methods for the nitration of protected anilines.
- Leah4sci. (2015). Protection of Aniline Derivatives. YouTube.
- Khan Academy India - English. (2022). Nitration of Aniline | Electrophilic Aromatic Substitution Reactions. YouTube.
- ACS Publications. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions. The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- ResearchGate. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition.
- Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics.
- Patsnap. (n.d.). Preparation method of 4-methoxy-2-nitroaniline.
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- 9. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
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effect of temperature on the synthesis of 2-Methoxy-6-nitroaniline
Welcome to the technical support guide for the synthesis of 2-Methoxy-6-nitroaniline. This document provides in-depth, field-proven insights into the critical parameters of this synthesis, with a special focus on the impact of temperature. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of 2-methoxyaniline not recommended?
A: Direct nitration of anilines, including 2-methoxyaniline, using a standard nitrating mixture (concentrated nitric and sulfuric acids) is highly problematic. The amino group (-NH2) is strongly basic and will be protonated in the acidic medium to form an anilinium ion (-NH3+).[1][2] This protonated group is a powerful deactivator and a meta-director, leading to the formation of undesired isomers and significantly reduced yields of the target ortho-nitro product.[3] Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the aniline ring, resulting in tarry, complex mixtures that are difficult to purify.[4]
Q2: What is the purpose of the acetylation step prior to nitration?
A: Acetylation of the amino group to form an acetanilide derivative is a crucial control strategy.[5] The resulting acetamido group (-NHCOCH3) is less basic and less activating than the amino group. This serves two primary purposes:
-
Protection: It protects the amino group from oxidation by the nitrating agents.[5]
-
Directing Effect: The acetamido group is still an ortho, para-director, but its reduced activating strength allows for a more controlled, monosubstitution reaction. Its steric bulk tends to favor nitration at the para position relative to itself, but in the case of 2-methoxyacetanilide, electronic effects from both the methoxy and acetamido groups guide the regioselectivity.
Q3: What is the most critical parameter to control during the nitration step?
A: Temperature is, without question, the most critical parameter. Nitration is a highly exothermic reaction.[6] Failure to maintain a low and stable temperature can lead to a cascade of negative outcomes, including a decrease in regioselectivity (formation of unwanted isomers), an increase in multi-nitrated byproducts, and, most critically, a risk of a runaway reaction, which can cause fire or explosion.[6][7]
Q4: What are the expected byproducts in this synthesis?
A: The primary byproducts are isomers of the desired product. Depending on the level of temperature and reaction control, you may see the formation of 2-methoxy-4-nitroaniline. In cases of poor temperature control, dinitrated products can also be formed. If the initial acetylation step is incomplete, meta-nitrated products arising from the protonated aniline could also be present in trace amounts.
Experimental Workflow Overview
The synthesis of this compound is a multi-step process requiring careful control at each stage. The general workflow is outlined below.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: The Effect of Temperature
This guide addresses common issues encountered during the synthesis, with a focus on temperature-related causes and solutions.
| Problem Observed | Potential Temperature-Related Cause | Recommended Solution & Explanation |
| Low to No Yield of Product | Reaction temperature is too low: The activation energy for the nitration reaction is not being met, leading to a stalled or extremely slow reaction. | Action: Gradually increase the temperature in small increments (e.g., 2-3°C) while carefully monitoring the reaction. Rationale: A modest temperature increase can initiate the reaction without compromising control. A preferred temperature range for nitration of anilides is often between -10°C and 15°C.[8] |
| Product is a Dark, Tarry Mixture | Runaway reaction/temperature spike: The exothermic nitration reaction was not adequately cooled, causing temperatures to rise uncontrollably. This leads to oxidation and polymerization of the aniline derivative.[4] | Action: Ensure robust cooling (ice-salt bath), slow, dropwise addition of the nitrating agent, and vigorous stirring. For larger scales, consider a continuous flow reactor for superior heat exchange.[6] Rationale: Maintaining a consistently low temperature (e.g., 0-5°C) is essential to prevent side reactions.[9][10] |
| Product is Impure (Multiple Spots on TLC/Peaks in GC-MS) | Reaction temperature is too high: Elevated temperatures reduce the regioselectivity of the reaction, leading to the formation of multiple isomers (e.g., 2-methoxy-4-nitroaniline). Multi-nitration can also occur.[11] | Action: Repeat the reaction, strictly maintaining the temperature at the lower end of the optimal range (e.g., 0°C or below). Rationale: Kinetic control of the product distribution is enhanced at lower temperatures, favoring the electronically and sterically preferred isomer.[5] |
| Reaction is Violently Exothermic Upon Addition of Reagents | Inadequate pre-cooling: The reaction vessel and starting materials were not sufficiently cooled before the addition of the nitrating mixture. | Action: Pre-cool the solution of the acetylated starting material to the target temperature (e.g., 0°C) before beginning the dropwise addition of the cold nitrating mixture. Rationale: This ensures the cooling system can manage the heat generated from the very first drop of reagent, preventing an initial, uncontrolled exotherm. |
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting temperature-related issues.
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Researchers should adapt them based on their specific equipment and scale.
Part 1: Acetylation of 2-Methoxyaniline
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxyaniline (1.0 eq).
-
Reagent Addition: Under stirring, add glacial acetic acid (approx. 2.5 eq) followed by the slow, portion-wise addition of acetic anhydride (1.2 eq).[9] An alternative is to use acetic anhydride as the solvent.[10]
-
Heating: Heat the mixture to reflux (approx. 115°C) and maintain for 2-3 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to precipitate the 2-methoxyacetanilide product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in a vacuum oven.
Part 2: Nitration of 2-Methoxyacetanilide
CRITICAL STEP: Maintain temperature control throughout this procedure.
-
Setup: Place the dried 2-methoxyacetanilide (1.0 eq) into a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Add concentrated sulfuric acid slowly, ensuring the temperature does not rise above 20°C. Stir until all the solid has dissolved, then cool the mixture to 0-5°C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.5 eq), keeping the mixture cooled in an ice bath.
-
Addition: Slowly add the nitrating mixture dropwise from the dropping funnel to the stirred solution of 2-methoxyacetanilide. Crucially, maintain the reaction temperature between 0-10°C. [9][10] The addition should take approximately 1-1.5 hours.
-
Reaction: After the addition is complete, allow the mixture to stir at the same temperature for an additional 1-2 hours.
-
Quenching: Very slowly and carefully, pour the reaction mixture over a large amount of crushed ice with vigorous stirring. A yellow solid (the nitrated product) should precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash extensively with cold water to remove residual acid, and dry.
Part 3: Hydrolysis of 2-Methoxy-6-nitroacetanilide
-
Setup: Place the crude nitrated product into a round-bottom flask with a reflux condenser.
-
Hydrolysis: Add a solution of ~70% sulfuric acid (or concentrated HCl).[5][10] Heat the mixture to reflux for 1-2 hours until the deacetylation is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it into ice water.
-
Neutralization: Slowly neutralize the solution with a base (e.g., 10% NaOH solution) until the desired this compound precipitates.[5] The product should appear as orange or yellow crystals.
-
Final Purification: Collect the crude product by filtration, wash with water, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture or isopropyl ether[12]) to obtain the final, pure product.
References
- Synthesis of this compound. PrepChem.com. [Link]
- Process for preparing nitroaniline derivatives.
- Process for nitrating anilides.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Direct nitration of aniline is not possible. Why? Quora. [Link]
- Preparation method of 2-methoxy-4-nitroaniline.
- Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Regioselectivity of Aniline and Toluidine Nitration With HNO3 and H2SO4 in Acetic Acid. Universidade de Lisboa. [Link]
- Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temper
- Nitration of aniline. Chemistry Stack Exchange. [Link]
- Why is nitration of aniline difficult? askIITians. [Link]
- Reactions of Aniline. Chemistry Steps. [Link]
- o-Anisidine (2-Methoxyaniline)
- Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa Repository. [Link]
- A simple question on the nitr
- Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. PubMed. [Link]
- Synthesis technique of 2-methyl-6-nitroaniline.
- Synthesis Technique of 2-Methyl-6-nitroaniline. Semantic Scholar. [Link]
Sources
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- 4. quora.com [quora.com]
- 5. books.rsc.org [books.rsc.org]
- 6. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]
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- 12. prepchem.com [prepchem.com]
Technical Support Center: Alternative Purification Methods for 2-Methoxy-6-nitroaniline
Introduction
Welcome to the technical support guide for the purification of 2-Methoxy-6-nitroaniline. This compound is a vital intermediate in the synthesis of various high-value molecules in the pharmaceutical and dye industries. Achieving high purity is often critical for downstream applications, yet standard column chromatography can be time-consuming, costly, and may not always be the most effective method for removing closely-related impurities.
This guide provides an in-depth exploration of robust, alternative purification strategies, moving beyond a simple listing of steps to explain the underlying chemical principles. We will delve into field-proven methods including Recrystallization, Acid-Base Extraction, and Preparative High-Performance Liquid Chromatography (HPLC). Each section is designed to empower you, the researcher, with the knowledge to not only execute these protocols but also to troubleshoot and adapt them to your specific experimental context.
Critical Safety Advisory
Before proceeding with any experimental work, it is imperative to understand the hazards associated with this compound. This compound is highly toxic and requires stringent safety measures.
-
Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2] May cause damage to organs (specifically the blood) through prolonged or repeated exposure.[1]
-
Handling: Always work within a certified fume hood.[1] Do not inhale the dust or substance mixture.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles conforming to EN166 or OSHA standards, and a lab coat.[2][3]
-
Storage: Store in a tightly closed, dry, and well-ventilated area.[1] The storage area should be locked or accessible only to qualified personnel.[1]
-
Accidental Exposure:
-
Inhalation: Move the person to fresh air immediately. If breathing stops, apply artificial respiration. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Call a physician.[1]
-
Eye Contact: Rinse out with plenty of water and consult an ophthalmologist.[1]
-
Ingestion: Give water to drink (two glasses at most) and seek immediate medical advice.[1][2]
-
Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[1][2][3]
Choosing Your Purification Strategy
The optimal purification method depends on the nature of the impurities, the required final purity, and the scale of your experiment. This decision tree provides a logical starting point for selecting the most appropriate technique.
Caption: Decision tree for selecting a purification method.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired compound and impurities in a given solvent.[4] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution.[4]
Causality Behind the Method: The effectiveness of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but exhibit high solubility at its boiling point. For this compound, which has a polar nature, polar solvents are generally suitable.[5] Studies on similar nitroanilines suggest that aqueous ethanol is an excellent starting point.[6]
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Fails to Crystallize | The solution is not sufficiently saturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration and re-cool.[7] Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[7] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute (M.P. of this compound is 70-73 °C[1]), or the solution is cooling too rapidly. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow for slower cooling. Ensure the solution is not supersaturated when cooling begins. |
| Low Recovery Yield | Too much solvent was used, or the solution was not cooled sufficiently. The compound has significant solubility in the solvent even at low temperatures. | Minimize the amount of hot solvent used for dissolution. Ensure the solution is cooled in an ice bath to maximize precipitation.[7] Consider a different solvent system. |
| Product is Still Impure/Discolored | The chosen solvent does not effectively discriminate between the product and impurities. Colored impurities are co-precipitating. | Perform a second recrystallization. If the product is colored, add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling to remove colored impurities.[6] |
Experimental Protocol: Recrystallization from Aqueous Ethanol
Caption: Workflow for recrystallization.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 80% aqueous ethanol (e.g., 5-10 mL per gram of crude material).[6] Heat the mixture on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is dark, remove it from the heat, add a small spatula tip of activated charcoal, and bring it back to a gentle boil for 2-3 minutes.[6]
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals with a small portion of ice-cold 80% aqueous ethanol to rinse away any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Characterize the final product by melting point and an appropriate analytical technique like HPLC to confirm purity.
Method 2: Acid-Base Extraction
This technique is a cornerstone of liquid-liquid extraction and is exceptionally well-suited for separating basic compounds like amines from neutral or acidic impurities.[8][9] The method exploits the difference in solubility between the neutral amine and its protonated, salt form.[10]
Causality Behind the Method: The lone pair of electrons on the nitrogen atom of the aniline moiety makes this compound basic. By washing an organic solution of the crude material with an aqueous acid (like 1M HCl), the amine is protonated to form an ammonium salt. This ionic salt is highly soluble in the aqueous layer, while neutral or acidic impurities remain in the organic layer.[8][9] The layers are then separated. Subsequently, neutralizing the aqueous layer with a base (like NaOH) deprotonates the ammonium salt, regenerating the neutral, water-insoluble amine, which precipitates or can be extracted back into an organic solvent.[10]
Troubleshooting Acid-Base Extraction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Emulsion Formation at Interface | Agitation during extraction was too vigorous. High concentration of solutes. | Allow the separatory funnel to stand for a period. Gently swirl the funnel instead of shaking. Add a small amount of brine (saturated NaCl solution) to disrupt the emulsion. |
| Low Recovery After Basification | The aqueous layer was not made sufficiently basic. The compound has some solubility in the basic aqueous solution. | Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 10).[9] After basification, perform multiple extractions with a fresh organic solvent (e.g., 3x with dichloromethane or ethyl acetate) to recover all the product.[9] |
| Product Precipitates as Fine Solid | The product is not very soluble in the chosen back-extraction solvent. | If a fine solid forms upon basification that is difficult to extract, isolate it by vacuum filtration instead of back-extraction. Ensure the aqueous solution is cold to minimize solubility. |
Experimental Protocol: Acid-Base Extraction
Caption: Workflow for acid-base extraction.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like dichloromethane or diethyl ether in an Erlenmeyer flask.
-
First Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake gently, venting frequently to release pressure.
-
Separation: Allow the layers to fully separate. The protonated amine salt will be in the aqueous layer. Drain and collect the aqueous layer.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of 1M HCl. Combine this aqueous extract with the first one. The organic layer containing neutral or acidic impurities can now be discarded.
-
Regeneration: Cool the combined aqueous extracts in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the solution is basic (confirm with pH paper, pH > 10).[9] The neutral this compound will precipitate or form an oily layer.
-
Final Extraction: Extract the regenerated amine from the basic aqueous solution using several portions of a fresh organic solvent (e.g., dichloromethane).
-
Drying and Isolation: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Method 3: Preparative HPLC
For instances requiring the highest possible purity (>99.5%) or for the challenging separation of closely related positional isomers, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a high-pressure pump to pass the sample through a column packed with a solid adsorbent material, separating components based on their differential interactions with the stationary and mobile phases.
Causality Behind the Method: For nitroaniline compounds, a reverse-phase (RP) HPLC method is typically effective.[11][12] In this setup, the stationary phase (e.g., a C18 column) is nonpolar, and the mobile phase is a polar solvent mixture, such as acetonitrile and water.[12][13] this compound, being moderately polar, will interact with the nonpolar stationary phase. By carefully tuning the composition of the mobile phase (the gradient), its polarity can be changed over time, allowing for the sequential elution of compounds with very similar structures. More polar impurities will elute earlier, while more nonpolar impurities will be retained longer, enabling precise separation.
Troubleshooting Preparative HPLC
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution | Inappropriate mobile phase composition or gradient. Column is overloaded. Flow rate is too high. | Optimize the gradient profile; a shallower gradient often improves separation. Reduce the amount of sample injected onto the column. Decrease the flow rate to allow more time for equilibrium and separation. |
| High Backpressure | Column frit is clogged with particulate matter. Sample precipitation on the column. | Filter the sample through a 0.45 µm syringe filter before injection.[11] Ensure the sample is fully dissolved in the initial mobile phase to prevent precipitation. If clogged, try back-flushing the column according to the manufacturer's instructions. |
| Broad Peaks | Column degradation. Secondary interactions with the stationary phase. | Use a guard column to protect the main column. Ensure the mobile phase pH is appropriate for the analyte. For amines, adding a small amount of an acid modifier like formic acid to the mobile phase can improve peak shape.[13] |
| Low Recovery | The compound is irreversibly adsorbing to the column or is precipitating. Elution conditions are not strong enough. | Check the solubility of the compound in the mobile phase. Increase the percentage of the stronger organic solvent (e.g., acetonitrile) at the end of the gradient to ensure all product is eluted. |
Experimental Protocol: Preparative Reverse-Phase HPLC
-
System Preparation:
-
Column: A C18 preparative HPLC column is a suitable choice.
-
Mobile Phase A: Deionized water with 0.1% formic acid (for improved peak shape).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Sample Preparation: Dissolve the crude or partially purified this compound in a minimal amount of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile). The concentration should be high, but the material must be fully dissolved. Filter the solution through a 0.45 µm syringe filter to remove any particulates.[11]
-
Method Development (Analytical Scale): First, develop and optimize the separation on a smaller analytical HPLC system to determine the ideal gradient conditions before scaling up. A typical starting point would be a linear gradient from 20% to 80% Acetonitrile over 20-30 minutes.
-
Preparative Run:
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered sample onto the column.
-
Run the optimized gradient program.
-
-
Fraction Collection: Monitor the column eluent using a UV detector (nitroanilines absorb strongly around 254 nm or higher[11]). Collect fractions corresponding to the peak of the desired product.
-
Post-Purification: Combine the pure fractions. Remove the organic solvent (acetonitrile) using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with an organic solvent to recover the final, highly purified solid product.
Frequently Asked Questions (FAQs)
Q1: My crude material contains the isomer 2-Methoxy-4-nitroaniline. Which method is best to separate them? A1: While a carefully optimized recrystallization might remove some of it, preparative HPLC is the most reliable and effective method for separating closely related positional isomers like 2-Methoxy-4-nitroaniline. Their similar physicochemical properties make separation by extraction or simple recrystallization very difficult.
Q2: Can I use a strong base like sodium hydroxide for recrystallization solvent screening? A2: No. While this compound is stable to weak bases, strong bases like NaOH could potentially lead to degradation or side reactions at elevated temperatures. Stick to neutral or weakly acidic/basic organic solvents for recrystallization.
Q3: Why is formic acid added to the mobile phase in the HPLC method? A3: Formic acid acts as an ion-pairing agent. It protonates the basic amine function, which helps to prevent "tailing" of the peak by masking interactions with residual silanol groups on the silica-based stationary phase. This results in sharper, more symmetrical peaks and better resolution.[13]
Q4: After acid-base extraction, my recovered product is wet. How do I dry it? A4: After back-extracting your product into an organic solvent like dichloromethane, you must dry the organic solution before evaporating the solvent. This is done by adding an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), directly to the solution. The agent binds to the water. After a few minutes, you can filter off the drying agent, and the remaining "dry" organic solution can be evaporated to yield the pure, dry product.
References
- Sigma-Aldrich. (2025-01-02).
- SIELC Technologies. Separation of 3-Nitroaniline on Newcrom R1 HPLC column.
- Wikipedia. Acid–base extraction. [Link]
- Fisher Scientific. (2025-12-18).
- Chemistry LibreTexts. (2022-04-07). 4.8: Acid-Base Extraction. [Link]
- Royal Society of Chemistry. (2021-08-25). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]
- ECHEMI.
- University of Toronto. Acid and Base Extraction - Engineering Ideas Clinic. [Link]
- TCI EUROPE N.V. (2025-11-10).
- Thermo Fisher Scientific. (2025-09-17).
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- Chemistry LibreTexts. (2022-06-21). Acid-Base Extraction. [Link]
- Solubility of Things. 2-Methoxy-4-nitroaniline. [Link]
- Google Patents.
- ACS Publications. (2020-01-06). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis.
- ResearchGate. (2020-01-06). 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis | Request PDF. [Link]
- ResearchGate.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- CDC. p-NITROANILINE 5033. [Link]
- NIH. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. [Link]
- Journal of Chemical Education.
- SIELC Technologies. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column. [Link]
- Dutscher.
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
- ResearchGate. (2022-05-19).
- ResearchGate. (2024-07-03).
Sources
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- 2. echemi.com [echemi.com]
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- 5. solubilityofthings.com [solubilityofthings.com]
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- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Impurity Identification in 2-Methoxy-6-nitroaniline by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides in-depth technical and practical answers to common questions encountered during the identification of impurities in 2-Methoxy-6-nitroaniline using mass spectrometry. It is designed to serve as a troubleshooting resource and a framework for robust analytical method development.
Introduction: The Criticality of Impurity Profiling
This compound is a key chemical intermediate in various manufacturing sectors, including pharmaceuticals and dyes. The purity of this compound is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final product. Regulatory bodies, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in new drug substances.[1][2][3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the definitive analytical technique for detecting, identifying, and quantifying these impurities with high sensitivity and specificity.
This support center addresses the practical challenges of this analytical task, moving from foundational knowledge to advanced troubleshooting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the expected mass-to-charge ratio (m/z) for this compound in my mass spectrum?
Answer: The expected m/z depends on the ionization technique used. This compound has a molecular weight of 168.15 g/mol .[4][5]
-
Electrospray Ionization (ESI) in Positive Mode: This is the most common technique for this type of molecule. You should look for the protonated molecule, [M+H]⁺ , at m/z 169.16 . ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule, preserving it from excessive fragmentation and making the molecular ion peak prominent.[6][7][8]
-
Electron Ionization (EI): This "hard" ionization technique bombards the molecule with high-energy electrons, often leading to extensive fragmentation and a weaker molecular ion peak.[9][10] The molecular ion, M⁺˙ , would appear at m/z 168.15 . While useful for structural elucidation via fragmentation patterns, it can be less suitable for initial identification if the molecular ion is not stable.
Data Summary Table:
| Compound | Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ (ESI) | Expected m/z M⁺˙ (EI) |
| This compound | C₇H₈N₂O₃ | 168.15[4][5] | 169.16 | 168.15 |
Q2: What are the most probable impurities I should be looking for?
Answer: Potential impurities are typically related to the synthesis process or degradation.[2][11] A common synthesis route involves the methylation of 2-amino-3-nitrophenol.[12] Based on this and general aniline chemistry, likely impurities include:
-
Starting Materials: Unreacted 2-amino-3-nitrophenol (MW: 154.12 g/mol ) may be present.
-
Isomeric Impurities: Positional isomers such as 2-Methoxy-4-nitroaniline (MW: 168.15 g/mol ) or 4-Methoxy-2-nitroaniline (MW: 168.15 g/mol ) can arise from non-selective reactions.[13][14] These are particularly challenging as they have the same mass as the main compound.
-
Over-Methylated Products: Reaction with excess methyl iodide could lead to N-methylation, forming 2-Methoxy-N-methyl-6-nitroaniline (MW: 182.18 g/mol ).[15]
-
Degradation Products: Anilines can oxidize over time, especially when exposed to air, forming colored polymeric impurities.[16]
Predicted Impurity m/z Values (Positive ESI, [M+H]⁺):
| Potential Impurity | Origin | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| 2-amino-3-nitrophenol | Starting Material | 154.12 | 155.13 |
| 2-Methoxy-4-nitroaniline | Isomer | 168.15[13] | 169.16 |
| 4-Methoxy-2-nitroaniline | Isomer | 168.15 | 169.16 |
| 2-Methoxy-N-methyl-6-nitroaniline | By-product | 182.18[15] | 183.19 |
Q3: How should I configure my LC-MS system for optimal impurity detection?
Answer: A robust LC-MS method is crucial for separating impurities from the main peak and ensuring sensitive detection. Below is a validated starting protocol.
Experimental Protocol: LC-MS Analysis of this compound
-
Sample and Standard Preparation:
-
Prepare a stock solution of your this compound reference standard at 1 mg/mL in methanol.
-
Prepare the sample to be tested at the same concentration.
-
Perform serial dilutions of the stock solution to create calibration standards and to determine the limit of detection (LOD) and limit of quantification (LOQ).
-
-
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size). C18 columns provide excellent retention and separation for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid is a volatile additive that aids in protonation for ESI-MS.[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (This gradient effectively elutes compounds of varying polarity).
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100 - 500. This range covers the parent compound and most expected impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flow (Desolvation): 600 L/Hr.
-
Rationale: The reverse-phase LC method separates compounds based on polarity. Impurities that are more or less polar than this compound will have different retention times, allowing for their detection even if they are isobaric (have the same mass).
Q4: I've detected an unexpected peak. What is the workflow for identifying it?
Answer: Identifying an unknown peak requires a systematic approach. Follow this workflow to gather the necessary evidence for structural elucidation.
Workflow for Unknown Peak Identification
Caption: Workflow for identifying an unknown impurity peak.
Detailed Steps:
-
Verification: First, confirm the peak is real and not a system artifact. Re-inject the sample to check for reproducibility. Then, inject a solvent blank to ensure the peak is not from solvent contamination or carryover from a previous injection.[18][19]
-
Accurate Mass Measurement: Use a high-resolution mass spectrometer (like an Orbitrap or TOF) to determine the accurate mass of the ion to four decimal places (e.g., m/z 183.1921). This precision is critical for calculating the most likely elemental formula.[8][20]
-
Tandem Mass Spectrometry (MS/MS): Isolate the unknown ion and fragment it using collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.[20]
-
Structure Proposal: Use the elemental composition and the fragmentation data to propose a chemical structure. For example, a neutral loss of 15 Da often indicates the loss of a methyl group (–CH₃). A loss of 46 Da could indicate the loss of a nitro group (–NO₂).
-
Confirmation: If possible, confirm the proposed structure by synthesizing or purchasing a reference standard and comparing its retention time and MS/MS spectrum to your unknown.
Q5: How can I distinguish between isomeric impurities (e.g., 2-Methoxy-4-nitroaniline) that have the same m/z?
Answer: This is a common and significant challenge, as isomers have identical masses. The solution lies in combining chromatography and advanced mass spectrometry techniques.
Decision Tree for Isomer Differentiation
Caption: A logical approach to differentiating isomeric impurities.
Methods for Isomer Differentiation:
-
Chromatographic Separation: The primary goal should be to separate the isomers using liquid chromatography.[21] If they co-elute, modify the LC method by changing the gradient, the mobile phase composition, or trying a different column chemistry (e.g., a Phenyl-Hexyl or PFP column that offers different selectivity for aromatic compounds).
-
Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, their fragmentation patterns in an MS/MS experiment can be different.[20][22] The position of the functional groups affects bond stabilities, leading to unique fragment ions or significant differences in the relative intensities of common fragments. Recent statistical frameworks can even use differences in peak intensity to confidently identify isomers.[23][24]
-
Ion Mobility Spectrometry (IMS-MS): If both chromatography and MS/MS fail to provide a distinction, IMS-MS can be employed. This technique separates ions based on their size and shape (collision cross-section) in the gas phase, providing an additional dimension of separation that can often resolve co-eluting, isobaric isomers.[20]
References
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
- LCMS Troubleshooting: 14 Proven Strategies for Labor
- New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Spectroscopy Online. [Link]
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. American Association for Clinical Chemistry (AACC). [Link]
- ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA). [Link]
- Aniline Impurities and Rel
- Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. [Link]
- A Beginner's Guide to Mass Spectrometry: Types of Ioniz
- Synthesis of this compound. PrepChem.com. [Link]
- ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
- How to differentiate any kind of isomers by mass & nmr spectrometry?
- Ionization Methods in Modern Mass Spectrometry. Pharma Focus Europe. [Link]
- LC-MS Troubleshooting. CHROMacademy. [Link]
- Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. Preprints.org. [Link]
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- How to Avoid Problems in LC–MS.
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH). [Link]
- 2-Methoxy-N-methyl-6-nitroaniline.
- Ionization Modes. University of Notre Dame Mass Spectrometry & Proteomics Facility. [Link]
- Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification.
- ANILINE.
- Process for preparing nitroaniline derivatives.
- Aniline. Scribd. [Link]
- aniline impurities. Sciencemadness Discussion Board. [Link]
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- 2-Methoxy-4-nitroaniline.
- Synthesis Technique of 2-Methyl-6-nitroaniline.
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Technical Support Center: Recrystallization of 2-Methoxy-6-nitroaniline
Welcome to the technical support guide for the purification of 2-Methoxy-6-nitroaniline via recrystallization. As a professional in pharmaceutical development and chemical research, you understand that achieving high purity is not merely a procedural step but the cornerstone of reliable downstream applications and regulatory compliance. This guide is structured to move beyond rote instructions, providing you with the causal logic behind each step and empowering you to troubleshoot effectively. We will address the unique challenges presented by substituted nitroanilines and equip you with the expertise to optimize your purification process.
Section 1: Critical Knowledge Base
Before initiating any purification, a foundational understanding of the target compound and the principles of solvent selection is essential. This knowledge forms the basis for logical troubleshooting and method development.
Physicochemical Properties of this compound
Understanding the inherent properties of your compound is the first step in designing a robust recrystallization protocol.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₇H₈N₂O₃ | Indicates the presence of polar groups (-NO₂, -NH₂, -OCH₃) and a nonpolar aromatic ring, suggesting solubility in moderately polar solvents. |
| Molecular Weight | 168.15 g/mol [1] | Used for all stoichiometric and yield calculations. |
| Appearance | Light yellow to brown solid[1] | A significant color change upon recrystallization can be an initial indicator of successful purification from colored impurities. |
| Purity (Typical) | ≥95%[1] | This is a common starting purity for commercial-grade material requiring further purification. |
| CAS Number | 16554-45-3[1][2] | For unambiguous identification and literature searching. |
The Logic of Solvent Selection
The success of any recrystallization hinges on the choice of solvent. The ideal solvent must exhibit a steep solubility curve for this compound; it should be highly soluble at elevated temperatures and poorly soluble at low temperatures.[3][4] This differential solubility is the driving force for crystallization and purification.
Core Principles for Solvent Selection:
-
"Like Dissolves Like": The polarity of the solvent should be comparable to that of the solute.[5] Given the functional groups on this compound, moderately polar solvents are excellent starting points.
-
Boiling Point (BP): The solvent's boiling point should be below the melting point of the compound to prevent "oiling out."[6] The melting point of the related compound 2-Nitroaniline is 70-73 °C, suggesting a solvent with a BP below this range is preferable if the target compound has a similar melting point.[7]
-
Inertness: The solvent must not react with the compound.[4]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying phase.[4][6]
Recommended Solvents for Initial Screening:
| Solvent | Polarity | Boiling Point (°C) | Rationale & Expert Insight |
| Ethanol | Polar Protic | 78 | Often a good starting point for nitroanilines. The hydroxyl group can hydrogen bond with the amine and nitro groups, aiding dissolution at high temperatures. |
| Methanol | Polar Protic | 65 | More polar than ethanol. May be too effective a solvent, potentially reducing yield, but worth testing.[8] |
| Isopropanol | Polar Protic | 82 | Less polar than ethanol. May offer a better solubility differential if ethanol proves too strong. |
| Ethyl Acetate | Polar Aprotic | 77 | A good solvent for moderately polar compounds. Its ester functionality interacts well with the nitro and methoxy groups. |
| Toluene | Nonpolar | 111 | Generally used for less polar compounds, but the aromatic ring may provide good solubility at high temperatures for this molecule.[8] Use with caution due to its high boiling point. |
| Water | Very Polar | 100 | While nitroanilines can be recrystallized from water, solubility is often low, requiring large volumes.[8] Often better as an anti-solvent in a mixed-solvent system. |
graph SolventSelectionLogic { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];A [label="Start: Crude\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Test Small Sample\nin Potential Solvent\n(e.g., Ethanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Insoluble at\nRoom Temp?", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Soluble when\nHeated?", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Crystals Form\nupon Cooling?", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Solvent is Suitable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Reject: Too Soluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Reject: Insoluble", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Reject: Poor Recovery", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B; B -> C [label=" Assess"]; C -> D [label=" Yes"]; C -> G [label=" No"]; D -> E [label=" Yes"]; D -> H [label=" No"]; E -> F [label=" Yes"]; E -> I [label=" No"]; }
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Section 2: Experimental Protocol: A Self-Validating Workflow
This protocol is designed with built-in checks to ensure procedural integrity. Each step's rationale is explained to foster a deeper understanding of the process.
Caption: Standard experimental workflow for recrystallization.
Step 1: Dissolution
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask.
-
Add a small volume of the chosen solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture gently on a hot plate with stirring. Add the solvent in small portions until the solid completely dissolves at the boiling point.
Step 2: Hot Gravity Filtration (Conditional)
-
If insoluble impurities are visible in the hot solution, perform a hot gravity filtration.
-
Pre-heat a second Erlenmeyer flask and a stemless funnel with a small amount of boiling solvent.
-
Place fluted filter paper in the funnel and quickly pour the hot solution through it.
Step 3: Slow Cooling and Crystallization
-
Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.
-
Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
Step 4: Crystal Isolation
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent.
-
Connect the filter flask to a vacuum source and pour the cold crystal slurry into the funnel.
-
Use a spatula to transfer any remaining crystals.
Step 5: Washing
-
With the vacuum still applied, wash the crystals on the filter paper with a minimal amount of ice-cold solvent.
-
Causality: The wash step removes any residual soluble impurities adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product crystals.[5]
-
Step 6: Drying
-
Allow air to be pulled through the crystals on the Büchner funnel for several minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either air-drying or in a vacuum oven at a low temperature.
-
Validation: The success of the purification is validated by measuring the melting point of the dried crystals. A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[10]
-
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.
Caption: Decision tree for troubleshooting common recrystallization issues.
Q1: My compound separated as an oily liquid instead of solid crystals. What went wrong and how can I fix it?
A1: This phenomenon, known as "oiling out," occurs when the solute is ejected from the solution at a temperature above its melting point.[9][11] It is highly detrimental to purification because the oil often traps impurities.
-
Primary Causes:
-
High Solute Concentration: The solution is too supersaturated upon cooling.
-
Rapid Cooling: The solution was cooled too quickly, not allowing time for the ordered process of crystallization to occur.[11][13]
-
Inappropriate Solvent: The boiling point of the solvent is significantly higher than the melting point of your compound.
-
Impurities: The presence of impurities can depress the melting point of the mixture, making oiling out more likely.[11]
-
-
Corrective Actions:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount (1-5% of the total volume) of additional hot solvent to slightly reduce the saturation.
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it inside a larger beaker to slow heat loss.[9]
-
If the problem persists, consider a solvent with a lower boiling point.[13]
-
Q2: I followed the procedure, but my final yield of purified crystals is very low.
A2: A low yield is one of the most common frustrations in recrystallization. The cause is almost always procedural.
-
Primary Causes:
-
Excess Solvent: This is the most frequent error. Using too much solvent during the initial dissolution step will keep a significant portion of your product in the solution (the mother liquor) even after cooling.[5][9][11]
-
Premature Crystallization: If the compound crystallized during a hot filtration step, that product was lost with the insoluble impurities.
-
Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature.
-
Excessive Washing: Using too much solvent (or solvent that was not ice-cold) to wash the crystals on the filter can redissolve a substantial amount of product.[5]
-
-
Corrective Actions:
-
Before filtering, if the yield looks low, you can try boiling off some of the solvent to re-concentrate the solution and then cool it again.[11][13]
-
Always ensure your filtration apparatus is pre-heated for hot filtrations.
-
Always cool the final solution in an ice bath to maximize precipitation.
-
Use only the bare minimum of ice-cold solvent for washing.
-
Q3: The solution has cooled completely, but no crystals have formed at all.
A3: This is typically due to the formation of a stable supersaturated solution. The solution contains more dissolved solute than it should at that temperature, but the kinetic barrier to nucleation (the initial formation of a crystal) has not been overcome.
-
Primary Causes:
-
Too Much Solvent: The solution may simply not be saturated enough for crystals to form.
-
Solution is Too Clean: Sometimes, microscopic nucleation sites (like dust particles) are absent, hindering crystal formation.
-
Compound Characteristics: Some compounds are inherently slow to crystallize.
-
-
Corrective Actions (Inducing Crystallization):
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic imperfections in the glass provide a surface for nucleation.[5][11]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for further crystal growth.[5][11]
-
Reduce Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[11]
-
Patience: In some cases, simply allowing the flask to stand in a cold environment for a longer period (even overnight) is sufficient.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I select a solvent if I have no prior information on the compound? A1: You would perform small-scale solubility tests. Place a small amount of your crude compound (20-30 mg) into several test tubes. Add ~0.5 mL of a different potential solvent to each tube. Observe the solubility at room temperature. If it dissolves, the solvent is likely too good. If it's insoluble, gently heat the tube. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.[3][4] The solvent that demonstrates this property most effectively is your best candidate.
Q2: What is a mixed-solvent recrystallization and when is it necessary? A2: This technique is used when no single solvent has the ideal solubility properties. You use a pair of miscible solvents: one in which the compound is very soluble (the "solvent") and one in which it is very insoluble (the "anti-solvent").[4] The procedure involves dissolving the compound in a minimum of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). A few drops of the "solvent" are then added to redissolve the precipitate, and the solution is cooled slowly. This is a powerful but more complex technique.
Q3: How important is the cooling rate for the final purity of my this compound? A3: It is critically important. The formation of a crystal is an equilibrium process where molecules of the correct compound selectively deposit onto the growing crystal lattice. Slower cooling rates allow this equilibrium to be maintained, giving impurities time to remain in the solution.[9] Rapid cooling, or "crashing out," causes the compound to solidify so quickly that impurities become trapped within the solid, resulting in a less pure final product.[10]
References
- Title: Process for preparing nitroaniline derivatives Source: Google Patents URL
- Title: 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation Source: ResearchG
- Title: 2-Methoxy-5-nitroaniline Source: PubChem URL:[Link]
- Title: A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium Source: Asian Journal of Research in Chemistry URL:[Link]
- Title: 2-Methoxy-4-nitroaniline Solubility in Several Monosolvents: Measurement, Correlation, and Solvent Effect Analysis Source: ResearchG
- Title: 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation Source: Journal of Chemical & Engineering Data - ACS Public
- Title: Reagents & Solvents: Solvents for Recrystallization Source: University of Rochester, Department of Chemistry URL:[Link]
- Title: Synthesis Technique of 2-Methyl-6-nitroaniline Source: Chinese Journal of Energetic M
- Title: Problems with Recrystallisations Source: University of York, Chemistry Teaching Labs URL:[Link]
- Title: Finding the best solvent for recrystallisation student sheet Source: RSC Educ
- Title: 2.1: RECRYSTALLIZATION Source: Chemistry LibreTexts URL:[Link]
- Title: Solvent selection for recrystallization: An undergraduate organic experiment Source: Journal of Chemical Educ
- Title: Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study Source: The Journal of Physical Chemistry A - ACS Public
- Title: Solvent Choice Source: University of York, Chemistry Teaching Labs URL:[Link]
- Title: Recrystallization Source: University of Colorado Boulder, Department of Chemistry URL:[Link]
- Title: Synthesis technique of 2-methyl-6-nitroaniline Source: ResearchG
- Title: Recrystallization Source: University of California, Irvine - Department of Chemistry URL:[Link]
- Title: Solvent effects on the electronic transitions of p-nitroaniline: a QM/EFP study Source: PubMed URL:[Link]
- Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL:[Link]
- Title: Recrystalliz
- Title: 2-Methoxy-4-nitroaniline Source: PubChem URL:[Link]
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- 2. manchesterorganics.com [manchesterorganics.com]
- 3. edu.rsc.org [edu.rsc.org]
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- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methoxy-6-nitroaniline
Welcome to the technical support guide for the synthesis of 2-Methoxy-6-nitroaniline. This document provides field-proven insights and troubleshooting protocols designed for chemistry professionals. Our goal is to move beyond simple procedural lists and explain the causality behind each step, ensuring a robust and reproducible workup.
The successful isolation of this compound, a light yellow to brown crystalline solid, hinges on a well-executed workup procedure.[1] The choice of strategy is intrinsically linked to the synthetic route employed, whether it be the methylation of 2-amino-3-nitrophenol, the selective reduction of 2,6-dinitroanisole, or the nitration of a protected 2-methoxyaniline. Each pathway presents a unique profile of potential impurities, including unreacted starting materials, over-reduced species, or regioisomers, which the workup must effectively address.
Frequently Asked Questions (FAQs)
This section addresses common queries encountered during the post-reaction processing of this compound.
Q1: What is a standard, reliable workup procedure following the synthesis of this compound?
A typical workup involves quenching the reaction, followed by liquid-liquid extraction to isolate the crude product.
-
Reaction Quenching: The first step is to halt the reaction and neutralize any reactive reagents. This is often achieved by pouring the reaction mixture into a larger volume of cold water or ice water.[2] For reactions involving organometallics or strong bases, quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) is a common, milder alternative.[3]
-
Liquid-Liquid Extraction: The product is then extracted from the aqueous mixture into an immiscible organic solvent. Ethyl acetate is a frequently used solvent for this purpose due to its good solvating power for moderately polar compounds like nitroanilines.[4] The extraction should be performed multiple times (e.g., 3x with equal volumes of solvent) to ensure quantitative transfer of the product to the organic phase.
-
Washing & Drying: The combined organic layers are washed sequentially with water and then a saturated brine solution. The brine wash helps to remove residual water from the organic layer, facilitating the subsequent drying step. The organic phase is then dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: After filtering off the drying agent, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
Q2: My isolated product is a persistent orange-brown oil and fails to crystallize. What is the cause and solution?
This is a classic sign of impurities interfering with the crystal lattice formation. The most likely culprits are residual solvents, isomeric byproducts, or starting materials.
-
Trituration: Before resorting to more complex methods, attempt to induce crystallization by trituration. Add a small amount of a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold isopropyl ether or a hexane/ethyl acetate mixture).[4] Stir or sonicate the mixture. This can often wash away impurities and provide the nucleation energy for your product to crystallize.
-
Chromatography: If trituration fails, the product must be purified by column chromatography to remove the impurities.
Q3: What is the recommended final purification method for achieving high purity?
Recrystallization is the most effective method for the final purification of solid this compound. The key is selecting an appropriate solvent system where the compound has high solubility in hot solvent and low solubility in cold solvent.
-
Single Solvent System: Isopropyl ether has been successfully used for recrystallization.[4]
-
Two-Solvent System: Often, a binary solvent system provides better results. Dissolve the crude product in a minimum amount of a hot "good" solvent (e.g., ethanol, ethyl acetate) and then slowly add a "poor" solvent (e.g., water, hexanes) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. This method allows for fine-tuned control over the crystallization process.
Q4: What are the key physical properties to confirm the identity and purity of the final product?
Confirmation should be based on a combination of physical and spectroscopic data.
| Property | Value | Source |
| Appearance | Orange prisms or light yellow to brown solid | [1][4] |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | [1] |
| Melting Point | 76-77 °C | [4] |
A sharp melting point within the literature range is a strong indicator of high purity.
Troubleshooting Guide: Specific Workup Challenges
This section provides a deeper dive into specific issues that may arise and offers targeted solutions based on chemical principles.
Problem: Low or No Yield After Aqueous Workup
-
Causality: The aniline functional group is basic. If the aqueous phase is acidic (pH < ~4), the amine can be protonated to form an ammonium salt (-NH₃⁺). This salt is highly water-soluble and will remain in the aqueous layer, leading to significant yield loss.
-
Preventative Protocol: Before extraction, check the pH of the aqueous layer. If it is acidic, carefully add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is neutral or slightly basic (pH 7-8). This ensures the aniline is in its neutral, organic-soluble form.
-
Corrective Action: If you suspect product loss to an acidic aqueous phase, basify the aqueous layer as described above and re-extract with fresh organic solvent.
Problem: Contamination with Non-polar Starting Material (e.g., 2,6-Dinitroanisole)
-
Context: This issue is common when the synthesis involves the selective reduction of one nitro group on 2,6-dinitroanisole. The starting material is significantly less polar than the product due to the absence of the polar N-H bonds of the amine.
-
Solution: Flash Column Chromatography: This is the most effective method for separation. The polarity difference allows for a straightforward separation.
-
Stationary Phase: Silica gel (standard grade).
-
Mobile Phase: A gradient elution is recommended. Start with a low-polarity solvent system like 95:5 Hexane:Ethyl Acetate. The less polar 2,6-dinitroanisole will elute first. Gradually increase the polarity (e.g., to 80:20 or 70:30 Hexane:Ethyl Acetate) to elute the more polar product, this compound. Monitor the fractions by Thin Layer Chromatography (TLC).
-
Problem: Presence of Isomeric Byproducts (e.g., 2-Methoxy-4-nitroaniline)
-
Context: Nitration reactions on substituted benzene rings are notorious for producing mixtures of regioisomers, which often have very similar physical and chemical properties, making them difficult to separate.[5][6]
-
Solution: High-Performance Purification Techniques:
-
Careful Column Chromatography: Separation may be possible but can be challenging. Use a long column and a shallow solvent gradient to maximize resolution. Experiment with different solvent systems (e.g., Dichloromethane/Methanol or Toluene/Ethyl Acetate) to find one that provides the best separation on TLC.
-
Fractional Recrystallization: If chromatography fails to give complete separation, you can sometimes enrich the desired isomer through repeated recrystallizations. This process is often tedious and can lead to significant material loss but may be effective if the isomers' solubilities are sufficiently different.
-
Problem: Formation of Dark Tar or Emulsion During Extraction
-
Causality: Tarry materials can result from product decomposition or polymerization under harsh pH conditions (strongly acidic or basic). Emulsions are common when the aqueous layer contains dissolved salts or surfactants that stabilize the interface between the two liquid phases.
-
Solution Protocol:
-
For Tar: Pour the reaction mixture onto ice to rapidly dilute and cool it, minimizing side reactions.[2] If tar forms, attempt to dissolve the crude mixture in a strong organic solvent and filter it through a plug of silica gel or celite. This can remove baseline, insoluble impurities before proceeding with a full extraction or chromatography.
-
For Emulsions: Add a saturated brine solution to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components. Gentle swirling of the funnel, rather than vigorous shaking, can also prevent emulsion formation. If an emulsion persists, filtering the entire mixture through a pad of celite can sometimes be effective.
-
Visualized Workflows
General Workup & Purification Workflow
The following diagram illustrates the logical flow from the quenched reaction mixture to the final, purified product.
Caption: Standard laboratory workflow for the isolation and purification of this compound.
References
- PrepChem. (n.d.). Synthesis of this compound.
- Google Patents. (1995).
- ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. [Link]
- PubMed. (2013). Pathways of reductive 2,4-dinitroanisole (DNAN)
- Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. [Link]
- PubMed. (2014). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. [Link]
- Organic Syntheses. (n.d.). o-NITROANILINE. [Link]
- Asian Journal of Research in Chemistry. (2011). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
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- 3. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-Methoxy-6-nitroaniline
Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals. The nitration of activated aromatic systems like 2-methoxyaniline is a notoriously energetic process. This resource provides in-depth troubleshooting guides and FAQs to help you manage the inherent exothermic risks, ensuring both safety and reaction success.
Core Principles of Exothermic Reaction Management
The synthesis of this compound via electrophilic aromatic substitution is a classic, yet challenging, transformation. The core challenge lies in the reaction's exothermic nature. The rate of heat generation (
The key to safety and success is to ensure that at all times:
This is achieved through meticulous control of three primary factors:
-
Rate of Reagent Addition: Controlling the limiting reagent's addition rate directly controls the reaction rate and thus, the rate of heat generation.
-
Efficient Cooling: A robust cooling system is required to dissipate the heat produced by the reaction.
-
Homogeneous Mixing: Effective agitation ensures uniform temperature distribution and prevents the formation of localized "hot spots" where a runaway reaction can initiate.[1]
Troubleshooting Guide: Real-Time Problem Solving
This section is structured in a question-and-answer format to directly address critical issues you may encounter during the experiment.
Issue 1: Uncontrolled Temperature Rise (Runaway Reaction)
Question: My reaction temperature is rising rapidly and is not responding to my cooling system adjustments. What is happening and what are my immediate actions?
Answer: You are likely experiencing the onset of a thermal runaway reaction. This is a critical safety event. The amino and methoxy groups strongly activate the aromatic ring, making the nitration reaction extremely fast and highly exothermic.[2]
Immediate Actions:
-
STOP REAGENT ADDITION: Immediately cease the addition of the nitrating mixture (mixed acid).[3] This is the most critical first step to stop feeding the reaction.
-
MAXIMIZE COOLING: Increase the coolant flow to the reactor jacket to its maximum capacity.[3] If you have a secondary or emergency cooling bath, apply it now.[4]
-
ALERT PERSONNEL: Inform colleagues and your lab supervisor immediately. Prepare for a potential evacuation.
-
PREPARE FOR EMERGENCY QUENCH: If the temperature continues to rise unabated, you must quench the reaction. This is a last resort. The established emergency procedure is to "drown" the reaction by pouring the entire reaction mixture into a large volume of crushed ice and water (at least 10x the reaction volume) in a separate, well-stirred vessel.[3][5]
-
Critical Safety Warning: The dilution of concentrated sulfuric acid with water is itself a highly exothermic process. This emergency quench must be performed with extreme caution and appropriate personal protective equipment (blast shield, heavy-duty gloves, full face shield).[1] It is a hazardous but necessary step to prevent a more dangerous runaway.[3]
-
Logical Troubleshooting Flow for Temperature Excursion
Caption: Emergency response workflow for a temperature excursion.
Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor
Question: I am observing brown or yellowish gas evolving from my reactor. What does this signify?
Answer: The evolution of brown/yellow gas is nitrogen dioxide (NO₂), which indicates that a decomposition reaction is occurring.[3] This is often a result of excessive temperature, localized hot spots, or over-nitration, and it is a strong precursor to a thermal runaway.[3] NO₂ is highly toxic and corrosive.[3]
Immediate Actions:
-
DO NOT INHALE: Ensure the reaction is being conducted in a certified chemical fume hood with the sash at the appropriate height. Do not approach the reactor without appropriate respiratory protection if the fumes are escaping the hood.
-
TREAT AS A RUNAWAY: Follow all steps outlined in Issue 1 immediately. The situation is critical and must be controlled without delay.
Issue 3: Low Yield and Dark, Tarry Product
Question: My final product is a dark, tar-like substance, and my yield is very low after purification. How can I prevent this?
Answer: This outcome is characteristic of side reactions, such as oxidation of the starting material or over-nitration (di- or tri-nitration). The highly activated nature of the 2-methoxyaniline ring makes it particularly susceptible to these pathways, especially if the temperature is not rigorously controlled.[2]
Preventative Measures:
-
Use a Protecting Group: The most robust method to prevent oxidation and control regioselectivity is to temporarily protect the highly activating amino group. Acetylation of 2-methoxyaniline with acetic anhydride to form 2-methoxyacetanilide is a common and effective strategy.[6][7][8] The amide is still an ortho-, para- director but is significantly less activating than the free amine, leading to a much cleaner nitration. The acetyl group is then removed via hydrolysis.[9]
-
Maintain Lower Temperatures: Ensure your cooling bath is sufficiently cold. For this reaction, a starting temperature of -10°C to 0°C is often recommended.[2]
-
Slow and Steady Addition: Add the nitrating agent very slowly (dropwise) into the reaction mixture, not the other way around. This ensures the nitrating agent is the limiting reagent at any given point and prevents its accumulation.[1]
-
Dilution: Running the reaction at a higher dilution can help to moderate the reaction rate and improve heat dissipation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to monitor during the synthesis? A1: The three most critical parameters are:
-
Internal Reaction Temperature: This is the true temperature of your reaction. Do not rely on the bath temperature. Use a calibrated thermocouple or thermometer that is immersed in the reaction mixture.
-
Reagent Addition Rate: Use a dropping funnel or syringe pump for precise, controlled addition of the nitrating agent.
-
Agitation Speed: Ensure the stirring is vigorous and constant to maintain a vortex, which indicates good surface mixing and heat transfer.
Q2: How do I choose the right cooling system for my scale? A2: The choice of cooling depends on the scale and target temperature.
| Cooling Method | Achievable Temperature Range (°C) | Application Notes |
| Ice-Water Bath | 0 to 5 °C | Good for small-scale reactions with moderate exotherms. Ensure a slurry for good contact.[10][11] |
| Ice-Salt Bath (NaCl) | -20 to -10 °C | A common and effective choice for controlling nitrations.[10] |
| Dry Ice-Solvent Bath | -78 °C (Acetone/Isopropanol) | Provides very low temperatures for highly reactive systems. Handle dry ice with cryogenic gloves.[4][10][12] |
| Recirculating Chiller | -40 to 20 °C (Variable) | Offers the most precise and reliable temperature control, especially for larger scale or longer reactions.[4][13] |
Q3: What is the safest way to prepare and add the nitrating agent? A3: The nitrating agent, or "mixed acid," is typically a mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Preparation: Always add the nitric acid slowly to the sulfuric acid , never the other way around. This should be done in a separate flask cooled in an ice bath.[1] The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[14]
-
Addition: The pre-cooled mixed acid should be added dropwise below the surface of the stirred substrate solution to ensure immediate mixing and reaction, preventing accumulation.[2]
Q4: How do I properly quench the reaction at the end of a successful experiment? A4: For a controlled reaction, the standard quenching procedure is to slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[1][5] This serves to dilute the acids, effectively stopping the reaction, and often causes the nitroaromatic product to precipitate, facilitating its isolation by filtration.[5]
Experimental Protocols
Protocol 1: Controlled Nitration via an Acetanilide Intermediate
This protocol prioritizes safety by using an N-acetyl protecting group to moderate the reaction.
-
Protection (Acetylation): In a fume hood, dissolve 2-methoxyaniline in glacial acetic acid. Slowly add acetic anhydride while stirring. Heat the mixture gently (e.g., to 50°C) for 1-2 hours to form N-(2-methoxyphenyl)acetamide. The product can be isolated or used directly in the next step.[9]
-
Preparation of Nitrating Mixture: In a separate flask, cool concentrated sulfuric acid to 0°C in an ice bath. Slowly, drop by drop, add concentrated nitric acid while maintaining the temperature below 10°C.[1]
-
Nitration: Dissolve the N-(2-methoxyphenyl)acetamide from step 1 in a portion of cold, concentrated sulfuric acid. Cool this solution to 0°C.
-
Controlled Addition: Using a pressure-equalizing dropping funnel, add the mixed acid from step 2 to the acetamide solution dropwise. Crucially, monitor the internal temperature and maintain it between 0-5°C throughout the addition. The addition rate should be adjusted to ensure the temperature does not rise above this limit.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours.
-
Work-up (Quenching): Slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.[5]
-
Deprotection (Hydrolysis): The isolated nitro-acetanilide can then be hydrolyzed back to the free amine by heating with aqueous acid (e.g., HCl).[7]
Visual Diagram of a Safe Exothermic Reaction Setup
Caption: Ideal setup for managing exothermic reactions.
References
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF. ResearchGate.
- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor. Google Patents.
- 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447. PubChem.
- Preparation method of 4-methoxy-2-nitroaniline. Eureka | Patsnap.
- Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ACS Publications.
- Controlling temperature of nitration reactions. Google Patents.
- 2-Nitro-4-Methoxyaniline. ResearchGate.
- What are the best tools for cooling chemical reactions?. Asynt.
- Best Practices for Working with Chemical Reactions in the Lab.
- Nitration and aromatic reactivity.
- US5466871A - Process for preparing nitroaniline derivatives. Google Patents.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. ResearchGate.
- Growth and characterization of organic 2-methoxy-4-nitroaniline single crystal for optical applications | Request PDF. ResearchGate.
- p-Anisidine, 2-nitro-. Organic Syntheses Procedure.
- Conducting Reactions Below Room Temperature. Moodle@Units.
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
- Runaway reaction hazards in processing organic nitrocompounds. IChemE.
- Cooling mixtures | Resource. RSC Education.
- Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.
- Nitration, Methods and Mechanisms | Request PDF. ResearchGate.
- 1.4: Heating and Cooling Methods. Chemistry LibreTexts.
- A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. ResearchGate.
- Quenching Reactive Substances. KGROUP.
- Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. ResearchGate.
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Validation & Comparative
A Comparative Analysis of 2-Methoxy-6-nitroaniline and 4-Methoxy-2-nitroaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the isomeric methoxy-nitroanilines serve as critical building blocks. Their utility is dictated by the nuanced interplay of substituent positions on the aniline ring, which profoundly influences their physicochemical properties, reactivity, and spectral characteristics. This guide provides an in-depth, objective comparison of two key isomers: 2-Methoxy-6-nitroaniline and 4-Methoxy-2-nitroaniline, offering field-proven insights and supporting experimental data to inform your research and development endeavors.
Introduction: Structural Isomers with Divergent Properties
This compound (CAS 16554-45-3) and 4-Methoxy-2-nitroaniline (CAS 96-96-8) are constitutional isomers with the molecular formula C₇H₈N₂O₃. While sharing the same constituent atoms, the differential placement of the methoxy (-OCH₃), nitro (-NO₂), and amino (-NH₂) groups on the benzene ring gives rise to distinct electronic and steric environments. These differences manifest in their physical properties, spectral signatures, and chemical reactivity, making the choice of isomer a critical consideration in synthetic design.
4-Methoxy-2-nitroaniline is a widely utilized intermediate in the synthesis of dyes, pigments, and notably, in the pharmaceutical industry for the production of drugs like Omeprazole and Primaquine.[1] Its properties and synthesis are well-documented.
This compound , in contrast, presents a more sterically hindered environment around the amino group, which significantly modulates its properties and reactivity. It is also used in the preparation of various derivatives, including pyrimidine derivatives as FGFR4 inhibitors.
This guide will dissect these differences, providing a comprehensive comparative analysis to aid in the selection and application of the appropriate isomer for your specific research needs.
Physicochemical Properties: A Side-by-Side Comparison
The arrangement of functional groups directly impacts intermolecular forces and molecular symmetry, leading to notable differences in the physical properties of these isomers.
| Property | This compound | 4-Methoxy-2-nitroaniline |
| Molecular Weight | 168.15 g/mol [2] | 168.15 g/mol [1] |
| Appearance | Light yellow to brown solid[2] | Orange to red crystalline powder[3] |
| Melting Point | 76-77 °C[4] | 123-126 °C[3] |
| Boiling Point | 322.1 °C (calculated)[5] | Decomposes before boiling |
| Density | 1.318 g/cm³ (calculated)[5] | No data available |
| Solubility | No specific data found | Slightly soluble in water; soluble in hot methanol.[6] |
| pKa | No experimental data found | Data available in IUPAC Digitized pKa Dataset[7] |
The significantly higher melting point of 4-Methoxy-2-nitroaniline suggests stronger intermolecular forces, potentially due to more effective crystal packing and intermolecular hydrogen bonding between the amino and nitro groups of adjacent molecules. In contrast, the ortho-nitro group in this compound is likely involved in intramolecular hydrogen bonding with the adjacent amino group, which can reduce intermolecular interactions and lower the melting point.
Synthesis and Reactivity: A Tale of Steric Hindrance and Electronic Effects
The synthetic routes to these isomers and their subsequent reactivity are heavily influenced by the steric and electronic interplay of the substituents.
Synthesis Protocols
Synthesis of this compound:
A common laboratory-scale synthesis involves the methylation of 2-amino-3-nitrophenol.[4]
Step-by-Step Methodology:
-
A mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (DMF, 15 ml) is stirred for 30 minutes at room temperature. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.
-
Methyl iodide (7.8 g) is then added to the reaction mixture. The phenoxide ion undergoes nucleophilic substitution with methyl iodide to form the methoxy group.
-
The mixture is stirred for an additional 5 hours at room temperature to ensure the completion of the reaction.
-
Upon completion, water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The organic layer is washed with water to remove any remaining DMF and inorganic salts, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The solvent is removed by distillation to yield crude crystals.
-
Recrystallization from a suitable solvent, such as isopropyl ether, affords purified orange prisms of this compound.[4]
Reactivity Comparison
The key difference in reactivity stems from the steric environment of the amino group.
-
This compound: The amino group is flanked by a methoxy and a nitro group, creating significant steric hindrance. This can impede reactions that require nucleophilic attack by the amino nitrogen, such as acylation or alkylation. The basicity of the amino group is also reduced due to the electron-withdrawing effect of the ortho-nitro group and potential intramolecular hydrogen bonding.
-
4-Methoxy-2-nitroaniline: The amino group is less sterically hindered, with only one ortho substituent (the nitro group). This makes it more accessible for reactions. The methoxy group in the para position is electron-donating through resonance, which can increase the electron density on the ring and potentially influence the basicity of the amino group, although this is counteracted by the ortho-nitro group's electron-withdrawing nature.
Spectral Analysis: Deciphering the Isomeric Signatures
Spectroscopic techniques provide a powerful means to distinguish between these isomers and confirm their identity and purity.
General Experimental Protocols for Spectral Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a solution of the analyte (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Process the spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Alternatively, the attenuated total reflectance (ATR) technique can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the appropriate range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands for the functional groups present, such as N-H stretches of the amino group, C-H stretches of the aromatic ring and methoxy group, N-O stretches of the nitro group, and C-O stretch of the methoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol or methanol).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
Comparative Spectral Interpretation
-
¹H NMR: The aromatic region of the ¹H NMR spectrum will be a key differentiator. For 4-Methoxy-2-nitroaniline, the three aromatic protons will exhibit a distinct splitting pattern. In this compound, the aromatic protons will also show a unique pattern, and the chemical shift of the amino protons may be further downfield due to the stronger intramolecular hydrogen bond with the ortho-nitro group.
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ due to the different positions of the substituents and their electronic effects. The carbon bearing the amino group in this compound may experience a different shielding effect compared to the corresponding carbon in the 4-methoxy isomer due to steric hindrance.
-
IR Spectroscopy: The N-H stretching vibrations of the amino group are particularly informative. In this compound, the strong intramolecular hydrogen bond between the amino and nitro groups is expected to cause a significant shift in the N-H stretching frequencies to lower wavenumbers compared to 4-Methoxy-2-nitroaniline, where such an interaction is weaker or absent. The IR spectrum of 2-methoxy-4-nitroaniline has been studied in detail. [8]
-
UV-Vis Spectroscopy: The position of the λmax is influenced by the extent of conjugation and intramolecular charge transfer. The different substitution patterns will lead to distinct absorption maxima for the two isomers.
Conclusion: Informed Isomer Selection for Targeted Applications
The choice between this compound and 4-Methoxy-2-nitroaniline is a critical decision in synthetic chemistry and drug development, with significant implications for reaction outcomes and the properties of the final product.
4-Methoxy-2-nitroaniline is the more established and accessible isomer, with well-characterized properties and a broad range of applications, particularly in the synthesis of pharmaceuticals and dyes. Its less hindered amino group allows for more straightforward derivatization.
This compound , with its sterically encumbered amino group, offers a different reactivity profile. This steric hindrance can be strategically exploited to achieve selective reactions or to fine-tune the electronic and conformational properties of a target molecule.
This guide has provided a comprehensive comparison of these two isomers, grounded in available experimental data and established chemical principles. By understanding their distinct physicochemical properties, synthetic accessibility, and spectral signatures, researchers can make more informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.
References
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- 8. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Distinguishing 2-Methoxy-6-nitroaniline and Its Isomers: A Comparative Analysis of Analytical Techniques
For researchers and professionals in drug development and chemical synthesis, the precise identification and quantification of isomeric impurities are not merely procedural—they are fundamental to ensuring product safety, efficacy, and regulatory compliance. 2-Methoxy-6-nitroaniline, a key chemical intermediate, is often accompanied by a constellation of its isomers, which can arise during synthesis. These isomers, while possessing the same molecular formula (C₇H₈N₂O₃) and weight (168.15 g/mol ), exhibit distinct physical and chemical properties due to the varied substitution patterns on the benzene ring.[1][2][3] Their effective separation and unambiguous identification are therefore critical analytical challenges.
This guide provides an in-depth comparison of the primary analytical techniques used to distinguish this compound from its common isomers. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights and robust, self-validating protocols.
The Analytical Challenge: Structural Isomers
The primary isomers of concern alongside this compound include those where the methoxy, nitro, and amino groups are rearranged. The subtle differences in their structures, particularly in polarity, steric hindrance, and electronic environments, form the basis for their analytical differentiation.
Caption: Key structural isomers of Methoxy-Nitroaniline.
Chromatographic Techniques: The Power of Separation
Chromatography is the cornerstone of isomer analysis, exploiting subtle differences in their physicochemical properties to achieve physical separation.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC is the preeminent technique for this application. The separation is governed by the differential partitioning of the isomers between a nonpolar stationary phase (typically C18) and a polar mobile phase. Isomers with greater polarity will have less affinity for the stationary phase and thus elute earlier. For methoxy-nitroanilines, which are thermolabile, HPLC is superior to Gas Chromatography as it avoids the need for high temperatures that could cause degradation.[4][5] The choice of a gradient elution is crucial; it allows for the separation of closely eluting isomers while ensuring that more retained compounds are eluted in a reasonable time with good peak shape.
A robust HPLC method is a self-validating system. System suitability tests, including peak symmetry, resolution between critical pairs, and injection repeatability, must be established to guarantee the reliability of each analytical run.
Experimental Protocol: Validated RP-HPLC Method [6]
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare individual isomer standards at 0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Accurately weigh and dissolve the sample mixture in the same diluent to a final concentration of approximately 1.0 mg/mL.
-
Data Presentation: Expected Elution Order & Retention Times
| Compound | Expected Retention Time (min) | Rationale for Elution Order |
| 3-Methoxy-2-nitroaniline | ~12.5 | Higher polarity due to exposed functional groups leads to earlier elution. |
| 4-Methoxy-2-nitroaniline | ~14.2 | Intermediate polarity.[2][7] |
| This compound | ~15.8 | Steric hindrance around the amino group can reduce interaction with the stationary phase compared to the 2,4-isomer. |
| 2-Methoxy-4-nitroaniline | ~17.1 | Lower relative polarity compared to the above isomers.[8][9] |
| 2-Methoxy-5-nitroaniline | ~18.5 | Generally the least polar of the common isomers, leading to stronger retention.[1] |
Note: These retention times are illustrative and will vary based on the specific HPLC system, column batch, and mobile phase preparation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: While HPLC is often preferred, GC-MS is a powerful alternative, particularly for identifying volatile or semi-volatile impurities that may not be captured by the HPLC method.[10] The key to success is a capillary column with a phase that can differentiate based on both polarity and boiling point differences. The mass spectrometer adds a critical layer of identification, confirming the molecular weight (m/z 168) and providing fragmentation patterns that can help distinguish isomers, although these patterns are often very similar.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: AT-210 or similar mid-polarity capillary column (30 m x 0.53 mm ID, 1.0 µm film thickness).[11]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol or dichloromethane.
Spectroscopic Techniques: The Key to Unambiguous Identification
While chromatography separates, spectroscopy identifies. For definitive structural confirmation, these techniques are indispensable.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful technique for absolute structure elucidation of isomers. Each isomer presents a unique electronic environment for its aromatic protons, resulting in a distinct "fingerprint" of chemical shifts (δ) and coupling constants (J). The substitution pattern dictates which protons are adjacent, leading to predictable splitting patterns (singlets, doublets, triplets). For example, adjacent protons will split each other's signals (a doublet for one neighbor, a triplet for two, etc.), and the magnitude of the coupling constant reveals their spatial relationship (ortho, meta, or para).
Data Presentation: Characteristic ¹H NMR Aromatic Region Signals (in CDCl₃)
| Compound | Proton Positions & Expected Signals (δ, ppm) |
| This compound | H-3: ~6.8 (d), H-4: ~7.2 (t), H-5: ~6.5 (d) |
| 3-Methoxy-2-nitroaniline | H-4: ~7.4 (d), H-5: ~6.9 (t), H-6: ~7.1 (d) |
| 4-Methoxy-2-nitroaniline | H-3: ~7.8 (d), H-5: ~6.3 (dd), H-6: ~6.8 (d) |
| 2-Methoxy-4-nitroaniline | H-3: ~6.9 (d), H-5: ~7.9 (dd), H-6: ~7.7 (d)[12] |
| 2-Methoxy-5-nitroaniline | H-3: ~7.6 (d), H-4: ~6.8 (dd), H-6: ~7.1 (d)[13] |
Note: Chemical shifts are approximate. The key is the unique pattern of shifts and coupling for each isomer.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR provides information about the functional groups present.[14] While all isomers will exhibit characteristic peaks for N-H stretches (~3300-3500 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1500-1550 and 1330-1370 cm⁻¹), and C-O stretches (~1200-1250 cm⁻¹), the true distinguishing power lies in the fingerprint region (below 1500 cm⁻¹).[15] The C-H out-of-plane bending vibrations are highly sensitive to the substitution pattern on the aromatic ring, providing a unique fingerprint for each isomer. For example, this compound will exhibit intramolecular hydrogen bonding between the amino and nitro groups, which can cause a shift in the N-H and N=O stretching frequencies compared to other isomers.
Data Presentation: Key Distinguishing FTIR Frequencies (cm⁻¹)
| Functional Group | This compound | Other Isomers (General Range) | Mechanistic Rationale |
| N-H Stretch | Lower frequency (e.g., 3350, 3470) | Higher frequency (e.g., 3380, 3490) | Intramolecular H-bonding weakens the N-H bond. |
| NO₂ Asymmetric Stretch | Lower frequency (e.g., 1510) | Higher frequency (e.g., 1530) | H-bonding also influences the nitro group's vibration. |
| C-H Out-of-Plane Bending | Unique Pattern | Different Unique Patterns | Directly corresponds to the number and position of adjacent hydrogens on the ring. |
The Definitive Analytical Workflow: A Hybrid Approach
For absolute confidence, particularly in a regulatory environment, a single technique is insufficient. A hybrid workflow combining the separation power of HPLC with the identification capabilities of MS and NMR provides a self-validating, authoritative system.
Caption: A robust workflow combining separation and spectroscopic identification.
Conclusion: Selecting the Right Tool for the Task
The choice of analytical technique depends on the specific goal. For routine quality control and purity assessment, a validated HPLC method is the industry standard, offering excellent resolution and quantitative accuracy. For rapid screening and analysis of volatile byproducts, GC-MS is a valuable complementary tool. When unambiguous structural confirmation of an unknown impurity or a reference standard is required, ¹H NMR is the definitive technique. Finally, FTIR serves as a quick, cost-effective method for raw material identification and for flagging potential intramolecular interactions.
By integrating these techniques into a logical workflow, researchers and drug development professionals can confidently distinguish this compound from its isomers, ensuring the integrity and safety of their materials.
References
- Ask AI. (2023, August 23). DISCUSS IR SPECTROSCOPY OF 3-NITROANILINE. The Internet.
- ResearchGate. (2025, August 9).
- ChemicalBook. 4-Nitroaniline(100-01-6) IR Spectrum.
- ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Chegg.com. (2021, March 8). Solved Record the IR spectrum of p-nitroaniline?.
- Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- PubChem. 2-Methoxy-5-nitroaniline | C7H8N2O3 | CID 7447.
- PubChem. 4-Methoxy-2-nitroaniline | C7H8N2O3 | CID 66793.
- SIELC Technologies. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column.
- Santa Cruz Biotechnology. 4-Methoxy-2-nitroaniline | CAS 96-96-8.
- National Institute of Standards and Technology. o-Nitroaniline - the NIST WebBook.
- SIELC Technologies. Separation of 2-Methyl-6-nitroaniline on Newcrom R1 HPLC column.
- ChemicalBook. 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum.
- ResearchGate. (2025, March 4). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline)
- PubChem. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337.
- Sigma-Aldrich. This compound.
- Wikipedia. (2023). 2-Methoxy-4-nitroaniline.
- LCGC International.
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- ResearchGate. FTIR spectrum of 2-methoxy-4-nitroaniline.
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- Scribd. Experiment 4:: TLC and HPLC of Nitroanilines.
- Thermo Fisher Scientific.
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A Senior Application Scientist's Guide to the Structural Validation of Synthesized 2-Methoxy-6-nitroaniline
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of 2-Methoxy-6-nitroaniline (C₇H₈N₂O₃), a key intermediate in various synthetic pathways. We will explore the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, while also considering potential isomeric impurities that may arise during synthesis.
The Imperative of Structural Integrity
Synthetic Pathway and Potential Impurities
A common synthetic route to this compound involves the methylation of 2-amino-3-nitrophenol. In this reaction, the hydroxyl group of 2-amino-3-nitrophenol is converted to a methoxy group using a methylating agent.
However, side reactions can lead to the formation of various isomers, with the most probable being 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline, arising from different starting materials or rearrangement reactions. Incomplete reactions could also leave residual 2-amino-3-nitrophenol in the final product. Another potential synthetic route involves the direct amination of an aromatic nitro compound, which can also yield a mixture of isomers.[1] Therefore, our analytical strategy must be able to distinguish the target molecule from these potential contaminants.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique is sufficient for the complete structural validation of a novel compound. A combination of spectroscopic and analytical methods provides a comprehensive and self-validating system. The following sections detail the experimental protocols and expected data for the primary techniques used to characterize this compound.
dot graph ERD { graph [label="Experimental Workflow for Structural Validation", labelloc=t, fontsize=20, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; rankdir=LR;
} .
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the structure of organic molecules. They provide detailed information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 16-64), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled experiment is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard like tetramethylsilane (TMS).
Expected NMR Data for this compound and Its Isomers
The key to distinguishing this compound from its isomers lies in the distinct chemical shifts and splitting patterns of the aromatic protons and the number of unique carbon signals.
| Compound | Expected ¹H NMR Signals (Aromatic Region) | Expected Number of Unique ¹³C Signals |
| This compound | Three distinct aromatic protons with specific splitting patterns (a triplet and two doublets). | 7 |
| 2-Methoxy-4-nitroaniline[2] | Three distinct aromatic protons with different chemical shifts and coupling constants compared to the target. | 7 |
| 2-Methoxy-5-nitroaniline[3] | Three distinct aromatic protons with a different substitution pattern leading to unique chemical shifts and coupling. | 7 |
| 4-Methoxy-2-nitroaniline | Three distinct aromatic protons with a characteristic set of chemical shifts and coupling constants. | 7 |
Note: The exact chemical shifts are dependent on the solvent used.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR
-
Sample Preparation: For a solid sample like this compound, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet is taken first and automatically subtracted from the sample spectrum.
Expected FTIR Data
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. The presence and position of these bands can help confirm the structure and distinguish it from isomers.
| Functional Group | Expected Absorption Range (cm⁻¹) | Specific Observations for this compound |
| N-H (amine) | 3300-3500 | Two bands for the primary amine (symmetric and asymmetric stretching). |
| C-H (aromatic) | 3000-3100 | Sharp, medium intensity bands. |
| C-H (methyl) | 2850-2960 | Sharp bands from the methoxy group. |
| C=C (aromatic) | 1450-1600 | Multiple sharp bands. |
| N=O (nitro) | 1500-1550 (asymmetric) and 1300-1350 (symmetric) | Strong absorption bands, characteristic of the nitro group. |
| C-O (ether) | 1000-1300 | A strong band corresponding to the C-O stretch of the methoxy group. |
| C-N (amine) | 1250-1350 | A band in the fingerprint region. |
The exact positions of the aromatic C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) can be particularly useful in distinguishing between substitution patterns on the benzene ring. For instance, the FTIR spectrum of 2-methoxy-4-nitroaniline will show a different pattern in this region.[4]
dot graph ERD { graph [label="Data Interpretation Logic", labelloc=t, fontsize=20, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial"]; rankdir=TB;
} .
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum also provides valuable structural information.
Experimental Protocol: HRMS
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate molecular ions with minimal fragmentation.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
Expected Mass Spectrometry Data
For this compound (C₇H₈N₂O₃), the expected monoisotopic mass is 168.0535 g/mol .[5] HRMS should confirm this mass with high precision (typically within 5 ppm). The fragmentation pattern will be influenced by the positions of the methoxy, nitro, and amino groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The fragmentation pattern of this compound will differ from its isomers due to the different steric and electronic environments of the substituents.
Elemental Analysis: Confirming the Empirical Formula
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and oxygen) in a compound. This data is used to confirm the empirical formula.
Experimental Protocol: Elemental Analysis
A small, accurately weighed amount of the highly purified sample is combusted in a specialized elemental analyzer. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified.
Expected Elemental Analysis Data
For a compound with the formula C₇H₈N₂O₃, the theoretical elemental composition is:
-
Carbon (C): 50.00%
-
Hydrogen (H): 4.80%
-
Nitrogen (N): 16.66%
-
Oxygen (O): 28.54%
The experimentally determined values should be within ±0.4% of the theoretical values to be considered a good match.
Comparative Data Summary
The following table summarizes the key distinguishing features for the structural validation of this compound against its potential isomers.
| Analytical Technique | This compound (Target) | 2-Methoxy-4-nitroaniline (Isomer)[2][4][6] | 2-Methoxy-5-nitroaniline (Isomer)[3] |
| ¹H NMR | Unique set of three aromatic proton signals. | Different chemical shifts and coupling constants for the three aromatic protons. | A distinct set of chemical shifts and coupling constants for the aromatic protons. |
| ¹³C NMR | 7 unique carbon signals with specific chemical shifts. | 7 unique carbon signals with different chemical shifts. | 7 unique carbon signals with different chemical shifts. |
| FTIR | Characteristic N-H, N=O, C-O, and aromatic C-H bending frequencies. | Different pattern of aromatic C-H bending vibrations in the fingerprint region. | Different pattern of aromatic C-H bending vibrations in the fingerprint region. |
| Mass Spec (HRMS) | Accurate mass of 168.0535 and a unique fragmentation pattern. | Same accurate mass, but a different fragmentation pattern. | Same accurate mass, but a different fragmentation pattern. |
| Elemental Analysis | C: 50.00%, H: 4.80%, N: 16.66% | C: 50.00%, H: 4.80%, N: 16.66% | C: 50.00%, H: 4.80%, N: 16.66% |
Conclusion
The structural validation of a synthesized compound like this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed structural information from NMR, the functional group identification from FTIR, the molecular weight and fragmentation data from mass spectrometry, and the elemental composition from elemental analysis, researchers can confidently and unambiguously confirm the structure of their target molecule. This comprehensive validation is not merely a procedural step but a fundamental requirement for the integrity and reproducibility of scientific research and drug development.
References
- PubChem. (n.d.). 2-Methoxy-5-nitroaniline. National Center for Biotechnology Information.
- PubChem. (n.d.). 2-Methoxy-4-nitroaniline. National Center for Biotechnology Information.
- [Reference for a detailed synthetic protocol, if a specific one was used and cited]
- [Reference for general NMR protocols, e.g., a textbook or methodology paper]
- [Reference for general FTIR protocols, e.g., a textbook or methodology paper]
- ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline.
- [Reference for general Mass Spectrometry protocols]
- [Reference for general Elemental Analysis protocols]
- [Additional references as needed]
- [Additional references as needed]
- [Additional references as needed]
- Asian Journal of Research in Chemistry. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
- The Royal Society of Chemistry. (2015). Electronic Supplementary Information.
- PubChem. (n.d.). 2-Nitroaniline. National Center for Biotechnology Information.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944).
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
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- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Methoxy-6-nitroaniline
Introduction
2-Methoxy-6-nitroaniline is a valuable substituted aniline that serves as a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, dyes, and pigments. The specific arrangement of the methoxy, nitro, and amino groups on the aromatic ring imparts unique chemical properties that are leveraged in the development of complex molecular architectures. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of two distinct and viable synthetic pathways to this compound. Each route is analyzed based on its chemical strategy, experimental protocol, and overall efficiency. By presenting a side-by-side comparison, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic route for their specific research and development goals.
Synthetic Route 1: Direct Methylation of 2-Amino-3-nitrophenol
This synthetic approach represents a direct and efficient pathway to the target molecule, proceeding via a Williamson ether synthesis. The reaction involves the methylation of the hydroxyl group of 2-amino-3-nitrophenol.
Reaction Mechanism and Rationale
The synthesis hinges on the nucleophilic attack of the phenoxide ion, formed by the deprotonation of the hydroxyl group of 2-amino-3-nitrophenol by a base, on an electrophilic methylating agent. Potassium carbonate serves as a suitable base to deprotonate the phenolic hydroxyl group, which is more acidic than the amino group. Methyl iodide is an excellent electrophile for this SN2 reaction due to the good leaving group ability of iodide. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the reaction by solvating the potassium cation, thereby increasing the nucleophilicity of the phenoxide.
Experimental Protocol
A detailed experimental procedure for this route has been reported with high efficiency[1].
Materials:
-
2-Amino-3-nitrophenol (7.7 g, 50 mmol)
-
Potassium carbonate (7.6 g, 55 mmol)
-
Methyl iodide (7.8 g, 55 mmol)
-
N,N-Dimethylformamide (DMF, 15 ml)
-
Ethyl acetate
-
Water
-
Isopropyl ether
Procedure:
-
A mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in DMF (15 ml) is stirred for 30 minutes at room temperature.
-
Methyl iodide (7.8 g) is then added to the mixture.
-
The reaction mixture is stirred for an additional 5 hours at room temperature.
-
Upon completion, water is added to the reaction mixture, and it is extracted with ethyl acetate.
-
The organic layer is washed with water and then dried.
-
The solvent is removed by distillation to yield the crude product.
-
Recrystallization from isopropyl ether affords this compound as orange prisms (6.9 g).
Synthetic Route 2: Nitration of o-Anisidine via Amine Protection
This classical multi-step approach involves the protection of the highly activating amino group of o-anisidine (2-methoxyaniline) before the electrophilic nitration of the aromatic ring, followed by deprotection. This strategy is necessary to control the regioselectivity and prevent unwanted oxidation of the starting material under the harsh nitrating conditions.
Reaction Mechanism and Rationale
Direct nitration of o-anisidine is challenging because the amino group is highly susceptible to oxidation and protonation under the strongly acidic conditions of nitration[2]. The resulting anilinium ion is a meta-director, which would lead to the incorrect isomer. To overcome this, the amino group is first protected as an acetamide by reacting o-anisidine with acetic anhydride or acetic acid[3]. The resulting 2-methoxyacetanilide is then subjected to nitration.
The acetamido group is still an activating, ortho-, para-director, as is the methoxy group. The steric hindrance from the methoxy group and the acetamido group at positions 1 and 2, respectively, directs the incoming nitronium ion (NO₂⁺) primarily to the positions para to each group. This results in a mixture of isomers, predominantly 2-methoxy-4-nitroacetanilide and the desired 2-methoxy-6-nitroacetanilide. The final step is the hydrolysis of the acetamido group back to an amino group under acidic or basic conditions to yield the nitroaniline isomers[4][5], which then require separation.
Experimental Protocol
The following is a representative three-step procedure adapted from general methods for the nitration of substituted anilines[3][4][6][7].
Part A: Acetylation of o-Anisidine
-
In a suitable reaction flask, dissolve o-anisidine (12.3 g, 0.1 mol) in glacial acetic acid (25 ml).
-
Slowly add acetic anhydride (11.2 g, 0.11 mol) while stirring.
-
Heat the mixture at reflux for 1 hour to ensure complete acetylation.
-
Cool the reaction mixture and pour it into ice water to precipitate the 2-methoxyacetanilide product.
-
Filter the solid, wash with water, and dry.
Part B: Nitration of 2-Methoxyacetanilide
-
In a flask, dissolve the dried 2-methoxyacetanilide from the previous step in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional hour at low temperature.
-
Pour the reaction mixture over crushed ice to precipitate the mixture of nitroacetanilide isomers.
-
Filter the solid, wash thoroughly with cold water, and dry.
Part C: Hydrolysis of the Nitroacetanilide Mixture
-
Reflux the mixture of nitroacetanilide isomers in an aqueous solution of sulfuric acid (e.g., 70%) for 1-2 hours until the hydrolysis is complete[5][8].
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the nitroaniline isomers.
-
Filter the solid product, wash with water, and dry.
-
The mixture of this compound and 2-methoxy-4-nitroaniline must then be separated, typically by fractional crystallization or column chromatography.
Quantitative Performance Comparison
| Parameter | Route 1: Methylation | Route 2: Nitration of o-Anisidine |
| Starting Material | 2-Amino-3-nitrophenol | o-Anisidine |
| Number of Steps | 1 | 3 (Protection, Nitration, Deprotection) |
| Reported Yield | 82%[1] | ~50-60% for the desired isomer (estimated based on related compounds)[6][7] |
| Reagents | Methyl iodide, K₂CO₃, DMF | Acetic anhydride, HNO₃, H₂SO₄ |
| Selectivity | High (methylation of the more acidic phenolic -OH) | Moderate to Low (formation of isomeric products) |
| Purification | Recrystallization | Isomer separation required (e.g., chromatography) |
| Scalability | Good | Moderate (temperature control during nitration is critical) |
| Safety Concerns | Methyl iodide is toxic and a suspected carcinogen. | Use of concentrated nitric and sulfuric acids requires caution. Nitration reactions are highly exothermic. |
Visualization of Synthetic Workflows
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Caption: Generalized reaction pathways for the synthesis of this compound.
Conclusion and Recommendation
Both synthetic routes present viable options for the preparation of this compound. However, they differ significantly in their efficiency, complexity, and selectivity.
Route 1 (Methylation) is a highly attractive option due to its single-step nature, high reported yield, and straightforward purification. This makes it an ideal choice for laboratory-scale synthesis and potentially for larger-scale production, provided the starting material, 2-amino-3-nitrophenol, is readily available and cost-effective.
Route 2 (Nitration) , while employing common and inexpensive reagents, is a more laborious process involving three distinct chemical transformations. The primary drawback of this route is the formation of isomeric byproducts, which necessitates a challenging purification step and ultimately lowers the overall yield of the desired this compound. This route may be considered when 2-amino-3-nitrophenol is not accessible, but researchers should be prepared for a more involved experimental procedure and lower overall efficiency.
For researchers prioritizing efficiency, yield, and ease of execution, the direct methylation of 2-amino-3-nitrophenol is the superior and recommended synthetic strategy.
References
- PrepChem.com. Synthesis of this compound.
- Scribd. The Nitration of Acetanilide.
- QI Lei, PANG Si-ping, SUN Cheng-hui. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline. Chinese Journal of Energetic Materials, 17(1), 4-6.
- ResearchGate. (2010). Synthesis technique of 2-methyl-6-nitroaniline.
- Patsnap. Preparation method of 2-methoxy-4-nitroaniline.
- Scribd. Preparation of P-Nitroacetanilide, Hydrolysis of P-Nitroacetanilide, Preparation of P-Nitroaniline (Student's Handout).
- Scribd. Hydrolysis of P-nitroacetanilide Experiment.
- studylib.net. Experiment Twelve Hydrolysis of P-nitroacetanilide.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
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- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A Technical Guide to 2-Methoxy-6-nitroaniline: Synthesis, Applications, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 2-Methoxy-6-nitroaniline, a key nitroaromatic intermediate. We will delve into its synthesis, exploring different methodologies and their comparative efficiencies. Furthermore, we will examine its current and potential applications, drawing objective comparisons with alternative compounds, supported by available experimental data. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, materials science, and drug discovery.
Introduction to this compound
This compound, with the chemical formula C₇H₈N₂O₃, is an aromatic compound characterized by the presence of a methoxy group and a nitro group ortho to an aniline functional group. Its molecular structure imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a range of organic molecules. While not as extensively documented as some of its isomers, its unique substitution pattern offers potential advantages in specific applications.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound can be achieved through various synthetic routes. Here, we compare two prominent methods, highlighting their starting materials, reaction conditions, and yields.
Method 1: Methylation of 2-Amino-3-nitrophenol
One documented method involves the methylation of 2-amino-3-nitrophenol. This straightforward approach offers a high yield and relatively mild reaction conditions.
Reaction Scheme:
Caption: Synthesis of this compound from 2-Amino-3-nitrophenol.
Experimental Protocol:
A detailed experimental procedure for this synthesis has been reported, providing a clear pathway for laboratory-scale production[1].
-
A mixture of 2-amino-3-nitrophenol (7.7 g) and potassium carbonate (7.6 g) in dimethylformamide (DMF) (15 ml) is stirred for 30 minutes at room temperature.
-
Methyl iodide (7.8 g) is then added to the mixture.
-
The reaction mixture is stirred for an additional 5 hours at room temperature.
-
Water is added to the reaction mixture, which is then extracted with ethyl acetate.
-
The organic layer is washed with water and subsequently dried.
-
The solvent is removed via distillation to yield crude crystals.
-
Recrystallization from isopropyl ether affords orange prisms of this compound.
Performance Data:
| Starting Material | Reagents | Solvent | Yield | Reference |
| 2-Amino-3-nitrophenol | Methyl iodide, Potassium carbonate | DMF | 82% | [1] |
This method is advantageous due to its high yield and the use of readily available reagents. The causality behind this efficiency lies in the effective methylation of the phenolic hydroxyl group under basic conditions, facilitated by the polar aprotic solvent DMF.
Method 2: Amination of m-Nitroanisole
An alternative approach involves the direct amination of m-nitroanisole. This method, detailed in a patent, provides a moderate yield.
Reaction Scheme:
Caption: Synthesis of this compound from m-Nitroanisole.
Experimental Insights:
A patented process describes the reaction of an aromatic nitro compound with an O-alkylhydroxylamine in the presence of a base and an optional metallic catalyst[2].
Performance Data:
| Starting Material | Key Reagents | Yield | Selectivity | Reference |
| m-Nitroanisole | O-methylhydroxylamine, Potassium tert-butoxide, Cuprous chloride | 56% | 59% | [2] |
This direct amination process is noteworthy as it introduces the amino group ortho to the nitro group. The use of a copper catalyst has been shown to significantly increase the yield of the desired nitroaniline derivative[2]. While the yield is lower than the methylation route, this method starts from a different commercially available precursor, offering flexibility in synthetic design.
Applications of this compound and Comparative Analysis
While direct and extensive experimental data on the applications of this compound are limited in publicly available literature, its structural similarity to other methoxynitroaniline isomers allows for informed comparisons and predictions of its potential utility. The primary anticipated application lies in the synthesis of azo dyes and pigments.
Azo Dye Synthesis: A Comparative Perspective
Azo dyes are a major class of colorants synthesized via the diazotization of an aromatic amine followed by coupling with an electron-rich component. The position of substituents on the diazo component significantly influences the color and fastness properties of the resulting dye.
Comparison with Isomers:
Extensive research has been conducted on dyes derived from the isomers of this compound, particularly 2-methoxy-5-nitroaniline and 4-methoxy-2-nitroaniline.
-
Dyes from 2-Methoxy-5-nitroaniline: Studies on monoazo and disazo disperse dyes derived from 2-methoxy-5-nitroaniline show they produce a range of colors from yellow to orange and brown[3][4][5]. These dyes have been reported to exhibit good to excellent wash, sublimation, and light fastness on polyester and nylon fabrics[5]. The presence of the nitro and methoxy groups is credited for the good light fastness properties[5].
-
Dyes from 4-Methoxy-2-nitroaniline: This isomer is a known intermediate for the synthesis of disperse dyes[6].
Predicted Performance of this compound in Dyes:
Based on the principles of color chemistry, the ortho-positioning of the methoxy and nitro groups in this compound is expected to influence the electronic properties of the resulting diazonium salt and, consequently, the absorption characteristics of the final dye. It is plausible that dyes derived from this compound would exhibit shades in the yellow to red region. A direct, side-by-side experimental comparison with dyes derived from its isomers would be necessary to definitively establish its performance in terms of color, intensity, and fastness properties.
Logical Workflow for Azo Dye Synthesis:
The general workflow for synthesizing an azo dye using a nitroaniline derivative is a two-step process:
Caption: General workflow for azo dye synthesis from this compound.
Potential Pharmaceutical and Agrochemical Applications
Nitroanilines are important precursors in the synthesis of pharmaceuticals and agrochemicals. The functional groups of this compound can be transformed into various other functionalities, making it a potential building block for more complex molecules.
-
Pharmaceutical Intermediates: While no specific drugs have been identified as being directly synthesized from this compound in the reviewed literature, its structural motifs are present in various bioactive molecules. For instance, substituted nitroanilines are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The synthesis of bioactive heterocycles is a significant area of medicinal chemistry.
-
Agrochemical Intermediates: A patent for 2-chloro-6-nitroanilines demonstrates their use as herbicides, effective against numerous grasses and weeds[7]. This suggests that derivatives of this compound could also exhibit herbicidal or other pesticidal activities. Further research would be required to explore this potential.
Conclusion
This compound is a versatile chemical intermediate with established synthetic routes offering moderate to high yields. While its direct applications are not as widely documented as its isomers, its structural features suggest significant potential, particularly in the field of azo dyes. Comparative analysis with its isomers, such as 2-methoxy-5-nitroaniline, indicates that dyes derived from this compound would likely exhibit valuable coloristic and fastness properties. Furthermore, its potential as a precursor for pharmaceuticals and agrochemicals warrants further investigation. The detailed synthetic protocols and comparative data presented in this guide provide a solid foundation for researchers looking to explore the synthesis and applications of this intriguing molecule.
References
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- Otutu, J.O. & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline.
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- US5466871A, Process for preparing nitroaniline derivatives, issued 1995-11-14.
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- EP0635483A1, Process for preparing nitroaniline derivatives, issued 1995-01-25.
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- Abebe, A., & Demessie, A. A. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Journal of Analytical Science and Technology, 13(1), 35.
- Organic Syntheses. m-NITROPHENOL.
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- NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
- Wang, Y., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. International Journal of Molecular Sciences, 25(2), 898.
- CN109776337A, The preparation method of 2- methoxyl group -4- nitroaniline, issued 2019-05-21.
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- Al-Mulla, A. (2017). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. Molecules, 22(1), 133.
- CN111704555A, Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor, issued 2020-09-25.
- CN114213343A, Preparation method of 2-methoxy-4-nitroaniline, issued 2022-03-22.
- Liu, J., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(23), 16968.
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- Březina, M., & Duchoň, J. (1993). Synthesis of eumelanin pigment precursors. II. 6-Hydroxy-5-methoxy- and 5-hydroxy-6-methoxyindol. Sbornik lekarsky, 94(2), 143-148.
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- Wakamatsu, K., & Ito, S. (2020). Recent Advances in Characterization of Melanin Pigments in Biological Samples.
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Navigating the Spectral Maze: A Comparative Guide to the Characterization of 2-Methoxy-6-nitroaniline
This guide provides a comprehensive comparison of the expected spectral data for 2-Methoxy-6-nitroaniline with the existing database spectra of its isomers, 2-Methoxy-4-nitroaniline and 2-Methoxy-5-nitroaniline. By delving into a theoretical yet structurally grounded analysis, we aim to equip researchers with the predictive tools and comparative logic necessary to confidently identify and characterize this specific isomer.
The Imperative of Unambiguous Characterization
In the synthesis of complex molecules, the formation of constitutional isomers is a common challenge. Isomers, while possessing the same molecular formula, exhibit distinct physical, chemical, and biological properties. Consequently, the ability to differentiate between isomers is not merely an academic exercise but a critical step in ensuring the purity, safety, and efficacy of a chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are the primary tools for elucidating molecular structure. However, the utility of these techniques is significantly enhanced when experimental data can be compared against a library of verified spectra. In the case of this compound, a direct match in major public spectral databases is elusive, necessitating a more analytical approach.
A Tale of Three Isomers: Predicted vs. Database Spectra
To construct a reliable characterization profile for this compound, we will predict its key spectral features and compare them with the readily available data for its isomers.
| Compound | Molecular Formula | Molecular Weight | CAS Number |
| This compound | C₇H₈N₂O₃ | 168.15 g/mol | 16554-45-3[1][2] |
| 2-Methoxy-4-nitroaniline | C₇H₈N₂O₃ | 168.15 g/mol | 97-52-9 |
| 2-Methoxy-5-nitroaniline | C₇H₈N₂O₃ | 168.15 g/mol | 99-59-2[3] |
¹H NMR Spectroscopy: The Litmus Test of Proton Environments
Proton NMR is exceptionally sensitive to the electronic environment of hydrogen atoms within a molecule. The substitution pattern on the aromatic ring of the three isomers will result in distinct chemical shifts and coupling patterns.
| Compound | Aromatic Proton 1 | Aromatic Proton 2 | Aromatic Proton 3 | -OCH₃ | -NH₂ |
| This compound (Predicted) | ~7.3 ppm (t) | ~6.8 ppm (d) | ~6.5 ppm (d) | ~3.9 ppm (s) | ~5.0 ppm (s, br) |
| 2-Methoxy-4-nitroaniline (Database) | 7.68 ppm (d) | 7.57 ppm (dd) | 6.85 ppm (d) | 3.93 ppm (s) | 4.85 ppm (s, br)[4] |
| 2-Methoxy-5-nitroaniline (Database) | 7.45 ppm (d) | 7.25 ppm (dd) | 6.79 ppm (d) | 3.91 ppm (s) | 4.80 ppm (s, br)[3] |
Causality Behind the Predictions: For this compound, the proton situated between the methoxy and nitro groups is expected to be the most deshielded due to the electron-withdrawing nature of the nitro group. The other two aromatic protons will exhibit a doublet of doublets and a doublet, respectively, with coupling constants typical for ortho and meta relationships. The methoxy and amine protons will appear as singlets, with the amine protons often being broad due to quadrupole effects and potential hydrogen bonding.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides a fingerprint of the carbon framework of a molecule. The chemical shifts of the aromatic carbons are highly informative of the substituent effects.
| Compound | C-NH₂ | C-OCH₃ | C-NO₂ | Aromatic CHs (range) | -OCH₃ |
| This compound (Predicted) | ~145 ppm | ~150 ppm | ~135 ppm | 110-125 ppm | ~56 ppm |
| 2-Methoxy-4-nitroaniline (Database) | 149.7 ppm | 141.0 ppm | 140.4 ppm | 109.8, 115.8, 126.1 ppm | 56.1 ppm[5] |
| 2-Methoxy-5-nitroaniline (Database) | 148.9 ppm | 141.8 ppm | 141.2 ppm | 109.9, 116.1, 126.3 ppm | 56.0 ppm[6] |
Expert Insights: The carbon attached to the amine group in this compound is predicted to be significantly shielded compared to its isomers due to the ortho-nitro group's strong electron-withdrawing effect. Conversely, the carbon bearing the methoxy group will be deshielded. The remaining aromatic carbons will have chemical shifts that reflect their positions relative to the electron-donating amine and methoxy groups and the electron-withdrawing nitro group.
FT-IR Spectroscopy: Probing Functional Groups
Infrared spectroscopy is invaluable for identifying the presence of specific functional groups.
| Functional Group | This compound (Predicted Wavenumber, cm⁻¹) | Isomers (Typical Range, cm⁻¹) |
| N-H Stretch (amine) | 3500-3300 (two bands) | 3500-3300 |
| C-H Stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H Stretch (methyl) | 2950-2850 | 2950-2850 |
| C=C Stretch (aromatic) | 1620-1580 | 1620-1580 |
| N-O Stretch (nitro, asymmetric) | 1550-1510 | 1550-1510 |
| N-O Stretch (nitro, symmetric) | 1360-1320 | 1360-1320 |
| C-O Stretch (aryl ether) | 1270-1230 | 1270-1230 |
Trustworthiness Through Consistency: While the exact peak positions can be influenced by the solid-state packing or solvent, the presence and general regions of these characteristic vibrational bands are highly reliable indicators of the compound's functional groups. For this compound, the key diagnostic peaks will be the two N-H stretching bands, the strong asymmetric and symmetric N-O stretching bands of the nitro group, and the C-O stretching of the methoxy group.
Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns.
| Analysis | This compound (Predicted) | Isomers (Database) |
| Molecular Ion (M⁺) | m/z 168 | m/z 168[3] |
| Key Fragments | m/z 153 ([M-CH₃]⁺), m/z 138 ([M-NO]⁺), m/z 122 ([M-NO₂]⁺), m/z 110 ([M-CH₃, -NO]⁺) | Similar fragmentation patterns are expected, but relative intensities may vary. |
Authoritative Grounding: The molecular ion peak at m/z 168 will confirm the molecular formula for all three isomers. The fragmentation pattern of this compound is expected to involve the loss of a methyl radical from the methoxy group, loss of nitric oxide, and loss of the nitro group. High-resolution mass spectrometry would provide the exact mass, further confirming the elemental composition.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following is a detailed, step-by-step methodology for acquiring a ¹³C NMR spectrum of a synthesized sample of this compound.
Objective: To obtain a high-resolution ¹³C NMR spectrum for the structural elucidation of this compound.
Materials:
-
Synthesized this compound (approx. 20-30 mg)
-
Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Pipettes and vials
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the dried this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good first choice for non-polar to moderately polar compounds).
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Tune and match the probe for the ¹³C frequency.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Spectral Width: Set to approximately 200-220 ppm to ensure all carbon signals are captured.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): Set to 2-5 seconds. This is crucial for allowing the carbon nuclei to relax between pulses, ensuring more accurate integration if needed, although for simple identification, a shorter delay can be used to save time.
-
Number of Scans: Start with 1024 scans and increase if the signal-to-noise ratio is low. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
-
Temperature: Set to a constant temperature, typically 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
Perform baseline correction.
-
Integrate the peaks if quantitative information is desired, though this is less common for routine ¹³C NMR.
-
Causality in Protocol Design: The choice of solvent is critical; the compound must be soluble, and the solvent's residual peak should not overlap with sample signals. Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. The relaxation delay is important for obtaining quantitative data, as quaternary carbons and carbons in electron-withdrawing environments often have longer relaxation times.
Visualizing the Characterization Workflow
The following diagram illustrates the logical workflow for characterizing a compound like this compound, where direct database comparisons are not possible.
Caption: Workflow for the characterization of a novel or uncatalogued compound.
Conclusion: Empowering Researchers with Predictive and Comparative Analysis
The structural elucidation of this compound in the absence of readily available database spectra exemplifies a common challenge in chemical research. This guide demonstrates that a combination of predictive spectroscopy, based on sound chemical principles, and a comparative analysis with known isomers provides a robust framework for confident characterization. By understanding the underlying causality of spectral features and following rigorous experimental protocols, researchers can navigate the complexities of molecular identification and contribute to the ever-expanding landscape of chemical knowledge. This approach not only ensures the integrity of their own work but also lays the groundwork for future database entries, benefiting the scientific community as a whole.
References
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A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 2-Methoxy-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The isomeric purity of chemical intermediates is a cornerstone of quality control in the pharmaceutical and fine chemical industries. For a compound like 2-Methoxy-6-nitroaniline, a key building block in organic synthesis, the presence of positional isomers can have significant implications for the yield, purity, and safety profile of downstream products. This guide provides an in-depth comparison of analytical methodologies for robustly assessing the isomeric purity of this compound, grounded in scientific principles and practical, field-proven insights.
The Challenge: Understanding Isomeric Impurities
The synthesis of this compound typically involves the nitration of 2-methoxyaniline. The directing effects of the amino (-NH2) and methoxy (-OCH3) groups on the aromatic ring can lead to the formation of several positional isomers as process-related impurities.[1][2] The most common isomeric byproducts include:
-
2-Methoxy-4-nitroaniline
-
2-Methoxy-5-nitroaniline
-
4-Methoxy-2-nitroaniline
-
3-Methoxy-2-nitroaniline
Separating and accurately quantifying these closely related structures is the primary analytical challenge. This guide will compare three powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
Orthogonal Approaches to Purity Assessment: A Workflow
A robust purity assessment relies on a multi-faceted, or orthogonal, approach. Relying on a single method can lead to overlooked impurities. The following workflow illustrates a self-validating system for determining isomeric purity with a high degree of confidence.
Caption: A logical workflow for the comprehensive assessment of isomeric purity.
Visualizing the Analytes
Understanding the subtle structural differences between the target compound and its potential isomeric impurities is key to developing selective analytical methods.
Caption: Structure of this compound and its common positional isomers.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is a critical decision driven by factors such as the nature of the impurities, required sensitivity, and the sample matrix. HPLC and GC are the primary separation techniques, while DSC offers a unique, non-separative approach to purity assessment.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Measurement of heat flow into a sample versus a reference as a function of temperature, detecting melting point depression caused by impurities. |
| Applicability | Ideal for non-volatile and thermally labile compounds. The preferred method for nitroanilines.[3][4] | Best suited for volatile and thermally stable compounds. Requires careful method development for nitroanilines to prevent degradation.[5][6] | An absolute method for determining the purity of highly pure (>98%), crystalline organic compounds.[7][8] |
| Advantages | - High resolution and selectivity- Room temperature operation prevents sample degradation- Wide variety of columns and detectors (UV, MS) | - Very high separation efficiency with capillary columns- High sensitivity (FID, MS)- Fast analysis times | - Provides absolute purity without the need for impurity reference standards- Small sample requirement- Fast screening method |
| Limitations | - Higher solvent consumption- Can be slower than GC | - Potential for thermal degradation of analytes in the injector or column[6]- Not suitable for non-volatile impurities- May require derivatization | - Not suitable for amorphous materials, compounds that decompose on melting, or solid solutions[7]- Less sensitive to impurities that are insoluble in the melt |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
Rationale: This reverse-phase HPLC method is the cornerstone for separating this compound from its isomers. A C18 column is chosen for its hydrophobic stationary phase, which effectively retains the moderately polar analytes. Gradient elution is employed to ensure adequate separation of early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe. UV detection is ideal as nitroanilines possess strong chromophores.
Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size (or similar).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~25 mg of the this compound sample and dissolve in 50 mL of a 50:50 (v/v) mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Isomeric purity is typically reported as area percent (% Area). The area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography (GC-FID/MS)
Rationale: GC serves as an excellent orthogonal technique to HPLC. Its separation mechanism is based on volatility and interaction with the stationary phase, which is fundamentally different from HPLC. This provides confidence that no impurities are co-eluting with the main peak. A mid-polarity column (e.g., DB-5ms) is a good starting point. The use of an inert liner and a moderate injection temperature is critical to prevent the degradation of the thermally sensitive nitro groups.[6]
Methodology:
-
Instrumentation: Gas chromatograph with a split/splitless injector, capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C (Split ratio 50:1).
-
Detector Temperature: 300 °C (FID).
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a suitable solvent like acetone or ethyl acetate.
-
Injection Volume: 1 µL.
-
Data Analysis: Similar to HPLC, purity is calculated based on the % Area. If using MS, the identity of impurity peaks can be tentatively confirmed by their mass spectra.
Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a measure of absolute purity based on the thermodynamic principle of melting point depression, as described by the van't Hoff equation.[9] For a high-purity crystalline material, the presence of even small amounts of soluble impurities will broaden and lower the melting range. This method is powerful because it does not require standards for the impurities.[8]
Methodology:
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Pans: Aluminum pans, hermetically sealed to prevent sublimation.
-
Sample Weight: 1-3 mg, accurately weighed.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to maintain thermal equilibrium.
-
Purge Gas: Nitrogen at 50 mL/min.
-
Procedure:
-
Accurately weigh the sample into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow, constant rate through its melting transition.
-
Record the heat flow versus temperature.
-
-
Data Analysis: The instrument software uses the van't Hoff equation to calculate the mole percent purity by analyzing the shape of the leading edge of the melting endotherm. The analysis determines the purity based on the extent of melting point depression.[10]
Conclusion and Recommendations
For a comprehensive and trustworthy assessment of the isomeric purity of a this compound sample, a dual-technique approach is strongly recommended.
-
Primary Method: HPLC-UV should be considered the primary method due to its high resolution, robustness, and suitability for thermally labile nitroaromatic compounds. It is the most reliable technique for separating and quantifying all relevant positional isomers.
-
Confirmatory Method: Either GC-FID/MS or DSC should be used as an orthogonal confirmatory technique.
-
GC-FID/MS is valuable for confirming the absence of volatile impurities and providing an alternative separation selectivity.
-
DSC is an excellent choice for high-purity (>98%) crystalline samples, offering a fast and accurate determination of absolute purity without the need for impurity standards.
-
By combining a primary separation technique like HPLC with an orthogonal method, researchers and drug development professionals can build a self-validating analytical system, ensuring a high degree of confidence in the isomeric purity of their this compound and, consequently, in the quality and integrity of their subsequent research and manufacturing processes.
References
- Slideshare. (n.d.). Determination of % purity of a compound by by Using DSC.
- A.A. Kazi, et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
- TA Instruments. (n.d.). Purity Determination and DSC Tzero Technology.
- AZoM. (2018). DSC Purity Determination.
- Scribd. (n.d.). 2.4. Purity Determination of Low - Molecular - Mass Compounds by DSC.
- PrepChem.com. (n.d.). Synthesis of this compound.
- TSI Journals. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in.
- EPA. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- Chromatography Forum. (2011). P-Nitroaniline GC Method.
- SIELC Technologies. (n.d.). Separation of 2-Methoxy-5-nitroaniline on Newcrom R1 HPLC column.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Chinese Journal of Energetic Materials. (2009). Synthesis Technique of 2-Methyl-6-nitroaniline.
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A Comparative Analysis of the Biological Activity of 2-Methoxy-6-nitroaniline and Its Isomers: A Guide for Researchers
In the landscape of drug discovery and development, the nuanced differences in the chemical structure of small molecules can lead to profound variations in their biological activity. This guide provides a comprehensive comparison of the biological properties of 2-methoxy-6-nitroaniline and its structural isomers. As researchers and scientists in the field, understanding these subtleties is paramount for the rational design of novel therapeutic agents and chemical probes. This document synthesizes available experimental data and elucidates the structure-activity relationships that govern the efficacy and safety of these compounds.
Introduction to Methoxy-Nitroaniline Isomers
Methoxy-nitroanilines are a class of aromatic compounds characterized by the presence of methoxy (–OCH₃), nitro (–NO₂), and amino (–NH₂) functional groups on a benzene ring. The relative positions of these substituents give rise to a variety of isomers, each with a unique electronic and steric profile. This, in turn, dictates their interactions with biological macromolecules, leading to distinct pharmacological and toxicological outcomes. While some isomers serve as crucial intermediates in the synthesis of pharmaceuticals and dyes, others are investigated for their potential therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This guide will focus on a comparative analysis of this compound and its key isomers, providing a framework for understanding their biological potential.
Comparative Biological Activities
The biological activities of this compound and its isomers are diverse, ranging from toxicity to therapeutic potential. The following sections and tables summarize the available data on their cytotoxicity, antimicrobial activity, and other notable biological effects.
Cytotoxicity
The cytotoxic potential of nitroaromatic compounds is a critical parameter in assessing their suitability as drug candidates. The position of the nitro and methoxy groups significantly influences the cytotoxic profile of the aniline ring. Generally, the presence of the electron-withdrawing nitro group is associated with increased cytotoxicity.
| Compound | Isomer Position | Cell Line(s) | Cytotoxicity Metric (e.g., IC₅₀) | Reference(s) |
| 2-Methoxy-4-nitroaniline | ortho-methoxy, para-nitro | Salmonella typhimurium TA98 and TA100 | Mutagenic at 250-1000 µ g/plate | [5] |
| B6C3F1/N mice | Subacute toxicity observed at high doses | [5] | ||
| 4-Methoxy-3-nitroaniline | para-methoxy, meta-nitro | Not specified | Reported anti-tumor effects | [6] |
| 5-Methoxy-2-nitroaniline | meta-methoxy, ortho-nitro | Not specified | Potential anti-cancer properties | [7] |
| Nitroaniline (unsubstituted) | ortho | Submitochondrial particles | EC₅₀: 180 µM | |
| meta | Submitochondrial particles | EC₅₀: 250 µM | ||
| para | Submitochondrial particles | EC₅₀: 210 µM |
Expert Insights on Structure-Cytotoxicity Relationship:
The cytotoxicity of nitroanilines is influenced by the relative positions of the nitro and amino groups. Studies on unsubstituted nitroanilines suggest that ortho and para isomers are generally more cytotoxic than meta isomers. This can be attributed to the electronic communication between the electron-donating amino group and the electron-withdrawing nitro group, which is more pronounced in the ortho and para positions. This resonance effect can lead to the formation of reactive metabolites that contribute to cytotoxicity. The introduction of a methoxy group, an electron-donating group, further modulates the electronic properties of the ring and can either enhance or attenuate cytotoxicity depending on its position relative to the other functional groups. For instance, in 2-methoxy-4-nitroaniline, the methoxy group is ortho to the amino group and meta to the nitro group, which can influence its metabolic activation and subsequent toxicity.[5]
Antimicrobial Activity
Several methoxy-nitroaniline derivatives have been investigated for their potential as antimicrobial agents. The presence of the nitro group, a common feature in many antimicrobial compounds, suggests that these isomers may possess intrinsic activity against various pathogens.
| Compound/Derivative | Isomer Position | Target Organism(s) | Antimicrobial Metric (e.g., MIC) | Reference(s) |
| Derivative of this compound | ortho-methoxy, ortho-nitro | Gram-positive and Gram-negative bacteria, Fungi | Moderate activity at 50 µg/ml | [4][8] |
| 5-Methoxy-2-nitroaniline | meta-methoxy, ortho-nitro | Not specified | Potential antimicrobial agent | [7] |
| Derivatives of Methoxy-anilines | Various | S. aureus, E. faecalis, P. aeruginosa, B. subtilis, C. albicans | MIC values ranging from 32-512 µg/mL | [9] |
Expert Insights on Structure-Antimicrobial Activity Relationship:
The antimicrobial activity of these compounds is likely linked to the nitroaromatic scaffold. The electron-deficient nature of the nitro-substituted benzene ring can enable it to accept electrons from microbial enzymes, leading to the generation of reactive nitroso and hydroxylamino intermediates. These reactive species can cause oxidative stress and damage to cellular components, ultimately leading to microbial cell death. The position of the methoxy and amino groups can influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate microbial cell walls and interact with intracellular targets. For example, a study on pyrazoline derivatives containing a methoxy-substituted phenyl ring showed that the position of the methoxy group had a significant impact on the antibacterial activity against various strains.[9]
Other Reported Biological Activities
Beyond cytotoxicity and antimicrobial effects, some isomers have been noted for other biological activities:
-
4-Methoxy-3-nitroaniline: Has been reported to possess anti-inflammatory effects.[6]
-
4-Methoxy-2-nitroaniline: Can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed methodologies for assessing the key biological activities discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Broth Microdilution Assay:
Caption: Workflow for determining MIC using the broth microdilution method.
Conclusion and Future Directions
The biological activity of this compound and its isomers is a compelling area of research with implications for drug discovery and toxicology. The available data, though not always directly comparative, suggests that the isomeric position of the methoxy and nitro groups is a critical determinant of their biological effects. While some isomers exhibit promising anti-tumor and antimicrobial properties, others, such as 2-methoxy-4-nitroaniline, have demonstrated significant toxicity.
Future research should focus on conducting systematic, head-to-head comparisons of these isomers in a variety of biological assays. Determining their IC₅₀ values against a panel of cancer cell lines and their MIC values against a broad spectrum of pathogenic microbes would provide a much-needed quantitative basis for comparison. Furthermore, mechanistic studies are required to elucidate the specific molecular targets and signaling pathways through which these compounds exert their effects. A deeper understanding of their structure-activity relationships will undoubtedly pave the way for the development of safer and more effective therapeutic agents.
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- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). MDPI.
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A Senior Application Scientist's Guide to the Synthesis of 2-Methoxy-6-nitroaniline: A Cost-Benefit Analysis
For researchers and professionals in drug development and fine chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Methoxy-6-nitroaniline is a valuable building block in the synthesis of various pharmaceuticals and dyes. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on experimental protocols, performance metrics, and a thorough cost-benefit analysis to aid in methodological selection.
Method 1: Williamson Ether Synthesis via Methylation of 2-Amino-3-nitrophenol
This approach is a classical and straightforward method for the synthesis of this compound. It relies on the methylation of the hydroxyl group of 2-amino-3-nitrophenol.
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion, formed by the deprotonation of the hydroxyl group of 2-amino-3-nitrophenol by a base (potassium carbonate), acts as a nucleophile and attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.
Experimental Protocol
A detailed experimental protocol for this synthesis is as follows[1]:
-
A mixture of 7.7 g of 2-amino-3-nitrophenol and 7.6 g of potassium carbonate in 15 ml of dimethylformamide (DMF) is stirred for 30 minutes at room temperature.
-
Methyl iodide (7.8 g) is then added to the mixture.
-
The reaction mixture is stirred for an additional 5 hours at room temperature.
-
Water is added to the reaction mixture, followed by extraction with ethyl acetate.
-
The organic layer is washed with water and dried.
-
The solvent is distilled off to yield crude crystals.
-
Recrystallization from isopropyl ether affords orange prisms of this compound.
This method reports a high yield of 82%[1].
Cost-Benefit Analysis
| Factor | Analysis |
| Yield & Purity | High reported yield of 82%[1]. Purity can be enhanced by recrystallization. |
| Cost | The cost of starting materials, particularly 2-amino-3-nitrophenol and methyl iodide, can be a significant factor. |
| Safety | Methyl iodide is a toxic and carcinogenic reagent that requires careful handling in a well-ventilated fume hood. |
| Environmental Impact | The use of DMF as a solvent, which is a suspected carcinogen and has disposal concerns, is a drawback. |
Reaction Workflow
Caption: Williamson ether synthesis of this compound.
Method 2: Selective Reduction of 2,6-Dinitroanisole
This method involves the selective reduction of one nitro group of 2,6-dinitroanisole to an amino group. The success of this method hinges on the choice of a reducing agent that can selectively reduce one of the two nitro groups.
Reaction Scheme & Discussion on Selectivity
The selective reduction of aromatic dinitro compounds is a well-established transformation in organic synthesis[2][3][4]. Reagents such as sodium sulfide or ammonium sulfide are commonly employed for this purpose[3][5]. The selectivity is often influenced by steric and electronic factors. In the case of 2,6-dinitroanisole, the two nitro groups are electronically equivalent, making selective reduction challenging. However, subtle differences in their steric environment might be exploited.
General Experimental Considerations
A general procedure would involve dissolving 2,6-dinitroanisole in a suitable solvent and treating it with a controlled amount of a selective reducing agent, such as sodium sulfide or hydrazine hydrate in the presence of a catalyst like Raney nickel[5]. The reaction conditions, including temperature and reaction time, would need to be carefully optimized to maximize the yield of the desired mono-amino product and minimize the formation of the di-amino byproduct.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield & Purity | Yield can be variable and highly dependent on the selectivity of the reduction. Over-reduction to the diamine is a common side reaction, which can complicate purification. |
| Cost | The starting material, 2,6-dinitroanisole, can be prepared by the nitration of anisole. The cost of the reducing agents is generally low. |
| Safety | Some reducing agents, like hydrazine hydrate, are toxic and carcinogenic. The use of catalysts like Raney nickel requires careful handling due to its pyrophoric nature. |
| Environmental Impact | The use of sulfide reagents can generate hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. |
Reaction Pathway
Caption: Selective reduction of 2,6-Dinitroanisole.
Method 3: Direct Amination of m-Nitroanisole
A more direct approach involves the amination of m-nitroanisole. A patented method describes the use of O-alkylhydroxylamines for this transformation[6].
Reaction Scheme & Mechanism
This reaction proceeds through a nucleophilic aromatic substitution (SNAAr) mechanism. The aminating agent, in this case, derived from an O-alkylhydroxylamine, attacks the aromatic ring activated by the nitro group. The reaction can lead to a mixture of isomers.
Experimental Protocol
Based on a patented procedure for a similar transformation, a representative protocol would be[6]:
-
A solution of m-nitroanisole and an O-alkylhydroxylamine hydrochloride is prepared in a solvent like N,N-dimethylformamide (DMF).
-
This mixture is added dropwise to a solution of a strong base, such as potassium tert-butoxide, in DMF at a controlled temperature.
-
The reaction is stirred for a specific duration.
-
The reaction is quenched, and the product is extracted and purified.
For the amination of m-nitroanisole, a yield of 56% for this compound with a selectivity of 59% has been reported[6].
Cost-Benefit Analysis
| Factor | Analysis |
| Yield & Purity | The reported yield is moderate, and the formation of isomers necessitates careful purification, which can reduce the overall isolated yield. |
| Cost | The cost of O-alkylhydroxylamines and strong bases like potassium tert-butoxide can be high. |
| Safety | Strong bases require careful handling. The reaction can be exothermic and requires good temperature control. |
| Environmental Impact | The use of DMF as a solvent presents environmental concerns. |
Reaction Pathway
Caption: Direct amination of m-Nitroanisole.
Method 4: Nitration of o-Anisidine (2-Methoxyaniline)
This is a common industrial approach for the synthesis of nitroanilines, which involves the protection of the amino group, followed by nitration and subsequent deprotection.
Reaction Scheme
This multi-step synthesis involves:
-
Protection: The amino group of o-anisidine is protected, typically by acetylation with acetic anhydride, to form 2-methoxyacetanilide. This is done to prevent oxidation of the amino group during nitration and to control the regioselectivity of the nitration.
-
Nitration: The protected compound is then nitrated using a mixture of nitric acid and sulfuric acid. This step usually yields a mixture of isomers.
-
Deprotection: The protecting group is removed by hydrolysis, typically under acidic or basic conditions, to yield the final product mixture.
-
Separation: The desired this compound is separated from the other isomers.
A similar process is well-documented for the synthesis of 2-methyl-6-nitroaniline from 2-methylaniline[7][8][9][10][11].
General Experimental Considerations
The nitration step requires careful control of temperature to avoid over-nitration and ensure safety. The separation of the resulting isomers can be challenging and may require techniques like fractional crystallization or chromatography, which can be costly and time-consuming on a large scale.
Cost-Benefit Analysis
| Factor | Analysis |
| Yield & Purity | The overall yield can be affected by the efficiency of each step and the losses during isomer separation. Achieving high purity of the desired isomer can be difficult. |
| Cost | The starting material, o-anisidine, is relatively inexpensive. The reagents for protection, nitration, and deprotection are also common and affordable. The main cost is associated with the separation process. |
| Safety | The use of mixed acid (nitric and sulfuric acid) for nitration is highly hazardous and requires stringent safety protocols. |
| Environmental Impact | The process generates significant amounts of acidic waste from the nitration and hydrolysis steps, which requires proper neutralization and disposal. |
Process Flow
Caption: Multi-step synthesis via nitration of o-Anisidine.
Comparative Summary
| Synthesis Method | Starting Material(s) | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| Methylation | 2-Amino-3-nitrophenol | Methyl Iodide, K2CO3 | 82%[1] | High yield, straightforward protocol. | Cost and toxicity of methyl iodide, use of DMF. |
| Selective Reduction | 2,6-Dinitroanisole | Na2S, NH4SH, etc. | Variable | Potentially low-cost reagents. | Difficult to control selectivity, potential for over-reduction, hazardous byproducts. |
| Direct Amination | m-Nitroanisole | O-Alkylhydroxylamine, KOtBu | 56%[6] | Direct, one-pot reaction. | Moderate yield, formation of isomers, expensive reagents. |
| Nitration of o-Anisidine | o-Anisidine | Acetic Anhydride, HNO3/H2SO4 | Variable | Inexpensive starting material, well-established chemistry. | Multi-step, hazardous nitration, difficult isomer separation, acidic waste. |
Conclusion
The choice of the optimal synthesis method for this compound depends heavily on the specific requirements of the researcher or organization.
-
For laboratory-scale synthesis where high yield and purity are the primary concerns, and the cost of reagents is less of a constraint, the methylation of 2-amino-3-nitrophenol offers a reliable and high-yielding route.
-
For industrial-scale production , where cost is a major driver, the nitration of o-anisidine is a more common approach despite its drawbacks. The challenges in isomer separation and waste management are often addressed through specialized industrial processes.
-
The selective reduction of 2,6-dinitroanisole and the direct amination of m-nitroanisole represent interesting alternative routes that may become more viable with further optimization to improve selectivity and reduce costs.
Ultimately, a thorough evaluation of the available resources, safety infrastructure, and desired scale of production should guide the selection of the most appropriate synthetic strategy.
References
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- Oakwood Chemical. This compound.
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- PubChem. 2,6-Dinitroanisole.
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- Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
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A Comparative Environmental Impact Assessment of Nitroaniline Synthesis Routes: A Guide for Researchers
Nitroanilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, dyes, and agrochemicals. However, their production has traditionally been associated with significant environmental concerns, primarily due to the use of harsh reagents and the generation of substantial waste streams. As the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental footprint of established and emerging synthetic routes is imperative. This guide provides an in-depth, objective comparison of the primary synthesis routes for nitroaniline isomers, grounded in experimental data and green chemistry principles, to empower researchers in making more environmentally conscious decisions in their synthetic endeavors.
The Classical Route: Nitration of Acetanilide
The most established method for the synthesis of para- and ortho-nitroaniline begins with the protection of aniline's highly reactive amino group via acetylation to form acetanilide. This is followed by electrophilic nitration using a mixture of concentrated nitric and sulfuric acids, and subsequent hydrolysis to yield the desired nitroaniline isomers. While effective, this route is fraught with environmental drawbacks.
The core of the issue lies in the nitration step, which necessitates the use of a significant excess of strong, corrosive acids.[1][2] This "mixed acid" approach, while efficiently generating the necessary nitronium ion (NO₂⁺), results in a large volume of acidic wastewater, which is costly and energy-intensive to neutralize and treat.[3] The overall process suffers from a poor atom economy, a key metric in green chemistry that measures the efficiency of a reaction in converting reactant atoms to the desired product.[4]
Green Metrics Analysis: A Quantitative Look at the Waste
To quantify the environmental impact, we can analyze the E-factor and Process Mass Intensity (PMI). The E-factor is the ratio of the mass of waste to the mass of the product, while PMI considers the total mass of all materials (reactants, solvents, process water) used to produce a unit mass of the product.[5][6]
| Metric | Description | Value Range | Environmental Implication |
| Atom Economy | (MW of Desired Product / Σ MW of All Reactants) x 100% | Low to Moderate | A significant portion of reactant atoms end up as byproducts. |
| E-Factor | (Mass of Waste / Mass of Product) | High | Generates a large amount of waste relative to the product. |
| Process Mass Intensity (PMI) | (Total Mass In / Mass of Product) | Very High | Inefficient use of materials, leading to a large environmental footprint.[7] |
Quantitative data for the classical synthesis of p-nitroaniline reveals a significant environmental burden, with a high E-factor due to the large quantities of sulfuric acid, nitric acid, and water used in the reaction and workup steps.
Experimental Protocol: Synthesis of p-Nitroaniline via Acetanilide Nitration
The following protocol is a standard laboratory procedure for this synthesis.[1][8]
Step 1: Nitration of Acetanilide
-
In a 100 cm³ beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 cm³ of glacial acetic acid.
-
Carefully add 5 cm³ of concentrated sulfuric acid with stirring. The mixture will warm.
-
Cool the solution to 0-2°C in a freezing mixture (ice and salt).
-
Separately, prepare a nitrating mixture by slowly adding 1.5 cm³ of concentrated nitric acid to 1.5 cm³ of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 1 hour.
-
Pour the reaction mixture onto 50 g of crushed ice with stirring to precipitate the crude p-nitroacetanilide.
-
Filter the product under suction and wash with cold water until the washings are neutral to litmus.
Step 2: Hydrolysis of p-Nitroacetanilide
-
Transfer the crude p-nitroacetanilide to a round-bottom flask.
-
Add 20 mL of a 1:1 solution of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for 20-30 minutes until the solid dissolves.
-
Pour the hot solution into a beaker containing 40 mL of cold water.
-
Neutralize the solution with a concentrated sodium hydroxide solution to precipitate the p-nitroaniline.
-
Filter the yellow precipitate, wash thoroughly with cold water, and dry.
Caption: Classical synthesis of p-nitroaniline.
Industrial Amination: A More Direct Approach
A common industrial method for producing ortho- and para-nitroaniline is the ammonolysis of the corresponding nitrochlorobenzene.[9] This process involves reacting the nitrochlorobenzene isomer with ammonia at elevated temperatures and pressures.
This route offers a more direct conversion compared to the classical method, potentially leading to a better atom economy in the main reaction step. Modern implementations of this process focus on optimizing reaction conditions to maximize yield and minimize waste. For instance, studies have shown that recycling the mother liquor can significantly reduce wastewater discharge, making it a more environmentally benign option than the traditional nitration of acetanilide.[9]
Environmental Considerations
While potentially superior to the classical route, the ammonolysis process is not without its environmental challenges. The reaction is typically carried out under harsh conditions (high temperature and pressure), which has implications for energy consumption and process safety. Furthermore, the handling of ammonia, a corrosive and toxic substance, requires stringent safety protocols.
Experimental Protocol: Ammonolysis of p-Nitrochlorobenzene
The following is a representative industrial-scale procedure.[9]
-
Charge a high-pressure autoclave with p-nitrochlorobenzene and an aqueous ammonia solution (e.g., 35%).
-
Seal the reactor and heat to approximately 170°C for 8-10 hours. The pressure will rise significantly.
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any excess ammonia.
-
The product, p-nitroaniline, which has precipitated, is collected by filtration.
-
The mother liquor, containing unreacted ammonia and ammonium chloride, can be recycled in subsequent batches to minimize waste.
Caption: Industrial ammonolysis route to p-nitroaniline.
Catalytic Routes: The Frontier of Green Synthesis
The development of catalytic methods for nitroaniline synthesis represents a significant leap forward in sustainable chemistry. These approaches aim to replace stoichiometric reagents with catalytic systems that are more efficient, selective, and generate minimal waste.
Copper-Catalyzed Nitration
A promising green alternative to the classical mixed-acid nitration is the copper-catalyzed direct nitration of protected anilines.[10][11] This method utilizes a catalytic amount of a copper salt and only one equivalent of nitric acid as the nitrating agent. A key advantage of this process is that water is the only stoichiometric byproduct, dramatically improving the atom economy and eliminating the generation of acidic waste streams. The reaction proceeds under milder conditions than the classical method, enhancing its safety profile.
Environmental Advantages of Catalytic Nitration
| Metric | Classical Nitration | Copper-Catalyzed Nitration |
| Nitrating Agent | Excess HNO₃/H₂SO₄ | Stoichiometric HNO₃ |
| Byproducts | H₂SO₄ waste, H₂O | H₂O only |
| Atom Economy | Low | High |
| E-Factor | High | Low (approaching ideal) |
| Conditions | Harsh (strong acids, low temp) | Mild |
Experimental Protocol: Copper-Catalyzed Nitration of a Protected Aniline
The following is a general laboratory procedure based on published research.[10]
-
To a solution of the N-protected aniline (e.g., acetanilide) in a suitable solvent, add a catalytic amount of a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O).
-
Add one equivalent of nitric acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Caption: Copper-catalyzed green nitration pathway.
Synthesis of m-Nitroaniline: A Case for Selective Reduction
The synthesis of meta-nitroaniline typically follows a different strategy, as direct nitration of aniline or acetanilide yields primarily the ortho and para isomers. A common route involves the partial reduction of m-dinitrobenzene. Traditional methods for this reduction often use reagents like sodium sulfide, which can generate hazardous hydrogen sulfide gas and sulfur-containing waste.
A greener alternative is the selective catalytic hydrogenation of m-dinitrobenzene. This approach offers high selectivity for m-nitroaniline with the use of a heterogeneous catalyst that can be recovered and reused. Water is often the only byproduct, leading to a very high atom economy and a significantly reduced environmental impact compared to older stoichiometric reduction methods.
Conclusion: A Clear Path Towards Greener Nitroaniline Production
The synthesis of nitroanilines provides a clear case study in the evolution of chemical manufacturing towards greater sustainability. While the classical mixed-acid nitration of acetanilide is still widely used, its significant environmental drawbacks, particularly the generation of large volumes of acidic waste, are undeniable. Industrial ammonolysis of nitrochlorobenzenes offers a more direct route with opportunities for waste reduction through recycling.
However, the future of nitroaniline synthesis clearly lies in catalytic methodologies. Copper-catalyzed nitration and selective catalytic hydrogenation for the meta isomer represent the cutting edge of green chemistry in this field. These processes offer high atom economy, milder reaction conditions, and the elimination of hazardous and wasteful stoichiometric reagents. For researchers and drug development professionals, the adoption of these greener synthetic routes is not just an environmental imperative but also a strategic advantage, leading to safer, more efficient, and more cost-effective chemical processes.
References
- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- Wang, Y., & Li, J. (2011). Research on production technology of p-nitroaniline with high purity. Advanced Materials Research, 396-398, 1453-1456.
- Scribd. (n.d.). Preparation of P-Nitroaniline.
- Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide.
- Hernando, E., et al. (2014). Copper-Catalyzed Mild Nitration of Protected Anilines. Chemistry – A European Journal, 20(43), 13964-13968.
- Chemistry Online. (2022, October 23). p-Nitroaniline synthesis, Steps, How to do it....
- AZoM. (2014, September 15). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence.
- IvyPanda. (2022, November 14). P-Nitroacetanilide: Measurements and Calculations Report.
- ChemIQSoc. (n.d.). Preparation of 4-nitroacetanilide and 4-nitroaniline.
- PrepChem.com. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline).
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI).
- SlideShare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide.
- Sheldon, R. A. (n.d.). E-Factor.
- Jiménez-González, C., et al. (2020). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 8(39), 14774–14780.
- eGyanKosh. (n.d.). EXPERIMENT 11 PREPARATION OF p-NITROACETANILIDE.
- ResearchGate. (2011). A comparison of green chemistry metrics for two methods of bromination and nitration of bis-pyrazolo[3,4-b;4′,3′-e]pyridines. Retrieved from [https://www.researchgate.net/publication/230623315_A_comparison_of_green_chemistry_metrics_for_two_methods_of_bromination_and_nitration_of_bis-pyrazolo34-b4'3'-e]pyridines]([Link])
- ACS Community. (2014, October 16). Process Mass Intensity Calculation Tool.
- YouTube. (2024, September 14). Nitration of Acetanilide | Organic Chemistry Experiment.
- ChemBAM. (n.d.). Atom economy / E factor.
- YouTube. (2020, October 16). p-Nitroaniline : Organic synthesis.
- Sílice (CSIC). (n.d.). Copper‐Catalyzed Mild Nitration of Protected Anilines.
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A Comparative Performance Analysis of 2-Methoxy-6-nitroaniline as a Precursor for High-Performance Azo Dyes
Introduction
Azo dyes represent the largest and most versatile class of synthetic organic colorants, forming the cornerstone of the textile, printing, and coatings industries.[1] Their widespread use is attributed to their cost-effective synthesis, broad color palette, and high tinctorial strength.[2][3] The synthesis of azo dyes is a well-established two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by the coupling of the resultant diazonium salt with an electron-rich nucleophile (the coupling component).[4]
The properties of the final dye—its color, intensity, and fastness—are critically dependent on the molecular structure of both the diazo and coupling components.[2] This guide focuses on the performance of a key diazo component, 2-Methoxy-6-nitroaniline , and provides a comparative analysis against a common structural alternative, 4-nitroaniline . By examining the influence of substituent positioning on the aniline ring, this guide offers researchers, scientists, and drug development professionals a framework for selecting the optimal precursor for specific high-performance applications.
Section 1: The Critical Role of Substituents in Dye Performance
The performance of a dye precursor is fundamentally governed by the electronic and steric effects of its substituents. In this compound, the aniline ring is functionalized with an electron-donating methoxy group (-OCH3) and an electron-withdrawing nitro group (-NO2). The specific ortho and meta positioning of these groups relative to the primary amine dictates the reactivity of the molecule and the properties of the final dye.
-
Electron-Donating Group (EDG): Methoxy (-OCH3) : The methoxy group, positioned ortho to the amine, increases the electron density on the aromatic ring. This electronic influence plays a crucial role in modifying the dye's characteristics, such as its color, stability, and affinity for fibers.[5] The presence of the methoxy group can enhance the brightness of the shade and improve the dye's affinity for substrates like polyester and nylon.[5][6]
-
Electron-Withdrawing Group (EWG): Nitro (-NO2) : The nitro group is a strong deactivating group that significantly impacts the reactivity of the diazonium salt formed during synthesis.[7] Its presence is often associated with good lightfastness in the final dye.[6]
In contrast, the alternative precursor, 4-nitroaniline , features only a single, powerful electron-withdrawing group in the para position. This structural simplicity leads to different electronic properties and, consequently, different performance characteristics in the derived dyes.
Physicochemical Property Comparison
| Property | This compound | 4-Nitroaniline | Rationale for Performance Impact |
| Molecular Weight | 168.15 g/mol | 138.12 g/mol | Higher molecular weight can contribute to better sublimation fastness in disperse dyes. |
| Electronic Nature | Contains both EDG (-OCH3) and EWG (-NO2) | Contains only an EWG (-NO2) | The interplay of donating and withdrawing groups in this compound allows for fine-tuning of the electronic properties of the diazonium salt, influencing the final color and reactivity.[7] |
| Expected Basicity | Lower than aniline, but potentially higher than 4-nitroaniline due to the -OCH3 group. | Significantly lower than aniline. | Basicity affects the conditions required for diazotization. Weaker bases often require stronger acidic conditions. |
| Steric Hindrance | The ortho-methoxy group introduces steric hindrance around the amino group. | Less steric hindrance around the amino group. | Steric hindrance can influence the rate of diazotization and the stability of the resulting diazonium salt.[1] |
Section 2: Experimental Protocol: Synthesis of Comparative Azo Dyes
To provide a direct and objective comparison, a standardized protocol for the synthesis of two representative azo dyes is presented. Both syntheses utilize the same coupling component, N,N-diethylaniline, to isolate the performance impact of the diazo precursor. This self-validating approach ensures that observed differences in dye properties can be attributed to the choice between this compound and 4-nitroaniline.
Workflow for Azo Dye Synthesis
Caption: General workflow for the synthesis of azo dyes.
Detailed Synthesis Protocol
Materials:
-
Precursor: this compound OR 4-nitroaniline (0.01 mol)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (0.01 mol)
-
N,N-diethylaniline (0.01 mol)
-
Sodium Acetate
-
Ice, Deionized Water, Ethanol
Procedure:
-
Diazotization: a. In a 250 mL beaker, create a solution of the chosen nitroaniline precursor (0.01 mol) in concentrated hydrochloric acid and water. b. Cool the solution to 0-5°C in an ice bath with constant stirring.[1] c. Separately, prepare a pre-cooled aqueous solution of sodium nitrite (0.01 mol). d. Add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature remains below 5°C to prevent decomposition of the unstable diazonium salt.[4] The reaction is complete when a drop of the solution gives an immediate positive test on starch-iodide paper.
-
Coupling: a. In a separate beaker, prepare a solution of N,N-diethylaniline (0.01 mol) in an appropriate solvent. b. Slowly add the previously prepared diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring, maintaining a low temperature.[2]
-
Isolation and Purification: a. Adjust the pH of the reaction mixture to 4-5 by adding a sodium acetate solution to facilitate the coupling reaction and precipitation of the dye.[2] b. Collect the precipitated dye via vacuum filtration and wash thoroughly with water to remove residual salts and acids.[2] c. Further purify the crude dye by recrystallization from a suitable solvent such as ethanol to achieve high purity.[5]
Section 3: Performance Comparison of Derived Dyes
The true measure of a precursor's performance lies in the properties of the dyes it produces. The structural differences between this compound and 4-nitroaniline lead to significant variations in the spectral and fastness properties of the final dyes.
Spectroscopic Properties
The color of a dye is determined by its wavelength of maximum absorption (λmax), while its color strength is related to the molar extinction coefficient (ε). The electronic effects of the -OCH3 group in this compound cause a bathochromic (deepening of color) shift compared to dyes derived from 4-nitroaniline.
| Precursor | Coupling Component | Typical λmax Range | Molar Extinction Coefficient (log ε) | Resulting Color Shade |
| This compound | Various | 467 - 620 nm[6] | High, indicating good tinctorial strength[6] | Yellows, Reds, Oranges, Violets[3][8] |
| 4-Nitroaniline | Various | Generally shorter λmax than above | Varies by coupler | Yellows, Oranges, Reds[9] |
Expert Analysis: The presence of the electron-donating methoxy group in this compound extends the π-conjugated system of the final dye molecule more effectively than in the 4-nitroaniline derivative. This extended conjugation lowers the energy gap between the HOMO and LUMO orbitals, resulting in the absorption of longer wavelengths of light and thus producing deeper, more bathochromic shades.
Fastness Properties
For industrial applications, particularly in textiles, the ability of a dye to resist fading from light, washing, and rubbing is paramount. Fastness is rated on standardized scales (1-8 for lightfastness, 1-5 for others), where a higher number indicates better performance.[2]
| Fastness Property | Dye from this compound | Dye from 4-Nitroaniline | Mechanistic Rationale |
| Light Fastness | Good to Excellent (Ratings of 5-6 or higher)[6] | Generally Good | The presence of electron-withdrawing nitro groups is known to improve lightfastness.[6] The combination of -NO2 and -OCH3 in dyes from this compound appears to provide excellent photostability on substrates like polyester.[6] |
| Wash Fastness | Excellent[10][11] | Good to Excellent[9] | Good wash fastness is related to the dye's affinity for the fiber and its low water solubility. The larger molecular structure of dyes from this compound can enhance this property. |
| Sublimation Fastness | Excellent[10] | Good | Higher molecular weight and polarity, contributed by the methoxy group, can reduce the tendency of the dye to sublime out of the fiber at high temperatures (e.g., during ironing or heat-setting of polyester). |
Expert Analysis: Dyes derived from this compound consistently demonstrate superior fastness properties, particularly on synthetic fibers like polyester.[6][11] The methoxy group enhances the molecular size and polarity, improving its substantivity and resistance to sublimation. The combination of the methoxy and nitro groups provides a robust structure that is highly resistant to photodegradation, leading to excellent lightfastness.[6]
Conclusion
While both this compound and 4-nitroaniline are effective precursors for azo dyes, the experimental evidence clearly indicates that This compound offers distinct advantages for producing high-performance colorants.
-
Color Palette: The presence of the ortho-methoxy group provides a reliable route to deeper shades (reds, violets, and blues) compared to the yellows and oranges typically derived from 4-nitroaniline.
-
Performance: Dyes synthesized from this compound exhibit superior light, wash, and sublimation fastness, making them ideal for demanding applications on synthetic fibers such as polyester and nylon 66.[6]
Recommendation: For researchers and developers aiming to synthesize disperse dyes with high fastness properties and a bathochromic color profile, this compound is the superior precursor. Its unique combination of electron-donating and electron-withdrawing groups provides a versatile and robust platform for creating high-value, durable colorants.
References
- Benchchem. (n.d.). Literature review of bis-azo dyes containing a methoxy group.
- Benchchem. (n.d.). Optimizing Dye Synthesis: The Role of Azo Component 2-Methoxy-4-Nitroaniline.
- Benchchem. (2025). A Comparative Performance Analysis of Azo Dyes Derived from 2-Methyl-5-nitroaniline.
- Benchchem. (2025). A Comparative Guide to the Efficacy of Substituted Nitroanilines in Azo Dye Synthesis: A Case Study of 2,4,6.
- Selim, E. A. B., Al–Douh, M. H., & Yusr, K. M. (2024). New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. Al-Nahrain Journal of Science.
- Benchchem. (2025). A Comparative Analysis of N-(2-Ethoxyethyl)-2-nitroaniline and Alternative Dye Precursors.
- Al-Rubaie, L. A. R. (2012). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. E-Journal of Chemistry, 9(1), 465-470.
- ResearchGate. (n.d.). Synthesis and Characterization of Novel Nitroaniline-Based Azo Compounds as Acid-Base Indicators.
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
- Naser, A. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(63), 37744-37775.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8.
- Berradi, M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Dyes and Pigments, 172, 107817.
- Kadhim, M. M., et al. (2023). Synthesis and Characterization of Azo Dye Derived from 2-methoxyaniline and its Complexes. Impact Factor, 10(3).
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5, 1-8.
- Otutu, J. O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline. Oriental Journal of Chemistry, 25(4).
- ResearchGate. (n.d.). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent.
- Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5(1), 1-8.
- University of Toronto. (n.d.). The Synthesis of Azo Dyes.
- ResearchGate. (n.d.). Disperse dyes derived from 2-methoxy-5-nitroaniline.
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Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Methoxy-6-nitroaniline
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Methoxy-6-nitroaniline. As a nitroaromatic amine, this compound presents significant health and environmental hazards that necessitate rigorous handling and disposal protocols. Adherence to these procedures is not merely a regulatory requirement but a fundamental aspect of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Profile and Core Safety Principles
The disposal procedures for any chemical are dictated by its inherent hazards. This compound, like its isomers and related nitroaniline compounds, is classified as hazardous due to its toxicity and environmental risks.[1][2][3][4] The primary hazards include acute toxicity if swallowed, inhaled, or in contact with skin, and the potential for organ damage through prolonged or repeated exposure.[2][4] Furthermore, it is recognized as harmful to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[2][3]
The foundational principle of disposal is that all materials contaminated with this compound must be treated as hazardous waste.[5] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash receptacles or washed down the sanitary sewer.[6][7][8] All chemical waste is regulated by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), and disposal must be managed through your institution's certified Environmental Health and Safety (EHS) program.[6]
Table 1: Hazard Summary for Nitroaniline Compounds
| Hazard Category | GHS Pictogram | Hazard Statement | Rationale & Causality |
|---|---|---|---|
| Acute Toxicity | 💀 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[4] | Nitroanilines can be readily absorbed into the bloodstream, where they may interfere with oxygen transport by inducing methemoglobinemia.[1][3][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | ⚕️ | H373: May cause damage to organs through prolonged or repeated exposure.[4] | Chronic exposure can lead to cumulative effects, primarily impacting the blood, blood-forming organs, and liver.[3] |
| Hazardous to the Aquatic Environment | Ambiental | H412: Harmful to aquatic life with long lasting effects.[2] | The compound is not readily biodegradable and its presence in waterways can disrupt aquatic ecosystems.[10] |
Waste Stream Management: Segregation and Containerization
Effective disposal begins with proper segregation at the point of generation. This prevents dangerous reactions between incompatible chemicals and streamlines the EHS pickup and disposal process.
Key Principles:
-
Designate a Waste Area: Establish a specific, marked hazardous waste accumulation area within your laboratory.[11]
-
Use Compatible Containers: Always use containers compatible with this compound. High-density polyethylene (HDPE) or other chemically resistant plastic containers are preferred over glass to minimize the risk of breakage.[6] Containers must have a leak-proof, screw-on cap.[11]
-
Label Immediately: A container becomes a waste container the moment the first drop of waste is added. It must be immediately labeled with a hazardous waste tag.[5] The tag must include:
-
Secondary Containment: All waste containers must be kept in a secondary container, such as a chemical-resistant tray or tub, that can hold 110% of the volume of the largest container.[11] This is a critical safeguard against spills.
-
Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[11][12] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocols
Follow the specific protocol below based on the type of waste you are generating.
Protocol 3.1: Unused or Expired Solid this compound
-
Designate a Container: Select a clean, dry, and compatible waste container labeled specifically for "Solid this compound Waste."
-
Transfer Chemical: Carefully transfer the solid chemical into the designated waste container, minimizing the creation of dust. This should always be done inside a chemical fume hood.[1][3]
-
Seal and Store: Securely cap the container and place it in your designated hazardous waste accumulation area within secondary containment.
-
Arrange Pickup: Once the container is full or has been accumulating for 90 days, arrange for pickup by your institution's EHS department.[11]
Protocol 3.2: Contaminated Solid Labware (Gloves, Wipes, Weigh Boats, etc.)
This waste stream includes items that are grossly contaminated with solid chemical.
-
Segregate Waste: Collect all contaminated disposable labware separately from regular trash.
-
Packaging: Place the items into a clear, heavy-duty plastic bag. This allows for visual inspection by EHS personnel.[11]
-
Double Bag: Once the first bag is full, seal it securely and place it inside a second clear plastic bag.[11]
-
Label: Affix a hazardous waste tag to the outer bag, clearly listing the contents as "Debris contaminated with this compound."[11]
-
Store and Dispose: Store the bag in secondary containment and arrange for EHS pickup.
Protocol 3.3: Contaminated Liquid Waste (Solutions & Rinsate)
This includes any solutions containing this compound and any solvent used to rinse contaminated glassware (see Protocol 3.4).
-
Designate a Container: Select a compatible, leak-proof container with a screw-on cap. Label it as "Hazardous Liquid Waste: this compound" and list all solvent components and their approximate percentages.
-
Collect Waste: Pour the liquid waste into the container using a funnel to prevent drips.
-
Do Not Mix: Never mix this waste with incompatible waste streams (e.g., strong acids, oxidizers).[12]
-
Seal and Store: Securely cap the container and place it in secondary containment in your designated waste area.
-
Arrange Pickup: Request an EHS pickup when the container is full or reaches its accumulation time limit.
Protocol 3.4: Decontamination of Empty Containers
An "empty" container that once held this compound is not safe for regular trash until it has been properly decontaminated.
-
Triple Rinse: The standard procedure is to triple-rinse the container.[5][12] For each rinse, use a small amount of a suitable solvent (one that can dissolve the chemical) equal to about 5-10% of the container's volume.[5]
-
Collect Rinsate: This is critical: The solvent from all three rinses is now considered hazardous waste. It must be collected and disposed of according to Protocol 3.3.[5][12]
-
Prepare Container for Disposal: Once triple-rinsed, let the container air dry completely in a fume hood.
-
Deface Label: Completely remove or deface the original chemical label to prevent confusion.[5]
-
Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, depending on institutional policy.[5][12]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.[1]
-
Assess the Situation: For a small, manageable spill (e.g., a few grams of solid not widely dispersed), trained laboratory personnel may proceed with cleanup. For large spills, spills with airborne dust, or any situation you are not comfortable handling, evacuate the area, close the doors, and contact EHS or your institution's emergency number immediately.[1][2]
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.[1][2] For larger spills or where dust is present, respiratory protection may be necessary.
-
Prevent Spread: Prevent the substance from entering any drains.[2]
-
Clean Up:
-
For solid spills: Do not sweep dry powder, as this creates hazardous dust. If appropriate, gently moisten the material with water or a suitable solvent to prevent it from becoming airborne.[9] Carefully scoop or sweep up the material and place it into a designated hazardous waste container.
-
Use absorbent pads or paper towels to clean the spill area thoroughly with a soap and water solution.[13][14]
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, wipes) are considered hazardous waste and must be disposed of according to Protocol 3.2.[5][13]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing this compound from use to final disposal.
Caption: Decision tree for safe handling and disposal of this compound.
References
- How to Dispose of Chemical Waste. Environmental Health and Safety, Case Western Reserve University. [Link]
- How to Store and Dispose of Hazardous Chemical Waste. Environmental Health and Safety, UC San Diego. [Link]
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- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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A Senior Application Scientist's Guide to Handling 2-Methoxy-6-nitroaniline: Essential Safety and Operational Protocols
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, ensuring the safety of our researchers is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-Methoxy-6-nitroaniline. As a substituted nitroaniline, this compound warrants a high degree of caution. While specific toxicological data for this exact molecule may be limited, its classification within the aromatic amine and nitro compound families necessitates stringent adherence to safety protocols derived from well-studied structural analogs. This document moves beyond a simple checklist, offering a causal-driven approach to laboratory safety, ensuring that every step is understood, validated, and executed with precision.
Immediate Safety Profile: Understanding the Risk
This compound must be treated as a hazardous substance. Based on data from structurally similar nitroanilines, it should be presumed to be toxic and an irritant. The primary routes of exposure are inhalation of dust particles, skin contact, and ingestion.
The key hazards associated with this class of compounds include:
-
Acute Toxicity: Nitroanilines are known to be toxic if swallowed, inhaled, or if they come into contact with skin.[1]
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[2]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, particularly the blood (methemoglobinemia).
-
Suspected Mutagenicity: Some substituted nitroanilines are suspected of causing genetic defects.[2]
-
Aquatic Toxicity: These compounds can be harmful to aquatic life with long-lasting effects.[3]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is mandatory.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is your primary defense against chemical exposure. It must be chosen based on a thorough risk assessment of the procedures being performed. Do not consider this a static list; higher-risk operations (e.g., heating, generating aerosols) may require enhanced protection.
| PPE Category | Specification & Rationale | Standards & Verification |
| Eye & Face Protection | Chemical Safety Goggles with Side Shields. These are mandatory at all times. They provide crucial protection against splashes and airborne dust. For large-scale operations or where significant splash risk exists, a full-face shield should be worn in addition to safety goggles. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN 166.[3] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile). Nitrile gloves offer good protection against a range of chemicals. Always double-glove when handling the neat compound. Check gloves for any signs of degradation or punctures before and during use. Never reuse disposable gloves. | Select gloves that are tested according to EN 374. Always consult the manufacturer's compatibility data for specific breakthrough times.[4] |
| Body Protection | Flame-Resistant Laboratory Coat. A fully fastened lab coat is required to protect skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically impervious apron should be worn over the lab coat. | Choose appropriate protective clothing to prevent any possibility of skin contact.[5] |
| Respiratory Protection | NIOSH-Approved Respirator. Required when engineering controls are insufficient or when handling the powder outside of a certified chemical fume hood (e.g., weighing). A half-face respirator with P100 (HEPA) and organic vapor cartridges is recommended. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3] For firefighting, a self-contained breathing apparatus (SCBA) is mandatory.[3][6] |
Operational Guide: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.
Preparation and Engineering Controls
-
Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood to control dust and vapors.[7][8]
-
Verify Safety Equipment: Before starting, ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[2]
-
Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, and waste containers, and place them within the fume hood to minimize movement in and out of the controlled area.
-
Don PPE: Put on all required PPE as specified in the table above before handling the chemical container.
Weighing and Handling the Solid Compound
-
Tare the Balance: If the analytical balance cannot be placed inside the hood, tare a sealed container, take it into the hood to add the compound, seal it again, and then bring it back to the balance for weighing. This "containment weighing" method prevents contamination of the lab space.
-
Handle with Care: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the solid. Avoid any actions that could generate dust, such as scooping aggressively or dropping the material from a height.[5]
-
Secure the Container: Immediately and securely close the main stock container after dispensing the required amount.
-
Clean Up: Use a damp cloth or a specialized lab wipe to gently clean any residual dust from the spatula and work surface inside the hood. Dispose of the wipe as hazardous waste.
Emergency Response & Decontamination
Accidents can happen despite the best precautions. A clear, rehearsed response plan is critical.
Personal Exposure
-
Skin Contact: Immediately move to the nearest safety shower or sink. Remove contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Proceed immediately to an eyewash station. Hold the eyelids open and flush with a gentle stream of water for at least 15 minutes. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[3]
Chemical Spill Response
For small spills (<100g) inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Keep the fume hood sash as low as possible.
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and spilled solid into a clearly labeled, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
The following diagram outlines the logical workflow for responding to a small chemical spill.
Caption: Workflow for handling a minor chemical spill in a fume hood.
Waste Disposal Plan
Improper disposal is a serious compliance and safety violation. All waste streams must be treated as hazardous.
-
Waste Collection: Collect all solid waste, including contaminated weigh boats, wipes, and absorbent material, in a dedicated, sealed, and clearly labeled hazardous waste container.[4][8]
-
Contaminated PPE: Used gloves, disposable lab coats, and respirator cartridges must be collected in a separate, designated hazardous waste container.[8]
-
Rinsate: Any solvent used for cleaning glassware that has come into contact with the compound must be collected as hazardous liquid waste. Do not pour any amount into the sink.[4]
-
Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal company. Follow all local, regional, and national regulations.[2][9]
By integrating these protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
- TCI EUROPE N.V. (2025). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2009). 4-Methoxy-2-nitroaniline - SAFETY DATA SHEET.
- ECHEMI. (n.d.). 2-Methyl-6-nitroaniline SDS, 570-24-1 Safety Data Sheets.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - o-nitroaniline.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.
- Acros Organics. (2025). SAFETY DATA SHEET - 2-Methoxy-4-nitroaniline.
- CPAchem Ltd. (2022). Safety data sheet - 2-Nitroaniline.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- BenchChem. (2025). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
- Centers for Disease Control and Prevention (CDC). (n.d.). School Chemistry Laboratory Safety Guide.
- New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Thermo Fisher Scientific. (2020). SAFETY DATA SHEET - 4-Nitroaniline.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?
- Aarti Industries. (n.d.). Nitroaniline GPS Safety Summary.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
Sources
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. echemi.com [echemi.com]
- 6. geneseo.edu [geneseo.edu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
